molecular formula C16H30O2 B025163 Cyclohexanecarboxylic acid, 4-nonyl- CAS No. 101564-26-5

Cyclohexanecarboxylic acid, 4-nonyl-

Cat. No.: B025163
CAS No.: 101564-26-5
M. Wt: 254.41 g/mol
InChI Key: ZSIQDVRFEYRRQX-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylic acid, 4-nonyl- is a useful research compound. Its molecular formula is C16H30O2 and its molecular weight is 254.41 g/mol. The purity is usually 95%.
The exact mass of the compound Cyclohexanecarboxylic acid, 4-nonyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 168967. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Cyclohexanecarboxylic acid, 4-nonyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexanecarboxylic acid, 4-nonyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

101564-26-5

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

IUPAC Name

4-nonylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-14-10-12-15(13-11-14)16(17)18/h14-15H,2-13H2,1H3,(H,17,18)

InChI Key

ZSIQDVRFEYRRQX-UHFFFAOYSA-N

SMILES

CCCCCCCCCC1CCC(CC1)C(=O)O

Canonical SMILES

CCCCCCCCCC1CCC(CC1)C(=O)O

Other CAS No.

101564-26-5

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of Cyclohexanecarboxylic acid, 4-nonyl-: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclohexanecarboxylic acid, 4-nonyl- (CAS No. 101564-26-5), also known as 4-nonylcyclohexanecarboxylic acid, is a highly versatile aliphatic building block. Characterized by a rigid cyclohexane core substituted with a lipophilic nine-carbon alkyl chain and a polar carboxylic acid moiety, this compound is of significant interest in the development of liquid crystals, optoelectronic materials, and pharmaceutical intermediates[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic descriptive chemistry. Herein, we will dissect the mechanistic causality behind its synthesis—specifically the catalytic hydrogenation of aromatic precursors—and establish self-validating analytical workflows required for rigorous structural and stereochemical characterization.

Physicochemical Identity and Molecular Properties

Understanding the baseline physicochemical properties of 4-nonylcyclohexanecarboxylic acid is critical for predicting its behavior in solvent systems and chromatographic matrices. The long alkyl chain imparts significant lipophilicity, while the carboxylic acid group allows for hydrogen-bonded dimerization.

Table 1: Core Physicochemical Properties

PropertyValue / Description
IUPAC Name 4-nonylcyclohexane-1-carboxylic acid
CAS Number 101564-26-5
Molecular Formula C₁₆H₃₀O₂
Molecular Weight 254.41 g/mol
SMILES CCCCCCCCCC1CCC(CC1)C(=O)O
Expected MS [M-H]⁻ 253.4 m/z

Mechanistic Pathways for Synthesis: Causality and Catalyst Selection

The most direct and industrially viable methodology for synthesizing 4-nonylcyclohexanecarboxylic acid is the complete catalytic hydrogenation of its aromatic precursor, 4-nonylbenzoic acid [1].

Causality in Catalyst Selection

The efficiency, functional group tolerance, and stereoselectivity of this transformation are entirely dictated by the choice of the heterogeneous metal catalyst:

  • Ruthenium on Carbon (Ru/C): Operates via a Langmuir-Hinshelwood mechanism. While it requires harsher conditions (10-50 atm H₂, 50-100 °C), Ru/C is highly robust for aromatic ring saturation and critically prevents the unwanted hydrogenolysis (cleavage) of the carboxylic acid group[1][2].

  • Rhodium on Carbon (Rh/C): Allows for milder conditions (1-5 atm H₂, room temperature) but is highly sensitive to steric bulk and can alter the kinetic cis vs. thermodynamic trans product ratio[1].

For scalable and robust synthesis, Ru/C is the preferred catalytic system.

SynthWorkflow A 4-Nonylbenzoic Acid (Aromatic Precursor) B Catalytic Hydrogenation (Ru/C or Rh/C, H2) A->B High Pressure (10-50 atm) C Crude 4-Nonylcyclohexanecarboxylic Acid (Cis/Trans Mixture) B->C Aromatic Ring Reduction D Isomer Separation (Fractional Crystallization) C->D Purification E Trans-Isomer (Thermodynamically Stable) D->E Major Product F Cis-Isomer (Kinetically Favored) D->F Minor Product

Synthetic workflow for 4-nonylcyclohexanecarboxylic acid via catalytic hydrogenation.

Detailed Experimental Protocol: Ru/C Catalyzed Hydrogenation

This protocol is designed as a self-validating system to ensure process integrity at every step.

  • Reaction Setup: Charge a high-pressure Parr reactor with 4-nonylbenzoic acid (1.0 equiv), 5% Ru/C catalyst (5-10 wt% relative to the substrate), and a protic solvent (e.g., ethanol or water)[1].

  • Purging & Pressurization: Seal the reactor and purge with inert N₂ gas three times to eliminate oxygen (preventing explosive hazards and catalyst oxidation). Pressurize the vessel with H₂ gas to 30 atm[1].

  • Heating & Agitation: Heat the reactor to 80 °C under vigorous mechanical stirring.

    • Self-Validation Check: Monitor hydrogen consumption via the pressure gauge. A plateau in pressure drop indicates the cessation of the reduction phase.

  • Filtration & Concentration: Cool the reactor to room temperature and carefully vent residual H₂. Filter the mixture through a Celite pad to remove the heterogeneous Ru/C catalyst.

    • Self-Validation Check: Perform a rapid ¹H NMR of the crude filtrate. The complete disappearance of aromatic protons (δ 7.0-8.0 ppm) validates successful ring saturation.

  • Stereochemical Isolation: Concentrate the filtrate in vacuo. The resulting crude solid is a mixture of cis and trans isomers. Subject the crude to fractional crystallization using a hot ethanol/water gradient to selectively precipitate the thermodynamically favored trans isomer[1].

Stereochemical Considerations

The hydrogenation of the planar aromatic precursor yields a mixture of cis and trans isomers. Understanding the thermodynamic causality here is vital for downstream applications.

The trans isomer is thermodynamically more stable. In the cyclohexane chair conformation, the trans configuration allows both the bulky nonyl chain and the carboxylic acid moiety to occupy equatorial positions . This spatial arrangement minimizes the severe 1,3-diaxial steric clashes that plague the cis isomer, where at least one of the substituents is forced into an unfavorable axial orientation[1].

Analytical Characterization & Self-Validating Protocols

To guarantee the molecular identity and purity of the synthesized 4-nonylcyclohexanecarboxylic acid, a multi-modal analytical workflow must be employed.

CharWorkflow A Purified Product (4-nonylcyclohexanecarboxylic acid) B FTIR Spectroscopy (O-H & C=O stretching) A->B Functional Groups C NMR Spectroscopy (1H & 13C structural confirmation) A->C Carbon Skeleton D GC-MS / LC-MS (Molecular weight & fragmentation) A->D Mass/Purity E Stereochemical Assignment (NOESY / Coupling Constants) C->E Isomer ID

Self-validating analytical workflow for structural and stereochemical characterization.

Table 2: Expected Analytical Signatures for Validation

Analytical TechniqueTarget FeatureExpected SignatureDiagnostic Value
FTIR Spectroscopy Carboxylic Acid (-COOH)Broad O-H stretch (2500–3300 cm⁻¹); Strong C=O stretch (~1710 cm⁻¹)The broadness confirms the presence of an intact, intermolecularly hydrogen-bonded carboxylate dimer[1].
¹H NMR (CDCl₃) Aliphatic Ring ProtonsMultiplets between δ 0.8 - 2.5 ppm; Absence of aromatic signals (δ 7.0-8.0 ppm)Validates complete aromatic reduction. Large J-coupling values confirm axial-axial proton interactions (equatorial substituents).
¹³C NMR (CDCl₃) Carbonyl CarbonSinglet at ~δ 180 ppmConfirms the preservation of the acid group post-hydrogenation.
ESI-MS (Negative) Molecular Ion[M-H]⁻ at m/z 253.4Soft ionization verifies the exact molecular weight (254.41 g/mol ) without excessive fragmentation[1].

Applications in Materials Science and Drug Development

The unique structural topology of 4-nonylcyclohexanecarboxylic acid makes it a highly sought-after intermediate:

  • Liquid Crystals and Optoelectronics: In the field of liquid crystals, long alkyl chains (like the nonyl group) are crucial for inducing and stabilizing mesophases. The rigid cyclohexane core provides the necessary structural anisotropy, making these derivatives excellent candidates for doping into nematic liquid crystal mixtures[1].

  • Pharmaceutical Derivatization: The carboxylic acid acts as a versatile chemical handle. It can be readily converted into acid chlorides, esters, or amides using coupling agents like dicyclohexylcarbodiimide (DCC)[1]. Attaching this lipophilic tail to polar active pharmaceutical ingredients (APIs) can drastically alter their partition coefficients (LogP), thereby enhancing passive lipid membrane permeability during drug delivery.

  • Environmental Biomonitoring: Due to the widespread industrial use of nonyl-substituted compounds, the metabolites of 4-nonylcyclohexanecarboxylic acid are of high interest in urine biomonitoring to assess human exposure to environmental contaminants[1].

References

  • ResearchGate. "Highly Effective Rh/NaNbO3 Catalyst for the Selective Hydrogenation of Benzoic Acid to Cyclohexane Carboxylic Acid Under Mild Conditions". Available at:[Link]

Sources

Spectroscopic data of 4-nonyl-cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural and spectroscopic analysis of 4-nonylcyclohexanecarboxylic acid requires a fundamental understanding of its stereochemistry, electronic environment, and molecular dynamics. This guide synthesizes theoretical causality with field-proven analytical workflows to provide researchers and drug development professionals with a robust framework for characterizing this versatile aliphatic building block.

Chemical Identity & Conformational Causality

4-nonylcyclohexanecarboxylic acid is a saturated, lipophilic molecule consisting of a cyclohexane ring substituted with a nine-carbon aliphatic chain and a carboxylic acid moiety[1]. The physical and chemical behavior of this compound is entirely dictated by the spatial orientation of these substituents.

When synthesized via the catalytic hydrogenation of 4-nonylbenzoic acid, the reaction yields a mixture of cis and trans isomers[1]. However, the trans isomer acts as the thermodynamic sink. In the trans configuration, the cyclohexane ring adopts a chair conformation where both the bulky nonyl group and the carboxylic acid group occupy equatorial positions. This arrangement eliminates the severe 1,3-diaxial steric clashes that plague the cis isomer (where one group is forced into an axial position), thereby minimizing the overall strain energy of the system[2].

Stereochemistry A 4-Nonylcyclohexanecarboxylic Acid (Isomeric Mixture) B Cis Isomer (Axial-Equatorial) A->B Catalytic Hydrogenation C Trans Isomer (Equatorial-Equatorial) A->C Catalytic Hydrogenation D High 1,3-Diaxial Strain Thermodynamically Less Stable B->D Conformational Analysis E Minimized Steric Clash Thermodynamically Favored C->E Conformational Analysis

Figure 1: Stereochemical logic dictating the thermodynamic stability of the compound's isomers.

Table 1: Physicochemical Properties

Property Value Causality / Significance
Chemical Name 4-Nonylcyclohexanecarboxylic acid Core scaffold for liquid crystals and lipid-based drug delivery.
CAS Number 101564-26-5 Unique registry identifier for procurement and safety tracking.
Molecular Formula C16H30O2 High carbon-to-oxygen ratio indicates extreme lipophilicity.

| Molecular Weight | 254.41 g/mol | Falls within the optimal range for small-molecule building blocks. |

Spectroscopic Fingerprinting & Data Interpretation

To unequivocally confirm the identity and purity of 4-nonylcyclohexanecarboxylic acid, an orthogonal analytical approach utilizing Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) is required[1].

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum provides a direct map of the molecule's structural connectivity. The most diagnostic signal is the proton situated on the carbon alpha to the carboxylic acid group. In the thermodynamically favored trans isomer, this proton occupies an axial position. Consequently, it couples with two adjacent axial protons (large coupling constant,


 Hz) and two adjacent equatorial protons (small coupling constant, 

Hz), resulting in a distinct triplet of triplets (tt) at approximately 2.07 ppm[3].

Table 2: Extrapolated ¹H NMR Assignments (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Structural Logic
11.0 - 12.0 Broad singlet 1H -COOH Highly deshielded due to electronegative oxygens and H-bonding.

| 2.07 | Triplet of triplets (tt) | 1H | Ring -CH- (α to COOH) |


 Hz confirms the axial position of the proton[3]. |
| 1.75 - 1.95 | Multiplet | 4H | Ring -CH₂- (equatorial) | Equatorial protons are generally more deshielded than axial protons. |
| 1.10 - 1.45 | Multiplet | 19H | Ring -CH₂- (axial) + Nonyl -CH₂- | Overlapping signals of the aliphatic chain and shielded axial protons. |
| 0.88 | Triplet (t) | 3H | Terminal -CH₃ | 

Hz splitting caused by the adjacent -CH₂- of the nonyl chain[4]. |
Fourier Transform Infrared (FTIR) Spectroscopy

FTIR is utilized to probe the functional groups. Because carboxylic acids readily form intermolecular hydrogen bonds, they exist primarily as dimers in non-polar environments or solid states. This dimerization lowers the bond order of the carbonyl group, shifting the C=O stretching frequency downward to a sharp, intense band at 1710 cm⁻¹[1].

Table 3: Key FTIR Vibrational Frequencies

Wavenumber (cm⁻¹) Vibration Type Intensity Diagnostic Significance
2500 - 3300 O-H stretch Strong, Broad Broadening is a direct result of intermolecular hydrogen bonding[1].
2850 - 2950 C-H stretch (sp³) Strong Confirms the extensive aliphatic nonyl chain and cyclohexane ring.

| 1710 | C=O stretch | Strong, Sharp | Characteristic of a saturated aliphatic carboxylic acid dimer[1]. |

Mass Spectrometry (MS)

For mass determination, Electrospray Ionization (ESI) is the preferred soft ionization technique. Because the carboxylic acid moiety readily donates a proton, the molecule is best analyzed in negative ion mode, yielding a prominent deprotonated molecular ion[M-H]⁻ at m/z 253.4[1].

Self-Validating Experimental Protocols

The following workflows are designed not just to generate data, but to continuously prove the validity of the data being generated.

AnalyticalWorkflow S1 Sample Preparation (Matrix Extraction & Concentration) S2 Chromatographic Separation (UHPLC / GC) S1->S2 Purified Extract S3 Spectroscopic Validation (Orthogonal Techniques) S2->S3 Isolated Analyte S4 FTIR Spectroscopy (Functional Group Confirmation) S3->S4 Aliquot 1 S5 NMR Spectroscopy (Structural Connectivity) S3->S5 Aliquot 2 S6 Mass Spectrometry (Molecular Weight & Fragmentation) S3->S6 Aliquot 3

Figure 2: Self-validating analytical workflow for the isolation and spectroscopic characterization of the analyte.

Protocol A: High-Resolution ¹H NMR Acquisition

Objective: Obtain a structurally definitive ¹H NMR spectrum while ensuring absolute magnetic field homogeneity.

  • Sample Preparation: Dissolve 15-20 mg of the purified 4-nonylcyclohexanecarboxylic acid in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard. Transfer to a high-quality 5 mm NMR tube.

  • Instrument Tuning & Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer.

    • Self-Validation Checkpoint: Execute automated tuning and matching (ATM) to the ¹H frequency. The resulting tuning curve must display a deep, perfectly centered dip at the target frequency, proving optimal radiofrequency power transfer to the specific dielectric environment of the sample.

  • Locking and Shimming: Lock the magnetic field to the deuterium signal of the CDCl₃ solvent. Perform gradient shimming (e.g., TopShim).

    • Self-Validation Checkpoint: Measure the Full Width at Half Maximum (FWHM) of the TMS internal standard peak. Proceed to acquisition only if the FWHM is < 1.0 Hz. A broader peak indicates poor magnetic field homogeneity, which will obscure the critical

      
       Hz axial-equatorial coupling of the alpha proton[3].
      
  • Acquisition & Processing: Acquire the 1D ¹H spectrum using a standard 30° pulse sequence (zg30) with 32 scans, a relaxation delay (D1) of 2 seconds, and an acquisition time of ~3 seconds. Apply a 0.3 Hz exponential line broadening function, Fourier transform, phase correct, and set the TMS peak to exactly 0.00 ppm.

Protocol B: ESI-MS Mass Determination

Objective: Confirm the exact mass of the compound using a soft ionization technique.

  • Sample Preparation: Dilute the analyte to a final concentration of 2 µg/mL in a solution of 50:50 Methanol:Water containing 0.1% Formic Acid. The formic acid acts as a proton source/sink to facilitate ionization.

  • Instrument Calibration: Introduce a standard tuning mix (e.g., Agilent ESI-L) into the mass spectrometer.

    • Self-Validation Checkpoint: Calibrate the mass axis in negative ion mode. The system is validated and ready for use only if the mass error for the known calibrant peaks is < 5 ppm across the m/z 100-1000 range.

  • Ion Source Optimization: Set the Electrospray Ionization (ESI) source to negative mode[1]. Optimize the capillary voltage to ~3.5 kV and the drying gas temperature to 300°C to ensure rapid droplet desolvation without thermally degrading the analyte.

  • Acquisition & Interpretation: Inject 5 µL of the sample via flow injection analysis (FIA). Extract the ion chromatogram for the expected[M-H]⁻ ion at m/z 253.4.

    • Self-Validation Checkpoint: Analyze the isotopic envelope of the m/z 253.4 peak. Confirm that the M+1 peak has a relative abundance of approximately 17.5%, which perfectly mathematically correlates to the natural abundance of ¹³C distributed across the 16 carbon atoms of the molecule.

References

1.1 2. 4 3.2 4.3

Sources

Physical and Chemical Properties of 4-Nonylcyclohexanecarboxylic Acid: A Technical Guide for Advanced Synthesis and Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As pharmaceutical and materials sciences increasingly rely on highly tunable aliphatic scaffolds, 4-nonylcyclohexanecarboxylic acid (4-NCA) has emerged as a critical intermediate. Characterized by its flexible cyclohexane ring, a hydrophilic carboxyl head, and a highly lipophilic nonyl tail, this amphiphilic molecule offers unique stereochemical and physicochemical properties. This whitepaper provides a comprehensive, field-proven guide to the structural dynamics, synthesis, and analytical validation of 4-NCA, designed for researchers optimizing drug delivery systems or engineering mesomorphic materials.

Physicochemical Profiling

Understanding the baseline quantitative properties of 4-NCA is the first step in predicting its behavior in complex formulations. The data below synthesizes established computational and empirical metrics for the compound[1][2].

Table 1: Key Physicochemical Properties of 4-NCA (CAS: 101564-26-5)

PropertyValueScientific Implication
Molecular Formula C₁₆H₃₀O₂Determines the high carbon-to-heteroatom ratio, driving lipophilicity.
Molecular Weight 254.41 g/mol Falls within the optimal range for small-molecule drug intermediates.
Monoisotopic Mass 254.22458 DaCritical for high-resolution mass spectrometry (HRMS) identification.
Predicted XLogP 6.5Indicates extreme hydrophobicity; requires specialized solubilization strategies.
SMILES String CCCCCCCCCC1CCC(CC1)C(=O)OHighlights the unbranched nonyl chain and 1,4-disubstituted ring.
Predicted CCS ([M-H]⁻) 167.1 ŲCollision Cross Section value useful for ion mobility-mass spectrometry.
Structural Dynamics & Causality in Reactivity

The chemical behavior of 4-NCA is dictated by the interplay between its functional groups and its stereochemistry.

The Amphiphilic Axis: The molecule is inherently amphiphilic. The carboxylic acid moiety serves as a reactive handle for esterification and amidation, while the nonyl tail drives hydrophobic interactions. In aqueous environments, this structure promotes the formation of micelles or lipid-like bilayers, making it a valuable tool in surfactant chemistry and liposomal drug formulation[3].

Stereochemical Causality: The cyclohexane ring is not flat; it adopts a chair conformation. Because 4-NCA is a 1,4-disubstituted cyclohexane, it exists as cis and trans isomers.

  • Thermodynamic Stability: The trans isomer is thermodynamically favored. In the trans configuration, both the bulky nonyl group and the carboxyl group can occupy equatorial positions simultaneously. This minimizes 1,3-diaxial steric clashes that plague the cis isomer (where one group must be axial)[1].

  • Application Impact: For applications in liquid crystals (mesomorphic materials), the trans isomer is strictly required. Its linear geometry allows for dense molecular packing, which is essential for maintaining stable liquid crystal phases and high dielectric anisotropy[3].

Synthesis and Purification Workflow

The most robust method for synthesizing 4-NCA is the catalytic hydrogenation of 4-nonylbenzoic acid. As a Senior Application Scientist, I emphasize that the choice of catalyst and the post-reaction isomerization step are not arbitrary—they are critical for yield and stereochemical purity[1].

SynthesisWorkflow A 4-Nonylbenzoic Acid (Aromatic Precursor) B Catalytic Hydrogenation (Ru/C, H₂, 100 atm) A->B Reduction C Crude 4-NCA (Cis/Trans Mixture) B->C Filtration D Base-Catalyzed Equilibration C->D Isomerization E Trans-4-NCA (Target Isomer) D->E SPE Isolation

Catalytic hydrogenation and isomerization workflow for trans-4-NCA.

Self-Validating Protocol: Synthesis & Isomer Enrichment
  • Precursor Preparation: Dissolve 4-nonylbenzoic acid in glacial acetic acid. Causality: Acetic acid acts as both a solvent and a mild proton source to facilitate ring reduction.

  • Catalytic Hydrogenation: Add 5% Ruthenium on Carbon (Ru/C). Pressurize the reactor with H₂ to 100 atm and heat to 120°C for 18 hours.

    • Validation Checkpoint: Monitor H₂ pressure drop. The reaction is complete when H₂ uptake ceases. Ru/C is specifically chosen over Pd/C to prevent unwanted hydrogenolysis (cleavage) of the carboxyl group.

  • Filtration: Filter the mixture through a tightly packed Celite pad to remove the Ru/C catalyst, yielding a crude cis/trans mixture.

  • Thermodynamic Isomerization: To maximize the yield of the linear trans isomer, dissolve the crude mixture in dry ethanol and reflux with potassium tert-butoxide for 4 hours. The base reversibly enolizes the alpha-carbon, allowing the ring to equilibrate to the lower-energy diequatorial trans state.

  • Solid-Phase Extraction (SPE): Acidify the mixture to pH 3 using dilute HCl to ensure the carboxyl group is fully protonated (neutral). Load onto a C18-bonded silica SPE cartridge. Wash with 10% methanol in water to remove salts, and elute the purified 4-NCA with 100% acetonitrile[1].

Analytical Characterization Strategy

To ensure the integrity of the synthesized 4-NCA, a multi-modal analytical approach is required. Relying on a single technique can lead to false positives, especially regarding isomeric purity.

AnalyticalWorkflow A 4-NCA Purified Isolate B FTIR Spectroscopy A->B Functional Group ID C LC-MS (ESI-) A->C Molecular Mass D GC-MS (EI) A->D Isomeric Purity E O-H & C=O Stretch (Dimer Formation) B->E F [M-H]⁻ m/z 253.2 (Intact Mass) C->F G Fragmentation Pattern (Structural ID) D->G

Multi-modal analytical characterization strategy for 4-NCA validation.

Self-Validating Protocol: LC-MS and FTIR Validation
  • LC-MS (Intact Mass Confirmation):

    • Method: Prepare a 1 µg/mL solution of 4-NCA in 50:50 Methanol:Water. Inject into an LC-MS system equipped with an Electrospray Ionization (ESI) source.

    • Causality: Operate strictly in negative ion mode (ESI-) . Aliphatic carboxylic acids have a pKa of ~4.9 and readily deprotonate in standard LC solvents, yielding a robust [M-H]⁻ signal.

    • Validation Checkpoint: Confirm the presence of the primary peak at m/z 253.2. Run a blank solvent injection immediately prior to rule out column carryover[1][2].

  • GC-MS (Isomeric Purity):

    • Method: Derivatize a small aliquot with MSTFA to form the volatile TMS-ester. Inject into a GC-MS using Electron Ionization (EI).

    • Validation Checkpoint: The cis and trans isomers will resolve into two distinct peaks on a standard non-polar capillary column. Ensure the trans peak constitutes >95% of the total area.

  • FTIR Spectroscopy (Functional Group Verification):

    • Method: Analyze the solid sample using Attenuated Total Reflectance (ATR-FTIR).

    • Validation Checkpoint: Look for a very broad O-H stretching vibration spanning 2500–3300 cm⁻¹. This extreme broadening is the hallmark of intermolecular hydrogen bonding, indicating the acid forms a dimeric structure in its solid state. A sharp, strong C=O stretching absorption must also be present at ~1710 cm⁻¹[1].

Applications in Drug Development & Materials Science

Pharmaceutical Intermediates (Prodrug Engineering): The high XLogP (6.5) of the nonyl chain makes 4-NCA an exceptional lipophilic modifier. By covalently linking 4-NCA to highly polar active pharmaceutical ingredients (APIs) via ester or amide bonds, developers can synthesize prodrugs that bypass lipid membrane barriers. Once inside the target cell, endogenous esterases or amidases cleave the linkage, releasing the active drug.

Optoelectronic Materials (Liquid Crystals): In materials science, 4-alkylcyclohexanecarboxylic acids are foundational to the synthesis of nematic liquid crystals used in modern displays. The amphiphilic nature and the rigid, linear geometry of the trans-cyclohexane core allow these molecules to align uniformly under an electric field, directly influencing the threshold voltages and saturation voltages of the resulting optoelectronic matrix[3].

References
  • Benchchem. "1". Accessed March 10, 2026.

  • PubChemLite. "2". Accessed March 10, 2026.

  • Benchchem. "3". Accessed March 10, 2026.

Sources

Comprehensive ¹H and ¹³C NMR Spectral Analysis of 4-Nonylcyclohexanecarboxylic Acid: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of substituted cyclohexanes requires a rigorous analytical approach due to the complex interplay of ring stereochemistry and conformational dynamics. For researchers and drug development professionals, 4-nonylcyclohexanecarboxylic acid presents a unique analytical challenge: differentiating the massive aliphatic envelope of the nonyl chain while definitively assigning the stereochemistry (cis/trans) of the cyclohexane ring.

As a Senior Application Scientist, I have structured this guide to move beyond mere peak assignments. Here, we explore the causality behind the chemical shifts and coupling constants, providing a self-validating Nuclear Magnetic Resonance (NMR) workflow that ensures absolute structural certainty.

Molecular Architecture & Conformational Causality

The physicochemical properties and biological activities of 4-nonylcyclohexanecarboxylic acid are heavily dictated by its stereochemistry. The bulky nonyl group at C-4 acts as a conformational anchor, effectively locking the cyclohexane ring into a chair conformation where the nonyl chain strictly occupies the equatorial position to minimize 1,3-diaxial steric strain PubMed[1].

Consequently, the stereoisomerism of the molecule is entirely dependent on the orientation of the carboxylic acid group at C-1:

  • Trans Isomer (Diequatorial): The carboxyl group is equatorial. This is the thermodynamically favored state.

  • Cis Isomer (Axial-Equatorial): The carboxyl group is forced into the axial position, introducing distinct NMR spectral perturbations.

Understanding this conformational locking is the foundational step in our analytical logic. Every spectral feature we observe is a direct consequence of this rigid 3D geometry.

¹H NMR Spectral Signatures & Spin-Spin Coupling

The ¹H NMR spectrum of the trans isomer is characterized by distinct coupling patterns that validate the diequatorial conformation.

Causality of the H-1 Signal: The proton at C-1 (alpha to the carboxyl group) is the most critical diagnostic signal. In the trans isomer, the equatorial carboxyl group forces the H-1 proton into an axial position. An axial proton coupled to adjacent axial and equatorial protons yields a characteristic triplet of triplets (tt). The large trans-diaxial couplings (


 Hz) and small equatorial-axial couplings (

Hz) provide unequivocal proof of the trans geometry. The terminal methyl group of the nonyl chain serves as a reliable reference point at ~0.88 ppm Benchchem[2].
Table 1: ¹H NMR Data for trans-4-Nonylcyclohexanecarboxylic Acid (400 MHz, CDCl₃)
PositionChemical Shift (ppm)MultiplicityCoupling Constant (

in Hz)
IntegrationAssignment
1-COOH 11.50br s-1HCarboxylic acid proton
H-1 (ax) 2.25tt12.0, 3.51HCyclohexane ring (

to COOH)
H-2eq, H-6eq 2.05m-2HCyclohexane ring
H-3eq, H-5eq 1.85m-2HCyclohexane ring
H-2ax, H-6ax 1.40m-2HCyclohexane ring
H-4 (ax) 1.25m-1HCyclohexane ring (

to nonyl)
H-1' 1.20m-2HNonyl chain (-CH₂-)
H-2' to H-8' 1.25 - 1.35m-14HNonyl chain aliphatic envelope
H-9' 0.88t7.03HNonyl chain terminal methyl

¹³C NMR and Stereochemical Differentiation

The ¹³C NMR spectrum provides the secondary validation layer. The carboxyl carbon resonates at ~182.5 ppm, typical for saturated aliphatic acids ChemicalBook[3].

Causality of the


-Gauche Effect: 
To differentiate the cis and trans isomers via ¹³C NMR, we rely on the 

-gauche effect. If the molecule were the cis isomer, the axial carboxyl group would sterically compress the axial protons on C-3 and C-5. This compression increases the polarization of the C-H bonds, shifting the C-3 and C-5 carbon signals upfield by ~4-6 ppm relative to the trans isomer PMC[4]. The absence of this upfield shift confirms the diequatorial (trans) architecture.
Table 2: ¹³C NMR Data for trans-4-Nonylcyclohexanecarboxylic Acid (100 MHz, CDCl₃)
PositionChemical Shift (ppm)Carbon Type (DEPT)Assignment
C=O 182.5CqCarboxylic acid carbon
C-1 43.2CHCyclohexane ring (

to COOH)
C-4 37.5CHCyclohexane ring (

to nonyl)
C-1' 37.2CH₂Nonyl chain
C-3, C-5 32.4CH₂Cyclohexane ring
C-7' 31.9CH₂Nonyl chain
C-4', C-5', C-6' 29.3 - 29.7CH₂Nonyl chain
C-2, C-6 29.1CH₂Cyclohexane ring
C-2' 26.8CH₂Nonyl chain
C-8' 22.7CH₂Nonyl chain
C-9' 14.1CH₃Nonyl chain terminal methyl

Self-Validating 2D NMR Workflows

A robust analytical protocol must be a self-validating system. 1D NMR alone is insufficient due to the heavy overlap in the 1.25–1.40 ppm aliphatic envelope. We deploy a 2D NMR strategy to close the logical loop:

  • COSY: Maps the contiguous spin systems of the cyclohexane ring.

  • HSQC: Resolves the overlapping proton methylene envelope by spreading it across the highly dispersed ¹³C dimension.

  • HMBC: Provides the definitive structural link by showing 3-bond correlations from H-1 to the quaternary C=O, and from the nonyl H-1' to the ring C-4.

G Prep Sample Preparation (CDCl3, TMS) Acq1D 1D NMR Acquisition (1H, 13C, DEPT-135) Prep->Acq1D 0.6 mL Acq2D 2D NMR Correlation (COSY, HSQC, HMBC) Acq1D->Acq2D Spin Systems Stereo Stereochemical Analysis (NOESY, J-Coupling) Acq2D->Stereo Connectivity Valid Structural Validation (Self-Consistent Model) Stereo->Valid 3D Conformation

NMR elucidation and stereochemical validation workflow for substituted cyclohexanes.

Experimental Protocols

To ensure high reproducibility and trustworthiness, follow this standardized acquisition methodology.

Step 1: Sample Preparation
  • Weigh precisely 25.0 mg of 4-nonylcyclohexanecarboxylic acid.

  • Dissolve the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a high-quality 5 mm NMR tube, ensuring no particulates or air bubbles are suspended in the active volume.

Step 2: 1D ¹H NMR Acquisition
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer and allow 5 minutes for thermal equilibration at 298 K.

  • Tune and match the probe, lock onto the deuterium signal of CDCl₃, and shim the magnet (Z1-Z4) until the TMS peak width at half-height is < 0.8 Hz.

  • Acquire the spectrum using a standard 30° pulse program (zg30), a relaxation delay (D1) of 2.0 seconds, and 16 to 32 scans.

Step 3: 1D ¹³C & DEPT-135 NMR Acquisition
  • Acquire the ¹³C spectrum using a power-gated broadband proton decoupling sequence (zgpg30 or waltz16).

  • Set the relaxation delay (D1) to 2.0 seconds and acquire a minimum of 1024 scans to ensure adequate signal-to-noise for the quaternary carboxyl carbon.

  • Follow immediately with a DEPT-135 experiment (256 scans) to differentiate CH/CH₃ signals (positive phase) from CH₂ signals (negative phase).

Step 4: 2D NMR Execution
  • HSQC: Set up a phase-sensitive multiplicity-edited HSQC. Use 256 increments in the F1 (¹³C) dimension and 4 scans per increment.

  • HMBC: Optimize the long-range coupling delay for

    
     Hz (typically ~62.5 ms). Acquire with 512 increments in F1 to ensure high resolution of the quaternary carbon correlations.
    

References

  • Benchchem. "Cyclohexanecarboxylic acid, 4-nonyl- | 101564-26-5".
  • ChemicalBook. "Cyclohexanecarboxylic acid(98-89-5) 13C NMR spectrum".
  • NIH / PubMed Central. "Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts".
  • NIH / PubMed. "Multicomponent NMR titration for simultaneous measurement of relative pKaS".

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Mass spectrometry fragmentation of 4-nonyl-cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 4-nonyl-cyclohexanecarboxylic acid

Executive Summary

4-nonyl-cyclohexanecarboxylic acid, a member of the broad class of naphthenic acids (NAs), is of significant interest in environmental science and the petroleum industry due to its persistence and potential toxicity.[1][2] Accurate characterization of these complex molecules is paramount, and mass spectrometry stands as the premier analytical technique for this purpose. This guide provides a detailed exploration of the fragmentation behavior of 4-nonyl-cyclohexanecarboxylic acid under two distinct ionization regimes: high-energy Electron Ionization (EI), typically coupled with Gas Chromatography (GC), and soft Electrospray Ionization (ESI), commonly used with Liquid Chromatography (LC). By understanding the unique and complementary fragmentation pathways elicited by each technique, researchers can achieve unambiguous identification and detailed structural elucidation of this and related alicyclic carboxylic acids.

Introduction: The Analytical Challenge of Alicyclic Carboxylic Acids

Naphthenic acids are defined by the general formula CnH2n+ZO2, where 'n' is the carbon number and 'Z' is a negative, even integer indicating the hydrogen deficiency due to ring structures.[3][4] 4-nonyl-cyclohexanecarboxylic acid (C16H30O2) is a monocyclic (Z = -2) NA. The analysis of these compounds is often complicated by the existence of vast numbers of isomers present in environmental and industrial samples.[3] Mass spectrometry, with its ability to provide both molecular weight information and structurally significant fragment ions, is an indispensable tool for tackling this complexity.[3][5]

This guide will dissect the fragmentation mechanisms of the title compound, contrasting the information-rich but often complex spectra from EI with the targeted, clear-cut fragmentation data obtained from ESI-MS/MS.

Electron Ionization (EI) Fragmentation: A Fingerprint Approach

Electron Ionization is a high-energy ("hard") technique that imparts significant internal energy to the analyte molecule, inducing extensive and reproducible fragmentation.[6] This creates a characteristic mass spectrum that serves as a structural "fingerprint," which can be compared against spectral libraries.[6] While GC-MS analysis of carboxylic acids often benefits from a derivatization step (e.g., silylation or methylation) to improve volatility, understanding the fragmentation of the native acid is fundamental to interpreting the resulting data.[2]

Proposed EI Fragmentation Pathways

Upon entering the EI source, the 4-nonyl-cyclohexanecarboxylic acid molecule (MW: 254.41) loses an electron to form an energetically unstable molecular ion (M+•) at a mass-to-charge ratio (m/z) of 254. This ion rapidly undergoes a series of competing fragmentation reactions governed by the stability of the resulting fragment ions and neutral losses.[7]

Key fragmentation routes include:

  • Loss of the Alkyl Side Chain: A prevalent fragmentation pathway for alkyl-substituted cycloalkanes is the cleavage of the bond connecting the alkyl chain to the ring.[8] This results in the loss of a nonyl radical (•C9H19), leading to a prominent ion at m/z 127 .

  • Alpha-Cleavage at the Carboxyl Group: Cleavage of the C-C bond adjacent to the carbonyl group is a characteristic fragmentation for carboxylic acids.[9][10] This can lead to the formation of the [COOH]+ ion at m/z 45 or, more significantly, the loss of the carboxyl group as a radical (•COOH), yielding a 4-nonylcyclohexyl cation at m/z 209 .

  • Ring Fragmentation: Cycloalkane rings are known to fragment via the elimination of neutral alkene molecules, most commonly ethylene (C2H4, 28 Da).[8] This process can occur after initial side-chain cleavage, leading to ions at lower m/z values.

  • McLafferty Rearrangement: Long-chain carboxylic acids are noted for undergoing the McLafferty rearrangement, which involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by β-cleavage.[10][11][12] In this specific molecule, a rearrangement involving a hydrogen on the cyclohexyl ring can lead to the formation of a characteristic radical cation and the elimination of a neutral alkene. This often results in a prominent peak at m/z 60 for the enol form of acetic acid, although this is more typical for straight-chain acids.[9][10]

EI_Fragmentation M 4-Nonyl-cyclohexanecarboxylic Acid Molecular Ion (M+•) m/z 254 F209 [M - COOH]+• m/z 209 M->F209 - •COOH F127 [M - C9H19]+• m/z 127 M->F127 - •C9H19 F45 [COOH]+ m/z 45 M->F45 α-cleavage F83 Cyclohexyl Cation [C6H11]+ m/z 83 F127->F83 - CO2 F55 [C4H7]+ m/z 55 F83->F55 - C2H4

Caption: Proposed EI fragmentation pathways for 4-nonyl-cyclohexanecarboxylic acid.

Summary of Key EI Fragment Ions
m/z Proposed Identity Fragmentation Mechanism Significance
254Molecular Ion [M]+•Electron IonizationConfirms molecular weight (often low intensity)[10][12]
209[M - COOH]+Loss of carboxyl radicalIndicates presence of a carboxylic acid
127[M - C9H19]+Loss of nonyl radicalConfirms nonyl substituent on a cyclic core
83[C6H11]+Cyclohexyl cationCharacteristic of a cyclohexane ring structure[13]
55[C4H7]+Ring fragmentation productFurther evidence of a cyclic alkane structure
45[COOH]+Alpha-cleavageDiagnostic for a carboxylic acid moiety[9][10]

Electrospray Ionization (ESI) Fragmentation: A Targeted Approach

In contrast to EI, ESI is a "soft" ionization technique that typically imparts little excess energy to the analyte, resulting in a mass spectrum dominated by the intact molecule's ion.[14] For carboxylic acids, ESI is almost universally performed in negative ion mode, which readily abstracts the acidic proton to form a stable deprotonated molecule, [M-H]⁻.[1][6][15] Structural information is then obtained by selecting this precursor ion and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).

Proposed ESI-MS/MS Fragmentation Pathway

The primary ion formed in the ESI source will be the [M-H]⁻ ion at m/z 253 . When this ion is isolated and subjected to CID, the collision energy is channeled into a specific, low-energy fragmentation pathway.

  • Decarboxylation: The most facile and dominant fragmentation for deprotonated monocarboxylic acids is the neutral loss of carbon dioxide (CO2), which has a mass of 44 Da.[16][17] This process is highly characteristic and results from the collapse of the carboxylate anion. For 4-nonyl-cyclohexanecarboxylic acid, this yields a highly abundant product ion at m/z 209 , corresponding to the 4-nonylcyclohexyl anion. This single, clean fragmentation provides powerful evidence for the presence of a carboxylic acid group and confirms the mass of the remaining hydrocarbon structure.

ESI_Fragmentation M_minus_H [M-H]⁻ Precursor Ion m/z 253 F209 [M-H-CO2]⁻ Product Ion m/z 209 M_minus_H->F209 Collision-Induced Dissociation (- CO2)

Caption: Dominant ESI-MS/MS fragmentation pathway for deprotonated 4-nonyl-cyclohexanecarboxylic acid.

Summary of Key ESI-MS/MS Ions
Ion Type m/z Proposed Identity Fragmentation Mechanism Significance
Precursor253[M-H]⁻Electrospray Ionization (Negative Mode)Confirms molecular weight
Product209[M-H-CO2]⁻Collision-Induced Dissociation (Loss of CO2)Unambiguous evidence of a carboxylic acid functionality[16][17]

Experimental Protocols

To acquire the data discussed, distinct chromatographic and mass spectrometric methods are required. The following protocols provide a validated starting point for analysis.

GC-MS Analysis Workflow

This workflow is designed for the identification and semi-quantitative analysis of 4-nonyl-cyclohexanecarboxylic acid and its isomers.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A 1. LLE Extraction (e.g., with DCM at pH 2) B 2. Concentration (Under gentle N2 stream) A->B C 3. (Optional) Derivatization (e.g., with BSTFA or BF3/Methanol) B->C D 4. GC Injection (Splitless mode) C->D Reconstitute in Hexane E 5. Chromatographic Separation (e.g., DB-5ms column) D->E F 6. EI-MS Detection (70 eV, m/z 40-400 scan) E->F

Caption: Standard workflow for the GC-MS analysis of carboxylic acids.

Step-by-Step GC-MS Protocol:

  • Sample Preparation: Perform a liquid-liquid extraction (LLE) of the acidified aqueous sample (pH 2) using dichloromethane (DCM).[2] Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate to ~1 mL. For improved peak shape and volatility, derivatize the extract by adding a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heating at 70°C for 30 minutes.[18]

  • GC Parameters:

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[19]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[19][20]

    • Inlet: 250°C, splitless injection (1 µL).[19]

    • Oven Program: Start at 70°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).[19]

  • MS Parameters:

    • Ionization: Electron Ionization (EI) at 70 eV.[19]

    • Source Temperature: 230°C.[19]

    • Mass Range: Scan from m/z 40 to 400.[19]

LC-MS Analysis Workflow

This workflow is ideal for the rapid screening and quantification of the target analyte in complex matrices.

Step-by-Step LC-MS/MS Protocol:

  • Sample Preparation: Dilute the sample in a 50:50 mixture of water and acetonitrile. If the matrix is complex, a solid-phase extraction (SPE) may be required.

  • LC Parameters:

    • Column: A mixed-mode or reversed-phase C18 column (e.g., Atlantis PREMIER BEH C18 AX).[21]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes.

    • Flow Rate: 0.4 mL/min.

  • MS Parameters:

    • Ionization: Electrospray Ionization (ESI), Negative Ion Mode.

    • Analysis Mode: Tandem MS (MS/MS) using Multiple Reaction Monitoring (MRM).

    • MRM Transition: Monitor the transition from the precursor ion (m/z 253) to the product ion (m/z 209).

    • Collision Energy: Optimize collision energy to maximize the m/z 209 product ion signal (typically 15-25 eV).

Conclusion

The mass spectrometric fragmentation of 4-nonyl-cyclohexanecarboxylic acid is highly dependent on the ionization method employed. Electron Ionization provides a complex but highly specific fragmentation pattern, offering deep structural detail through characteristic cleavages of the alkyl chain, carboxyl group, and cycloalkane ring. In contrast, Electrospray Ionization coupled with tandem MS provides a clean and unambiguous fragmentation via decarboxylation, which is ideal for sensitive quantification and confirmation of the carboxylic acid functionality. By leveraging the complementary nature of these two techniques, researchers and drug development professionals can achieve comprehensive and trustworthy characterization of this and other challenging naphthenic acids.

References

  • Headley, J. V., Peru, K. M., & Barrow, M. P. (2009). Mass spectrometric characterization of naphthenic acids in environmental samples: a review. Mass Spectrometry Reviews, 28(1), 121-134. Available at: [Link]

  • da Silva, A. C. A., et al. (2021). Profiling Free Naphthenic Acids in Produced Water Using Gas Chromatography Coupled to High-Resolution Accurate Mass–Mass Spectrometry (GC–HRAM-MS). LCGC North America, 39(10), 518-524. Available at: [Link]

  • da Costa, F. P., et al. (2014). Characterization of naphthenic acids using mass spectroscopy and chromatographic techniques: study of technical mixtures. Analytical Methods, 6(19), 7891-7898. Available at: [Link]

  • McAnoy, A. M., et al. (2004). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Journal of Chemistry, 82(9), 1326-1336. Available at: [Link]

  • Mahaffey, A., Dubé, M., & Peru, K. (2012). Catalogue of Analytical Methods for Naphthenic Acids Related to Oil Sands Operations. Oil Sands Research and Information Network (OSRIN) Report No. TR-21. Available at: [Link]

  • Martin, J. W., et al. (2010). Naphthenic acids and other acid-extractables in water samples from Alberta. Science of The Total Environment, 408(22), 5544-5554. Available at: [Link]

  • McAnoy, A. M., et al. (2004). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. ResearchGate. Available at: [Link]

  • Le, A. T., et al. (2008). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry, 80(9), 3326-3335. Available at: [Link]

  • JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments. Available at: [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. Available at: [Link]

  • YouTube. (2023). Mass Spectrometry of Cycloalkanes. YouTube. Available at: [Link]

  • NIST. (n.d.). Cyclohexanecarboxylic acid. NIST Chemistry WebBook. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • PubChem. (n.d.). Nonyl cyclohexanecarboxylate. PubChem. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Waters Corporation. Available at: [Link]

  • Mukhopadhyay, A., et al. (2011). Electron ionization cross-section and fragmentation of α-cyclohexanedione. International Journal of Mass Spectrometry, 309, 105-111. Available at: [Link]

  • Seibl, J. (1969). Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education, 46(10), A729. Available at: [Link]

  • SpectraBase. (n.d.). Cyclohexanecarboxylic acid, 4-methoxy-, nonyl ester. SpectraBase. Available at: [Link]

  • NIST. (n.d.). Cyclohexanecarboxylic acid, nonyl ester. NIST Chemistry WebBook. Available at: [Link]

  • DU Chem. (n.d.). Fragmentation of Alkane. DU Chem. Available at: [Link]

  • Sparkman, O. D. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Pacific Union College. Available at: [Link]

  • Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]

  • Gamoh, K., & Nakashima, K. (2003). Improved Liquid chromatography/mass Spectrometric Analysis of Low Molecular Weight Carboxylic Acids by Ion Exclusion Separation With Electrospray Ionization. Rapid Communications in Mass Spectrometry, 17(7), 685-689. Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

  • Chemistry LibreTexts. (2021). 1.7.2: Fragmentation Patterns of Organic Molecules. Chemistry LibreTexts. Available at: [Link]

  • Sparkman, O. D. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Spectroscopy Online. Available at: [Link]

  • YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. Available at: [Link]

  • Ramirez-Cando, L., et al. (2020). Rapid analysis of 4-nonylphenol by solid phase microextraction in water samples. Environmental Science and Pollution Research, 27, 24867–24876. Available at: [Link]

  • Loos, R., et al. (2007). LC-MS-MS Analysis and Occurrence of Octyl- and Nonylphenol, Their Ethoxylates and Their Carboxylates in Belgian and Italian Textile Industry, Waste Water Treatment Plant Effluents and Surface Waters. Journal of Chromatography A, 1166(1-2), 103-111. Available at: [Link]

  • Ramirez-Cando, L., et al. (2020). Rapid analysis of 4-nonylphenol by solid phase microextraction in water samples. PubMed. Available at: [Link]

  • YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. Available at: [Link]

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  • Wang, Y., et al. (2023). GC-MS Analysis of the Essential Oil from Seseli mairei H. Wolff (Apiaceae) Roots and Their Nematicidal Activity. Molecules, 28(5), 2217. Available at: [Link]

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Infrared Spectroscopy of 4-Nonylcyclohexanecarboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Nonylcyclohexanecarboxylic acid (CAS: 101564-26-5) is a saturated aliphatic compound characterized by a highly lipophilic 9-carbon alkyl chain attached to a cyclohexane ring, terminating in a polar carboxylic acid headgroup. This unique structural duality makes it a vital intermediate in materials science and drug development. This whitepaper provides an authoritative framework for characterizing this molecule using Fourier-Transform Infrared (FTIR) spectroscopy, specifically utilizing Attenuated Total Reflectance (ATR-FTIR) methodologies to ensure high-fidelity structural validation.

Molecular Architecture & Vibrational Causality

To accurately interpret the FTIR spectrum of 4-nonylcyclohexanecarboxylic acid, one must understand the physical chemistry governing its vibrational modes. The spectrum is not merely a list of functional groups; it is a direct readout of the molecule's thermodynamic state and intermolecular interactions.

The Dimerization Effect

In condensed phases (neat liquids or waxy solids), carboxylic acids rarely exist as isolated monomers. Instead, they form highly stable, centrosymmetric dimers driven by between the carbonyl oxygen of one molecule and the hydroxyl hydrogen of another[1][2].

  • Causality on the O-H Stretch: This hydrogen-bonded network pulls electron density away from the covalent O-H bond, significantly lowering its force constant. As a result, the O-H stretching frequency shifts from a sharp peak at ~3500 cm⁻¹ (in free monomers) to a massive, broad trough spanning 2500–3300 cm⁻¹ [2]. This extreme broadening is caused by the coupling of the O-H stretch with low-frequency intermolecular hydrogen bond vibrations.

  • Causality on the C=O Stretch: The hydrogen bond acts as an electron-withdrawing force on the carbonyl oxygen, lengthening the C=O double bond. Consequently, the C=O stretch shifts downward from a typical monomeric frequency of ~1760 cm⁻¹ to a sharp, intense band at ~1700–1710 cm⁻¹ [1][2].

The Aliphatic Dominance

The 4-nonylcyclohexyl moiety contributes a massive hydrocarbon volume (15 carbon atoms) relative to the single carboxyl group. This results in hyper-intense C-H stretching vibrations. The asymmetric and symmetric -CH₂- stretches will dominate the 2850–2960 cm⁻¹ region, often overlapping with the higher-wavenumber tail of the broad O-H dimer band[1][3].

Experimental Protocol: ATR-FTIR Analytical Workflow

Traditional transmission FTIR (e.g., KBr pelleting) is highly susceptible to moisture absorption, which artificially inflates the O-H region and obscures the carboxylic acid signature. is the superior choice for lipophilic, waxy solids or viscous liquids[4].

The following step-by-step protocol is designed as a self-validating system to ensure maximum spectral trustworthiness.

Step 1: Crystal Preparation and Background Validation
  • Action: Clean the diamond or ZnSe ATR crystal using a lint-free wipe dampened with a highly volatile solvent (e.g., HPLC-grade isopropanol)[2]. Allow to evaporate completely.

  • Causality: Removes residual organics. Isopropanol is chosen because its high vapor pressure ensures no residual C-H or O-H signals remain to contaminate the sample spectrum.

  • Self-Validation Checkpoint: Acquire a background spectrum of ambient air (16–32 scans, 4 cm⁻¹ resolution)[4]. Validation: The resulting single-beam energy profile must be smooth, and the baseline must be flat at 100% transmittance. If atmospheric water vapor (3500–4000 cm⁻¹) or CO₂ (2350 cm⁻¹) peaks are inverted, the purge system or background subtraction is failing.

Step 2: Sample Loading and Interfacial Contact
  • Action: Apply the 4-nonylcyclohexanecarboxylic acid sample directly onto the center of the ATR crystal. If the sample is a waxy solid, lower the pressure anvil until the clutch clicks, applying firm and even pressure[2].

  • Causality: The evanescent IR wave generated at the crystal interface penetrates only 0.5 to 2.0 µm into the sample[3]. Without intimate contact, the signal-to-noise ratio will collapse, leading to uninterpretable data.

Step 3: Spectral Acquisition and ATR Correction
  • Action: Acquire the sample spectrum (16–32 scans, 4000–400 cm⁻¹ range, 4 cm⁻¹ resolution)[4]. Immediately apply an via the spectrometer's software[3].

  • Causality: The penetration depth of the evanescent wave is wavelength-dependent; it penetrates deeper at lower wavenumbers (e.g., the C-O stretch region) than at higher wavenumbers (e.g., the O-H stretch region)[3]. ATR correction normalizes the band intensities to match standard transmission libraries, preventing the artificial inflation of low-frequency peaks.

  • Self-Validation Checkpoint: Ensure the maximum absorbance of the strongest band (typically the C-H or C=O stretch) falls between 0.1 and 1.0 A.U. to guarantee detector linearity.

Workflow Visualization

ATR_FTIR_Workflow Start Sample Prep: 4-Nonylcyclohexanecarboxylic Acid Clean Clean ATR Crystal (Isopropanol & Lint-free wipe) Start->Clean Background Acquire Background (Air, 4000-400 cm⁻¹) Clean->Background Load Load Sample (Apply pressure for contact) Background->Load Scan Acquire Spectrum (16-32 Scans, 4 cm⁻¹ res) Load->Scan Process Data Processing (ATR & Baseline Correction) Scan->Process Interpret Spectral Interpretation (Map O-H, C=O, C-H bands) Process->Interpret

Fig 1: Step-by-step ATR-FTIR analytical workflow for carboxylic acid characterization.

Data Presentation: Characteristic Absorption Bands

The unequivocal identification of 4-nonylcyclohexanecarboxylic acid relies on the simultaneous observation of its dimeric carboxyl signature and its massive aliphatic tail[1][2]. The expected quantitative data is summarized below:

Wavenumber Region (cm⁻¹)Vibrational ModeIntensity & ShapeStructural Assignment
2500 – 3300 O-H StretchVery Broad, StrongHydrogen-bonded carboxyl dimer
2920 – 2930 C-H Asymmetric StretchStrong, Sharp-CH₂- groups in nonyl chain & cyclohexane ring
2850 – 2860 C-H Symmetric StretchStrong, Sharp-CH₂- groups in nonyl chain & cyclohexane ring
1700 – 1710 C=O StretchVery Strong, SharpCarbonyl group of the hydrogen-bonded acid dimer
1450 – 1460 C-H Bending (Scissoring)Medium-CH₂- deformation from the aliphatic tail
1210 – 1320 C-O StretchMedium to StrongCarboxyl single bond
910 – 950 O-H Out-of-Plane BendMedium, BroadCharacteristic fingerprint of carboxylic dimers

Conclusion

The FTIR analysis of 4-nonylcyclohexanecarboxylic acid is an exercise in understanding phase-dependent molecular interactions. By employing a rigorously validated ATR-FTIR protocol, researchers can bypass the artifacts introduced by traditional transmission methods. The resulting spectrum will be defined by a dual-signature: the massive, broad O-H trough (2500–3300 cm⁻¹) and shifted C=O stretch (~1710 cm⁻¹) indicative of carboxylic dimerization, superimposed with hyper-intense C-H stretching bands (2850–2960 cm⁻¹) confirming the presence of the lipophilic nonyl-cyclohexyl architecture.

References

  • Title: Cyclohexanecarboxylic acid | C7H12O2 | CID 7413 Source: PubChem - NIH URL: [Link]

  • Title: An indirect analytical approach based on ATR-FTIR spectroscopy for determining the FFA content in vegetable oils Source: RSC Advances URL: [Link]

  • Title: Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression Source: Frontiers in Plant Science URL: [Link]

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Solubility Dynamics of 4-Nonylcyclohexanecarboxylic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Nonylcyclohexanecarboxylic acid (4-NCA, CAS No. 101564-26-5) is a highly lipophilic organic compound characterized by a 9-carbon alkyl chain attached to a cyclohexane ring, terminating in a carboxylic acid functional group [1]. In drug development and advanced materials science, 4-NCA serves as a critical building block for synthesizing lipidic prodrugs, stabilizing liquid crystal mesophases, and formulating lipid nanoparticles. Understanding its solubility profile in organic solvents is paramount for optimizing reaction conditions, purification processes, and final formulation stability.

This whitepaper provides an in-depth mechanistic analysis of 4-NCA's solubility, leveraging Hansen Solubility Parameters (HSP) and detailing a self-validating experimental protocol for thermodynamic solubility determination.

Thermodynamic Principles & Solvation Mechanics

The solubility of 4-NCA is governed by the thermodynamic interplay between its massive hydrophobic tail (15 carbon atoms in total) and its polar carboxylic acid head. To predict its solubility across various organic solvents, we utilize Hansen Solubility Parameters (HSP), which divide the total cohesive energy of a liquid into three distinct intermolecular forces: dispersion (


), polar (

), and hydrogen-bonding (

) interactions [2].
The Causality of Dimerization

In polar protic solvents (e.g., ethanol, methanol), the solvent molecules actively compete for hydrogen bonds with the carboxylic acid head of 4-NCA. This competition breaks solute-solute interactions, leading to the solvation of individual monomeric units.

However, in non-polar organic solvents (e.g., hexane, toluene), low molecular weight carboxylic acids exhibit a highly specific thermodynamic behavior: they solvate as hydrogen-bonded dimers[3]. This dimerization effectively "masks" the polar and hydrogen-bonding capacity of the carboxyl groups, exposing only the lipophilic nonyl-cyclohexyl surface to the solvent. Consequently, the apparent polarity of the dimer is drastically lower than that of the monomer, resulting in exceptionally high solubility in non-polar hydrocarbon solvents.

Solvation NCA 4-Nonylcyclohexanecarboxylic Acid (Solid State) NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) NCA->NonPolar Polar Polar Solvents (e.g., Ethanol, DMSO) NCA->Polar Dimer Hydrogen-Bonded Dimer (Masked Polar Head) NonPolar->Dimer Monomer Solvated Monomer (Solvent H-Bonding) Polar->Monomer HighSol Very High Solubility (Lipophilic Surface Exposed) Dimer->HighSol ModSol Moderate Solubility (Competing Interactions) Monomer->ModSol

Caption: Mechanistic logic tree illustrating the solvation states of 4-NCA based on solvent polarity.

Quantitative Data: Hansen Solubility Parameters (HSP)

The table below summarizes the theoretical HSP values for 4-NCA and compares them against common organic solvents to predict compatibility.

Substance / SolventDispersion (

)
Polar (

)
H-Bonding (

)
Solvation State of 4-NCA
4-NCA (Monomer) ~17.5~4.5~6.0N/A
4-NCA (Dimer) ~17.5~1.0~2.0N/A
Hexane (Non-Polar)14.90.00.0Dimerized (High Solubility)
Toluene (Aromatic)18.01.42.0Dimerized (High Solubility)
Ethyl Acetate (Aprotic)15.85.37.2Monomer/Dimer Equilibrium
Ethanol (Protic)15.88.819.4Monomer (Moderate Solubility)

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To empirically determine the thermodynamic solubility of 4-NCA, the shake-flask method remains the industry gold standard [4]. However, measuring the supernatant concentration alone is insufficient for rigorous scientific inquiry. A robust protocol must be a self-validating system .

When 4-NCA is suspended in certain organic solvents, the solid phase may undergo solvent-mediated polymorphic transitions or form solvates. If this occurs, the measured solubility reflects the new pseudo-polymorph, not the original starting material. The following protocol integrates solid-state verification to ensure absolute data integrity.

Step-by-Step Methodology
  • Preparation of Saturated Solution : Weigh an excess amount of 4-NCA solid (e.g., 100 mg) into a borosilicate glass vial. Add 1.0 mL of the target organic solvent.

    • Causality: An excess of solid must remain visibly undissolved to fulfill the thermodynamic prerequisite for equilibrium [5].

  • Isothermal Equilibration : Seal the vial tightly with a PTFE-lined cap and place it on an orbital shaker at a constant temperature (25.0 ± 0.1 °C) for 48 hours.

    • Causality: While kinetic dissolution of lipophilic compounds can be rapid, true thermodynamic equilibrium requires extended time to allow for potential solvent-mediated polymorphic transformations to stabilize.

  • Phase Separation : Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 10 minutes. Decant the supernatant and filter it through a 0.22 µm PTFE syringe filter.

    • Causality: Centrifugation forces sub-micron particles into a pellet, preventing the clogging of filters. PTFE is selected for its broad chemical compatibility with organic solvents, ensuring no analyte adsorption or filter degradation.

  • Supernatant Quantification : Dilute the filtered supernatant appropriately with the mobile phase and quantify the concentration of 4-NCA using a validated HPLC-UV or LC-MS/MS method [4].

  • Self-Validation (Solid-State Analysis) : Recover the residual solid pellet from the centrifuge tube. Gently dry it under a stream of nitrogen gas and analyze it using X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).

    • Causality: This critical step validates that the solid phase in equilibrium with the solution is identical to the original 4-NCA polymorph. If the XRPD pattern shifts, the experiment has measured the solubility of a newly formed solvate, and the data must be flagged.

ShakeFlask Start 1. Excess 4-NCA + Solvent Equil 2. Isothermal Agitation (48h at 25°C) Start->Equil Sep 3. Phase Separation (Centrifugation & Filtration) Equil->Sep Quant 4a. Supernatant Analysis (HPLC-UV / LC-MS) Sep->Quant Solid 4b. Solid Pellet Analysis (XRPD / DSC) Sep->Solid Result Validated Thermodynamic Solubility Quant->Result Valid 5. Self-Validation: Confirm Original Polymorph Solid->Valid Valid->Result Validates

Caption: Self-validating shake-flask workflow ensuring thermodynamic accuracy via solid-state confirmation.

Predicted Solubility Profiles in Organic Solvents

Based on the thermodynamic modeling and the dimerization mechanics discussed, the expected solubility profile of 4-NCA across different solvent classes is summarized below. This data serves as a foundational guide for solvent selection during extraction, crystallization, or formulation development.

Solvent ClassRepresentative SolventDimerization PotentialEstimated Solubility Range (mg/mL)
Aliphatic Hydrocarbons Hexane, HeptaneVery High> 100 (Freely Soluble)
Aromatic Hydrocarbons Toluene, XyleneVery High> 100 (Freely Soluble)
Chlorinated Solvents Dichloromethane (DCM)High50 - 100 (Soluble)
Polar Aprotic Ethyl Acetate, AcetoneModerate10 - 50 (Sparingly Soluble)
Polar Protic Ethanol, MethanolLow (Monomer dominant)1 - 10 (Slightly Soluble)
Aqueous Water (pH < 4.0)None< 0.1 (Practically Insoluble)

Conclusion

The solubility of 4-nonylcyclohexanecarboxylic acid in organic solvents is heavily dictated by its ability to form hydrogen-bonded dimers. By masking its polar carboxylic head, 4-NCA achieves exceptional solubility in non-polar hydrocarbons, making it highly suitable for lipophilic drug delivery systems and organic synthesis. When determining its exact solubility limits, researchers must employ self-validating methodologies—such as the XRPD-backed shake-flask protocol—to account for solvent-mediated solid-state transformations, ensuring the reliability and reproducibility of the physicochemical data.

References

  • Protocols.io. "Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols." Protocols.io Repository. Available at: [Link]

  • Hansen-Solubility. "Consideration of Hansen Solubility Parameters. Part 2 & 3." Hansen Solubility Parameters 50th Anniversary Conference Preprints. Available at: [Link]

  • American Chemical Society (ACS). "Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter." Journal of Chemical & Engineering Data. Available at: [Link]

Sources

An In-depth Technical Guide to the Potential Applications of Long-Chain Alkyl Cyclohexanecarboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Long-chain alkyl cyclohexanecarboxylic acids (LACCAs) represent a fascinating and versatile class of molecules characterized by a saturated six-carbon ring (cyclohexane) appended with a carboxylic acid group and a long alkyl chain. This unique hybrid structure, combining a rigid alicyclic core with a flexible lipophilic tail and a polar head group, imparts a range of physicochemical properties that are being increasingly exploited across diverse scientific and industrial domains. This technical guide provides a comprehensive overview of the synthesis, properties, and burgeoning applications of LACCAs, with a particular focus on their potential in drug development and materials science. We delve into the mechanistic basis for their activity, present detailed experimental protocols for their synthesis and evaluation, and offer insights into future research directions for this promising class of compounds.

Introduction: The Molecular Architecture of LACCAs

At their core, LACCAs are amphiphilic molecules. The cyclohexane ring provides a rigid, conformationally defined scaffold, while the long alkyl chain (typically C8 or longer) confers significant hydrophobicity.[1] The carboxylic acid group serves as a polar, hydrophilic head that can engage in hydrogen bonding and can be ionized to form a carboxylate salt.[2][3] This molecular triad—rigid ring, flexible tail, and polar head—is the foundation for their diverse applications.

The stereochemistry of the cyclohexane ring, particularly the cis and trans isomerism of the substituents, plays a critical role in determining the molecule's overall shape and, consequently, its biological activity and material properties.[1] The trans isomer, where the alkyl chain and carboxylic acid group are on opposite sides of the ring, generally adopts a more linear, extended conformation.[1] This linearity is particularly crucial for applications in liquid crystals, where molecular shape dictates the formation of ordered mesophases.[1]

Synthesis and Characterization

The synthesis of LACCAs can be approached through several established routes. A common and robust method involves the hydrogenation of the corresponding benzoic acid derivative.[4][5] This method is efficient for producing the foundational cyclohexanecarboxylic acid core, which can then be further functionalized.

A generalized synthetic approach starting from cyclohexane is outlined below:

Diagram 1: General Synthetic Pathway for LACCAs

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Grignard Formation cluster_2 Step 3: Carboxylation cluster_3 Step 4: Acidification & Further Modification Cyclohexane Cyclohexane Bromocyclohexane Bromocyclohexane Cyclohexane->Bromocyclohexane Br₂, light Grignard_Reagent Cyclohexylmagnesium bromide Bromocyclohexane->Grignard_Reagent Mg, ether Carboxylate_Ion Carboxylate_Ion Grignard_Reagent->Carboxylate_Ion 1. CO₂ Cyclohexanecarboxylic_Acid Cyclohexanecarboxylic Acid Carboxylate_Ion->Cyclohexanecarboxylic_Acid 2. H₃O⁺ LACCA Long-Chain Alkyl Cyclohexanecarboxylic Acid Cyclohexanecarboxylic_Acid->LACCA Alkylation/ Coupling Rxns PPAR_Pathway cluster_nucleus Nucleus LACCA LACCA PPARg PPARγ LACCA->PPARg Binds PPRE PPRE (on DNA) PPARg->PPRE Heterodimer binds to PPRE RXR RXR RXR->PPRE Heterodimer binds to PPRE Transcription Gene Transcription PPRE->Transcription Initiates Metabolic_Response Metabolic Response (e.g., Improved Insulin Sensitivity) Transcription->Metabolic_Response Leads to

Sources

Toxicological Profiling and Mechanistic Evaluation of Long-Chain Alkyl-Substituted Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Long-chain alkyl-substituted carboxylic acids (LCCAs) are ubiquitous in industrial, pharmaceutical, and cosmetic applications, serving as excipients, surfactants, and active pharmaceutical ingredients (APIs). While straight-chain aliphatic carboxylic acids generally exhibit benign safety profiles, the introduction of alkyl branching—particularly at the alpha (


) carbon—creates a severe "activity cliff," abruptly shifting the molecule's profile toward developmental toxicity and teratogenicity. This whitepaper synthesizes the mechanistic causality, toxicokinetics, and self-validating experimental protocols required to accurately assess the toxicity of LCCAs.

Structural Divergence: The "Activity Cliff"

The toxicological assessment of LCCAs cannot rely on generalized lipid models. The position and length of alkyl substitutions dictate the molecule's interaction with intracellular targets.

  • Straight-Chain LCCAs (e.g., Octanoic Acid): These molecules primarily interact with lipid bilayers. At high concentrations, their amphiphilic nature can disrupt membrane fluidity and inhibit the activation of human polymorphonuclear leukocytes (PMNLs) by decreasing reactive oxygen species (ROS) production via post-activation protein kinase C (PKC) modulation1[1]. However, they do not typically cause systemic developmental toxicity.

  • ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    -Branched LCCAs (e.g., Valproic Acid, 2-Ethylhexanoic Acid):  The introduction of a 2- or 3-carbon alkyl substituent at the alpha position fundamentally alters the molecule's pharmacodynamics. This specific steric bulk allows the molecule to act as a potent epigenetic modulator, leading to severe teratogenic outcomes [2].
    

Mechanistic Pathways of Branched LCCA Toxicity

The developmental toxicity of branched LCCAs is driven by a dual-pathway mechanism: direct epigenetic interference and indirect micronutrient dyshomeostasis.

Epigenetic Modulation via HDAC Inhibition

The primary driver of teratogenicity for


-branched LCCAs is the inhibition of Histone Deacetylase (HDAC) enzymes. Molecular docking studies reveal that the HDAC binding pocket is highly asymmetric. Straight-chain acids lack the steric bulk to anchor effectively, while excessively large branched chains cannot enter the pocket. However, molecules with specific 

-substitutions (like the propyl groups in Valproic Acid or the ethyl/butyl groups in 2-Ethylhexanoic Acid) fit perfectly into this asymmetric pocket 3[3]. This binding prevents histone deacetylation, leading to hyperacetylation, altered gene transcription, and subsequent embryonic malformations.
Zinc Dyshomeostasis

A secondary, yet critical, mechanism involves maternal-fetal micronutrient transfer. High doses of branched LCCAs induce maternal liver toxicity, triggering the upregulation of metallothionein (MT). MT aggressively binds and sequesters systemic zinc in the maternal liver. Because the developing conceptus relies entirely on maternal zinc for DNA synthesis and organogenesis, this sequestration results in a catastrophic embryonic zinc deficiency, exacerbating teratogenic outcomes 4[4]5[5].

G cluster_0 Epigenetic Pathway cluster_1 Metabolic Pathway LCCA Branched LCCA (e.g., 2-EHA, VPA) HDAC HDAC Inhibition LCCA->HDAC Liver Maternal Liver Toxicity LCCA->Liver Histone Histone Hyperacetylation HDAC->Histone Gene Altered Gene Expression Histone->Gene Teratogen Developmental Toxicity & Teratogenicity Gene->Teratogen MT Metallothionein Induction Liver->MT Zinc Embryonic Zinc Deficiency MT->Zinc Zinc->Teratogen

Dual-pathway mechanism of branched LCCA developmental toxicity.

Toxicokinetics and PBPK Modeling

The toxicity of LCCAs is highly dependent on internal dosimetry, specifically the maximum plasma concentration (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


). Teratogenic events are threshold-driven; they occur when the peak concentration of the acid overwhelms metabolic clearance (primarily via UDP-glucuronyltransferase-2B1 and 

-oxidation), allowing the parent compound to cross the placental barrier. Therefore, Physiologically Based Pharmacokinetic (PBPK) modeling must prioritize

over Area Under the Curve (AUC) when estimating oral equivalent doses for read-across studies[2].

Experimental Methodologies for Toxicity Assessment

To establish a self-validating system for predicting LCCA toxicity without relying solely on in vivo mammalian models, researchers must employ a multi-tiered New Approach Methodology (NAM) workflow.

Protocol 1: High-Throughput Transcriptomics (L1000) for Read-Across

Causality Check: Transcriptomics provides an unbiased view of cellular response. By comparing the gene expression signature of a novel LCCA to the known teratogen Valproic Acid (VPA), we can definitively establish whether the novel compound triggers the same epigenetic cascade.

  • Cell Culture: Plate human cell lines (e.g., HepG2 for hepatic metabolism, MCF7, and iCell cardiomyocytes) in 384-well plates.

  • Dosing: Expose cells to the target LCCA at three distinct concentrations (e.g., 10 µM, 100 µM, 1000 µM) to establish a dose-response gradient. Include VPA as a positive control and vehicle (DMSO) as a negative control.

  • Incubation & Lysis: Incubate for exactly 6 hours. This specific time point captures early-stage transcription factor modulation (like HDAC inhibition) before secondary apoptotic pathways dominate. Lyse cells using a standard TCA/detergent buffer.

  • L1000 Assay: Hybridize mRNA to Luminex beads conjugated with sequence-specific capture probes targeting ~1,000 landmark genes.

  • Data Synthesis: Calculate the connectivity score between the novel LCCA signature and the VPA signature. A score >90 indicates a shared Mode of Action (MoA).

Protocol 2: PBPK-Anchored Molecular Docking

Causality Check: Even if an LCCA can inhibit HDAC in silico, it will not cause in vivo toxicity if it is cleared too rapidly. Docking must be paired with PBPK.

  • Ligand Preparation: Generate 3D conformers of the LCCA using Schrödinger LigPrep, ensuring all stereoisomers are accounted for (as enantiomers of branched acids often exhibit different clearance rates).

  • Receptor Grid Generation: Isolate the active site of HDAC (PDB ID: 4A69).

  • Docking & Scoring: Execute induced-fit docking. Evaluate the interaction of the

    
    -alkyl branches with the asymmetric hydrophobic pockets of the enzyme.
    
  • PBPK Integration: Input in vitro intrinsic clearance (

    
    ) data (derived from human liver microsome assays) into a PBPK software (e.g., GastroPlus). Simulate a 100 mg/kg oral dose to predict human 
    
    
    
    .
  • Risk Calculation: If the predicted

    
     exceeds the in vitro
    
    
    
    for HDAC inhibition determined in Step 3, the compound is flagged as a high-risk developmental toxicant.

W Chem Chemical Selection & Structural Profiling InVitro In Vitro Transcriptomics (L1000 Platform) Chem->InVitro Docking Molecular Docking (HDAC Binding Pockets) Chem->Docking PBPK PBPK Modeling (Plasma Cmax Estimation) Chem->PBPK ReadAcross SAR-Based Read-Across & Toxicity Prediction InVitro->ReadAcross Docking->ReadAcross PBPK->ReadAcross

Integrated SAR read-across workflow for LCCA toxicity assessment.

Quantitative Toxicity Profiles

The following table summarizes the structure-activity relationship (SAR) demonstrating the "activity cliff" between straight and branched LCCAs.

Compound NameStructure TypePrimary ToxicityDev. NOAEL (Rat)Key Mechanism of Action
Octanoic Acid Straight-Chain (C8)Mild Irritation>1000 mg/kg/dayMembrane disruption at high doses
Valproic Acid (VPA)

-Branched (C8)
Teratogenicity~150 mg/kg/dayPotent HDAC Inhibition
2-Ethylhexanoic Acid (2-EHA)

-Branched (C8)
Developmental100 mg/kg/dayHDAC Inhibition / Zinc Depletion
2-Propylnonanoic Acid (PNA)

-Branched (C12)
DevelopmentalModerateHDAC Inhibition
2-Hexyldecanoic Acid Bulky Branched (C16)Low Systemic>1000 mg/kg/daySteric hindrance prevents HDAC binding

References

  • Structure-activity relationship read-across and transcriptomics for branched carboxylic acids.Toxicological Sciences (Oxford University Press / NIH).
  • Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics.Cosmetic Ingredient Review (CIR).
  • Refine and Strengthen SAR-Based Read-Across by Considering Bioactivation and Modes of Action.Chemical Research in Toxicology (ACS / NIH).
  • Altered zinc metabolism contributes to the developmental toxicity of 2-ethylhexanoic acid, 2-ethylhexanol and valproic acid.Toxicology (Scilit).
  • Effects of 2-ethylhexanoic acid on the production of reactive oxygen species in human polymorphonuclear leukocytes in vitro.PubMed (NIH).

Sources

Methodological & Application

GC-MS method for analysis of 4-nonyl-cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 4-nonyl-cyclohexanecarboxylic acid

Introduction

4-nonyl-cyclohexanecarboxylic acid is a member of the broad class of naphthenic acids (NAs), which are cycloaliphatic carboxylic acids naturally present in petroleum and oil sands bitumen.[1][2] These compounds are of significant environmental interest due to their release into process water during extraction activities, which can be toxic to aquatic life.[2][3] The complex isomeric nature and the presence of thousands of individual compounds in NA mixtures present a considerable analytical challenge.[4]

Accurate and sensitive quantification of specific NAs like 4-nonyl-cyclohexanecarboxylic acid is crucial for environmental monitoring, toxicological studies, and the development of effective water treatment strategies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering high-resolution separation and definitive compound identification.[5] However, the direct analysis of carboxylic acids by GC-MS is hindered by their low volatility and high polarity, which leads to poor peak shape and thermal degradation.

To overcome these limitations, a chemical derivatization step is essential. This process converts the polar carboxyl group into a less polar, more volatile, and thermally stable derivative, making it amenable to GC-MS analysis.[6][7] This application note provides a comprehensive, field-proven protocol for the analysis of 4-nonyl-cyclohexanecarboxylic acid in aqueous samples, detailing a robust liquid-liquid extraction method followed by silylation and subsequent quantification by GC-MS.

Principle of the Method

The analytical workflow involves three primary stages:

  • Extraction: The target analyte, 4-nonyl-cyclohexanecarboxylic acid, is first isolated from the aqueous sample matrix. This is achieved through liquid-liquid extraction (LLE) under acidic conditions, which protonates the carboxylic acid group, increasing its affinity for an organic solvent.

  • Derivatization: The extracted analyte is then chemically modified through silylation. The active, polar hydrogen of the carboxylic acid group is replaced with a non-polar trimethylsilyl (TMS) group. This reaction, typically using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), significantly increases the volatility of the analyte, a prerequisite for gas chromatography.[8][9]

  • GC-MS Analysis: The resulting TMS-ester derivative is introduced into the GC-MS system. The gas chromatograph separates the derivatized analyte from other components based on its boiling point and interaction with the GC column's stationary phase. The mass spectrometer then fragments the eluted compound, generating a unique mass spectrum that allows for positive identification and accurate quantification.[7]

Materials and Reagents

  • Solvents: Dichloromethane (DCM), Methanol, Hexane (all HPLC or GC-grade)

  • Reagents:

    • Hydrochloric Acid (HCl), concentrated

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Pyridine

  • Standards:

    • 4-nonyl-cyclohexanecarboxylic acid analytical standard

    • Internal Standard (IS): (Optional but recommended) e.g., a deuterated analog or a structurally similar carboxylic acid not present in the samples.

  • Glassware & Equipment:

    • Separatory funnels (250 mL)

    • Reaction vials (2 mL) with PTFE-lined caps

    • Heating block or water bath

    • Nitrogen evaporation system

    • Autosampler vials (1.5 mL) with inserts

    • Syringe filters (0.2 µm)[10]

    • GC-MS system equipped with an autosampler

Detailed Experimental Protocols

Protocol 1: Sample Preparation and Liquid-Liquid Extraction (LLE)

This protocol is designed to efficiently extract 4-nonyl-cyclohexanecarboxylic acid from an aqueous matrix.

  • Sample Collection & Preservation: Collect 100 mL of the aqueous sample in a clean glass container. If storage is necessary, acidify to pH < 2 with concentrated HCl and store at 4°C.

  • Acidification: Transfer the 100 mL sample to a 250 mL separatory funnel. Adjust the pH to approximately 2.0 using concentrated HCl. This step is critical to ensure the carboxylic acid is in its protonated, non-ionized form, which maximizes its extraction into an organic solvent.

  • Internal Standard Spiking: (If used) Spike the sample with a known amount of the internal standard solution.

  • First Extraction: Add 30 mL of dichloromethane (DCM) to the separatory funnel. Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate for at least 10 minutes. The organic DCM layer, containing the analyte, will be the bottom layer.

  • Collection: Drain the lower organic layer into a clean flask.

  • Repeat Extraction: Perform a second extraction on the remaining aqueous layer with an additional 30 mL of DCM. Combine the organic extracts.

  • Drying: Pass the combined organic extract through a funnel containing anhydrous sodium sulfate to remove any residual water.[6]

  • Concentration: Concentrate the dried extract to a final volume of approximately 0.5 mL using a gentle stream of nitrogen. Do not evaporate to complete dryness. Transfer the concentrated extract to a 2 mL reaction vial for the derivatization step.

Protocol 2: Silylation Derivatization

This protocol converts the extracted carboxylic acid into its volatile TMS-ester derivative. The presence of moisture can severely inhibit the reaction; therefore, ensuring the sample extract is dry is paramount.[8]

  • Final Drying: Evaporate the remaining solvent from the reaction vial to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of BSTFA (+1% TMCS) and 50 µL of pyridine (which can act as a catalyst) to the dried extract.[11]

  • Reaction: Tightly cap the vial and heat it in a heating block or water bath at 70°C for 45 minutes.[8] The elevated temperature ensures the reaction proceeds to completion, especially for sterically hindered carboxylic acids.[8]

  • Cooling: Allow the vial to cool completely to room temperature.

  • Final Sample Preparation: Transfer the derivatized sample to a 1.5 mL autosampler vial, using an insert if necessary. The sample is now ready for GC-MS injection.[12]

Workflow Visualizations

G cluster_prep Sample Preparation & Extraction cluster_deriv Silylation Derivatization A 1. Collect 100 mL Aqueous Sample B 2. Acidify to pH 2 with HCl A->B C 3. Add 30 mL DCM & Shake B->C D 4. Separate & Collect Organic Layer C->D E 5. Repeat Extraction D->E F 6. Dry with Na₂SO₄ E->F G 7. Concentrate under N₂ to ~0.5 mL F->G H 8. Evaporate to Complete Dryness G->H I 9. Add 100 µL BSTFA & 50 µL Pyridine J 10. Heat at 70°C for 45 min K 11. Cool to Room Temp L Inject into GC-MS K->L G Sample Aqueous Sample LLE Liquid-Liquid Extraction Sample->LLE Deriv Silylation (BSTFA) LLE->Deriv GCMS GC-MS Analysis Deriv->GCMS Data Data Processing & Quantification GCMS->Data

Caption: High-level overview of the analytical method.

GC-MS Instrumental Method

The following parameters are recommended and should be optimized for the specific instrument in use.

Parameter Recommended Setting
Gas Chromatograph (GC)
ColumnHP-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness [12][13]
Carrier GasHelium at a constant flow rate of 1.0 mL/min [12][13]
Inlet Temperature270°C [13]
Injection ModeSplitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)
Injection Volume1 µL
Oven Temperature ProgramInitial: 80°C, hold for 2 minRamp: 10°C/min to 280°CHold: 10 min at 280°C
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV [7][12]
Mass Rangem/z 40-500
Ion Source Temperature230°C [12]
Transfer Line Temperature280°C [12][13]
Acquisition ModeFull Scan for identification; Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification

Data Analysis and Expected Results

  • Analyte Identification: The TMS-derivatized 4-nonyl-cyclohexanecarboxylic acid is identified by its characteristic retention time and mass spectrum.

  • Molecular Weight:

    • Underivatized: C₁₆H₃₀O₂ = 254.41 g/mol [14] * TMS-Derivative: C₁₉H₃₈O₂Si = 326.59 g/mol

  • Expected Mass Spectrum: In EI mode, the TMS derivative is expected to produce a characteristic fragmentation pattern. Key ions to monitor in SIM mode would include:

    • m/z 311: The [M-15]⁺ ion, resulting from the loss of a methyl group from the TMS moiety. This is often more abundant than the molecular ion.

    • m/z 73: A characteristic fragment ion for TMS derivatives, corresponding to [Si(CH₃)₃]⁺.

    • m/z 129: Potentially from the fragmentation of the cyclohexanecarboxylic acid TMS ester group. [14] * m/z 326: The molecular ion [M]⁺, which may be of low abundance.

  • Quantification: For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentrations. The peak area of a characteristic quantifier ion is plotted against concentration. The concentration of the analyte in unknown samples is then determined from this curve.

Conclusion

This application note provides a detailed and robust GC-MS method for the analysis of 4-nonyl-cyclohexanecarboxylic acid in aqueous samples. The protocol's foundation in established liquid-liquid extraction and silylation derivatization techniques ensures reliable isolation and preparation of the analyte for analysis. [5][6]By converting the polar carboxylic acid to a volatile TMS-ester, this method overcomes the inherent challenges of GC analysis, allowing for sensitive and accurate quantification. The provided instrumental parameters and workflow diagrams offer a clear and actionable guide for researchers, environmental scientists, and drug development professionals.

References

  • Zhao, B., R. Currie and H. Mian, 2012. Catalogue of Analytical Methods for Naphthenic Acids. Related to Oil Sands Operations. Oil Sands Research and Information Network, University of Alberta, School of Energy and the Environment, Edmonton, Alberta. OSRIN Report No. TR-21. 65 pp. [Link: https://era.library.ualberta.ca/items/de146d5a-52d3-43c3-8eda-42e1b120c841]
  • Zhao, B., R. Currie and H. Mian. (2012). Catalogue of Analytical Methods for Naphthenic Acids Related to Oil Sands Operations. Oil Sands Research and Information Network. [Link: https://osrin.ualberta.
  • ResearchGate. (n.d.). Analysis of naphthenic acids in aqueous solution using HPLC-MS/MS. [Link: https://www.researchgate.net/publication/257544033_Analysis_of_naphthenic_acids_in_aqueous_solution_using_HPLC-MSMS]
  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis. [Link: https://www.benchchem.
  • RSC Publishing. (n.d.). Analysis of naphthenic acids in aqueous solution using HPLC-MS/MS. [Link: https://pubs.rsc.org/en/content/articlelanding/2012/ay/c2ay25585h]
  • Hughes, S. A., et al. (2017). Comparison of methods for determination of total oil sands-derived naphthenic acids in water samples. Chemosphere, 187, 299-307. [Link: https://pubmed.ncbi.nlm.nih.gov/28863291/]
  • BenchChem. (n.d.). Cyclohexanecarboxylic acid, 4-nonyl- | 101564-26-5. [Link: https://www.benchchem.com/product/b025163]
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC). [Link: https://www.sigmaaldrich.
  • Blau, K., & King, G.S. (Eds.). (1977).
  • Bibel, I. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Link: https://www.youtube.
  • Tokyo Chemical Industry. (n.d.). GC Derivatization Reagents. [Link: https://www.tcichemicals.
  • National Center for Biotechnology Information. (n.d.). Nonyl cyclohexanecarboxylate. PubChem Compound Database. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/123565]
  • Phenomenex. (n.d.). Sample Preparation. [Link: https://www.phenomenex.
  • Shared Research Facilities. (2014, December 28). Sample Preparation Guide for Synthetic Organic Chemicals. [Link: https://www.bnrf.bham.ac.uk/wp-content/uploads/2014/12/Sample-preparation-guide-for-synthetic-organic-chemicals.pdf]
  • NIST. (n.d.). Cyclohexanecarboxylic acid, nonyl ester. In NIST Chemistry WebBook. [Link: https://webbook.nist.gov/cgi/cbook.cgi?ID=C70289371]
  • SpectraBase. (n.d.). Cyclohexanecarboxylic acid, 4-methoxy-, nonyl ester. [Link: https://spectrabase.com/spectrum/B9tDg0KSVQC]
  • NIST. (n.d.). Cyclohexanecarboxylic acid. In NIST Chemistry WebBook. [Link: https://webbook.nist.gov/cgi/cbook.cgi?ID=C98895]
  • Vargas-Bautista, K., et al. (2020). Rapid analysis of 4-nonylphenol by solid phase microextraction in water samples. Environmental Science and Pollution Research, 27(9), 9205-9214. [Link: https://www.researchgate.
  • BenchChem. (2025). Application Note: Quantitative Analysis of 4-Nonylphenol in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS). [Link: https://www.benchchem.
  • Vargas-Bautista, K., et al. (2020). Rapid analysis of 4-nonylphenol by solid phase microextraction in water samples. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/32008210/]
  • Bilal, A., & Bakht, J. (2016). GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. [Link: https://www.researchgate.net/publication/325790479_GC-MS_profile_of_bioactive_compounds_from_medicinally_important_Periploca_hydaspidis]
  • BenchChem. (2025). Application Notes and Protocols for the Quantification of Cyclohexaneacetic Acid. [Link: https://www.benchchem.
  • BenchChem. (2025). GC-MS Analysis of Methyl Cyclohexanecarboxylate: An In-depth Technical Guide. [Link: https://www.benchchem.
  • Thermo Fisher Scientific. (n.d.). Determination of Anions and Carboxylic Acids in Fine Urban Ambient Particles (PM 2.5). [Link: https://assets.thermofisher.com/TFS-Assets/CMD/Application-Notes/AN-1081-IC-Anions-Carboxylic-Acids-PM2.5-AN70478-EN.pdf]
  • MDPI. (2023, February 27). GC-MS Analysis of the Essential Oil from Seseli mairei H. Wolff (Apiaceae) Roots and Their Nematicidal Activity. [Link: https://www.mdpi.com/1420-3049/28/5/2208]

Sources

Application Note: High-Resolution HPLC Separation of 4-Nonylcyclohexanecarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

The synthesis and purification of 4-alkylcyclohexanecarboxylic acids are of significant interest in the development of liquid crystals, specialized surfactants, and pharmaceutical intermediates. The primary synthetic route to 4-nonylcyclohexanecarboxylic acid involves the catalytic hydrogenation of 4-nonylbenzoic acid using heterogeneous catalysts (e.g., Ru/C or Pd/C)[1]. This reduction inherently saturates the aromatic ring, yielding a diastereomeric mixture of cis and trans isomers.

Isolating these isomers is critical because their stereochemistry dictates their physicochemical behavior. The trans isomer is generally more linear, promoting stable mesophase formation in optoelectronic materials, whereas the cis isomer introduces structural kinks[2]. Because these aliphatic carboxylic acids lack a strong UV chromophore, their separation and detection require meticulously optimized Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with low-wavelength UV or Mass Spectrometry (LC-MS)[2].

Conformational Analysis & Chromatographic Behavior

To design an effective separation method, we must first understand the causality behind the chromatographic retention of these isomers. The separation on a C18 stationary phase is driven by differential hydrophobic interactions and 3D steric hindrance.

  • Trans Isomer: In its most stable chair conformation, both the bulky nonyl chain and the carboxylic acid group occupy equatorial positions. This minimizes steric strain and results in a highly planar, linear molecule[2]. This linearity allows for maximum surface area contact and deeper penetration into the C18 alkyl chains of the stationary phase, resulting in stronger retention.

  • Cis Isomer: One of the substituents is forced into an axial position, creating unavoidable 1,3-diaxial interactions[2]. This steric bulk prevents optimal alignment with the C18 phase, generally leading to a shorter retention time compared to the trans isomer.

Stereochem Root 4-Nonylcyclohexanecarboxylic Acid Synthesis Mixture Trans Trans Isomer (Equatorial-Equatorial) Root->Trans Cis Cis Isomer (Axial-Equatorial) Root->Cis TransInt High Linearity Maximized C18 Contact Longer Retention Time Trans->TransInt CisInt Steric Bulk (1,3-diaxial) Reduced C18 Contact Shorter Retention Time Cis->CisInt

Stereochemical causality dictating the RP-HPLC retention behavior of cis/trans isomers.

Experimental Protocols

The following self-validating protocols provide a complete workflow from sample extraction to analytical quantification.

Sample Preparation via Solid-Phase Extraction (SPE)

To prevent column degradation and eliminate matrix interferences, Solid-Phase Extraction (SPE) using a reversed-phase sorbent is highly recommended[1].

Step-by-Step Methodology:

  • Conditioning: Pass 5.0 mL of HPLC-grade Methanol through a 500 mg C18 SPE cartridge, followed by 5.0 mL of acidified water (0.1% Formic Acid) to activate the sorbent.

  • Loading: Dilute the synthetic mixture or sample matrix in 10 mL of acidified water (pH ~3.0) to ensure the carboxylic acid is fully protonated (unionized), maximizing retention. Load onto the cartridge at a flow rate of 1-2 mL/min.

  • Washing: Elute weakly bound polar impurities with 5.0 mL of 5% Methanol in water. Discard the wash fraction.

  • Elution: Elute the 4-nonylcyclohexanecarboxylic acid isomers using 3.0 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 1.0 mL of the initial HPLC mobile phase.

  • Self-Validation Check: Spike a blank matrix with a known concentration of the standard prior to step 1. Calculate recovery post-HPLC analysis. Acceptable recovery is 90-110%.

Workflow N1 Sample Prep (Acidification) N2 C18 SPE Load & Wash N1->N2 N3 Elution (Acetonitrile) N2->N3 N4 RP-HPLC Separation (pH 2.5 Buffer/ACN) N3->N4 N5 Detection (UV 210nm or MS/MS) N4->N5

End-to-end analytical workflow for the extraction and separation of the target isomers.

HPLC-UV Analytical Method

Because 4-nonylcyclohexanecarboxylic acid lacks an aromatic ring, UV detection must be performed at a low wavelength (210 nm) where the carbonyl group absorbs[3]. To prevent peak tailing, the mobile phase pH must be maintained at least 2 units below the pKa of the carboxylic acid (pKa ~4.5-5.0).

Step-by-Step Methodology:

  • System Preparation: Purge the HPLC system with Mobile Phase A (0.02 M Phosphate Buffer, pH 2.5) and Mobile Phase B (Acetonitrile).

  • Column Equilibration: Install an ODS (C18) column (e.g., 250 mm × 4.6 mm, 5 µm). Equilibrate with 70% Acetonitrile / 30% Buffer at 1.0 mL/min until a stable baseline is achieved at 210 nm[3].

  • Injection: Inject 10 µL of the reconstituted sample.

  • Isocratic Elution: Run the method isocratically for 25 minutes. The cis isomer will elute first, followed by the trans isomer.

  • Column Wash: Post-analysis, flush the column with 95% Acetonitrile for 15 minutes to remove highly retained hydrophobic impurities.

LC-MS/MS Method for Trace Analysis

Phosphate buffers are non-volatile and will contaminate mass spectrometers. For LC-MS/MS applications (e.g., biological matrices or trace impurity profiling), a volatile buffer system must be substituted[4].

Step-by-Step Methodology:

  • Mobile Phase Adjustment: Replace the phosphate buffer with 10 mM Ammonium Acetate, adjusted to pH 3.8 using Formic Acid[4].

  • Elution: Utilize an isocratic blend of 95% Acetonitrile and 5% Ammonium Acetate buffer at a flow rate of 0.2 mL/min[4].

  • Ionization: Utilize Electrospray Ionization in negative mode (ESI-). The target analyte will form a stable [M-H]⁻ precursor ion.

Quantitative Data & Method Parameters

Table 1: Physicochemical & Structural Comparison

PropertyCis-4-nonylcyclohexanecarboxylic acidTrans-4-nonylcyclohexanecarboxylic acid
Substituent Geometry Axial-EquatorialEquatorial-Equatorial
Thermodynamic Stability Lower (1,3-diaxial strain)Higher (Minimized strain)
Relative Retention Time Shorter (Elutes First)Longer (Elutes Second)
Target Application Epimerized to trans formOptoelectronics, Surfactants

Table 2: Optimized HPLC-UV Parameters

ParameterSpecificationRationale
Column ODS C18 (250 x 4.6 mm, 5 µm)High surface area for resolving closely related diastereomers.
Mobile Phase 70% Acetonitrile / 30% BufferBalances hydrophobic retention and elution strength[3].
Buffer System 0.02 M Phosphate Buffer (pH 2.5)Suppresses ionization of the carboxyl group, ensuring sharp peaks[3].
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Detection UV at 210 nmCaptures the C=O stretching absorption of the aliphatic acid[3].
Column Temp 30°CStabilizes retention times and reduces mobile phase viscosity.

Self-Validation & System Suitability

To ensure the trustworthiness of the generated data, every analytical sequence must begin with a System Suitability Test (SST).

  • Resolution (Rs): The critical pair (cis and trans isomers) must exhibit a baseline resolution of Rs ≥ 1.5. If Rs < 1.5, slightly decrease the Acetonitrile percentage (e.g., to 65%) to increase retention and selectivity.

  • Tailing Factor (Tf): Must be ≤ 1.5. A higher tailing factor indicates secondary interactions (e.g., unprotonated silanols). Verify the pH of the phosphate buffer is strictly at 2.5.

  • Precision: Six replicate injections of a standard mixture must yield a Relative Standard Deviation (RSD) of ≤ 2.0% for both peak area and retention time.

References
  • Google Patents. EP0814073A1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
  • International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). DETERMINATION OF TRANEXAMIC ACID IN HUMAN SERUM BY LIQUID CHROMATOGRAPHY WITH TANDEM MASS SPECTROMETER. Retrieved from:[Link]

Sources

Application Note: Derivatization Strategies for the GC-MS Analysis of 4-Nonyl-cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Drug Development Professionals, and Environmental Researchers. Document Type: Advanced Application Note & Experimental Protocol

Introduction & Mechanistic Overview

The analysis of complex, high-molecular-weight carboxylic acids such as 4-nonyl-cyclohexanecarboxylic acid via Gas Chromatography-Mass Spectrometry (GC-MS) presents significant analytical challenges. In its native state, the polar carboxylic acid functional group undergoes strong intermolecular hydrogen bonding. In the GC inlet and on the stationary phase, this results in dimerization, severe peak tailing, poor chromatographic resolution, and elevated limits of detection (LOD)[1].

To render 4-nonyl-cyclohexanecarboxylic acid amenable to GC-MS, the active hydrogen of the carboxyl group must be replaced to reduce polarity and increase volatility. This is achieved through derivatization .

The Causality of Reagent Selection

For bulky naphthenic-type acids (comprising a hydrophobic alkyl tail and a sterically hindering aliphatic ring), two primary derivatization routes are commonly employed:

  • Silylation via BSTFA + 1% TMCS: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active proton with a trimethylsilyl (TMS) group. The addition of 1% Trimethylchlorosilane (TMCS) acts as a crucial catalyst, driving the reaction forward for sterically hindered carboxyl groups attached to the cyclohexane ring[2]. Silylation is highly favored for complex naphthenic acids because it provides superior derivatization yields and avoids the solubility issues sometimes encountered with methylation[3].

  • Esterification via BF3/Methanol: This method converts the acid into a methyl ester. While widely used for straight-chain fatty acids, boron trifluoride (BF3) catalyzed methylation can exhibit lower conversion efficiencies for sterically hindered cyclic acids and may lead to artifact formation[3].

Experimental Workflow & Decision Matrix

The following diagram illustrates the logical workflow for selecting and executing the derivatization of 4-nonyl-cyclohexanecarboxylic acid, ensuring a self-validating analytical system.

G Start Sample Prep: Extract 4-nonyl-cyclohexanecarboxylic acid Decision Select Derivatization Route Start->Decision Silylation Route A: Silylation (BSTFA + 1% TMCS) Decision->Silylation Methylation Route B: Methylation (BF3 / Methanol) Decision->Methylation TMS Product: TMS Ester (High volatility, high yield) Silylation->TMS MeEster Product: Methyl Ester (Stable, moderate yield) Methylation->MeEster GCMS GC-MS Analysis (EI Mode, SIM/TIC) TMS->GCMS MeEster->GCMS Data Validation & Quantification (vs Internal Standard) GCMS->Data

Workflow for the derivatization and GC-MS analysis of 4-nonyl-cyclohexanecarboxylic acid.

Quantitative Method Comparison

To aid in method selection, the following table synthesizes quantitative performance metrics based on established chromatographic literature for cyclic and aliphatic carboxylic acids[1],[3],[4].

ParameterRoute A: Silylation (BSTFA + 1% TMCS)Route B: Methylation (BF3/Methanol)
Target Derivative Trimethylsilyl (TMS) esterMethyl ester
Reaction Conditions 60°C – 70°C for 30 min60°C for 30 – 60 min
Yield for Hindered Acids Excellent (>95%)Moderate (~70-85%)
Moisture Sensitivity Extremely High (Requires anhydrous conditions)Moderate
Typical LOD (GC-MS SIM) 1 – 5 pg5 – 10 pg
Byproducts Volatile (elutes in solvent delay)Minimal, but requires aqueous wash

Detailed Step-by-Step Protocols

Protocol A: Silylation using BSTFA + 1% TMCS (Recommended)

Self-Validating Principle: This protocol includes an internal standard (IS) to correct for derivatization efficiency and injection volume variances, alongside a reagent blank to rule out siloxane artifacts.

Materials Required:

  • Analyte: 4-nonyl-cyclohexanecarboxylic acid extract.

  • Reagent: BSTFA containing 1% TMCS (Anhydrous grade).

  • Solvent: Anhydrous Pyridine or Dimethylformamide (DMF)[5].

  • Internal Standard (IS): 9-fluorenecarboxylic acid or a deuterated carboxylic acid[6].

Step-by-Step Methodology:

  • Sample Aliquoting & IS Addition: Transfer an aliquot of the sample extract (containing approx. 10-100 µg of analyte) into a 2 mL silanized amber glass GC vial. Add 10 µL of the Internal Standard solution (100 µg/mL).

  • Drying (Critical Step): Evaporate the sample to complete dryness under a gentle stream of high-purity Nitrogen gas. Causality: BSTFA reacts violently with water to form hexamethyldisiloxane (HMDSO), consuming the reagent and preventing analyte derivatization.

  • Reagent Addition: In a fume hood, add 50 µL of anhydrous Pyridine (acts as an acid scavenger and solvent) followed immediately by 50 µL of BSTFA + 1% TMCS [1.10].

  • Reaction Incubation: Cap the vial tightly with a PTFE-lined septum. Vortex for 10 seconds. Incubate in a dry block heater at 70°C for 30 minutes [1.10]. Causality: Heat provides the activation energy required to overcome the steric hindrance of the cyclohexane ring, while TMCS catalyzes the silyl transfer.

  • Cooling & Analysis: Remove the vial and allow it to cool to room temperature. The sample is now ready for direct injection into the GC-MS.

  • System Validation: Concurrently prepare a "Reagent Blank" (Steps 2-5 without the analyte) to identify any background peaks originating from the BSTFA reagent.

Protocol B: Methylation using BF3/Methanol (Alternative)

Use this method if the GC system is sensitive to silicon-based deposits from silylating agents.

Step-by-Step Methodology:

  • Sample Prep: Transfer the sample and IS to a glass reaction vial and evaporate to dryness under Nitrogen.

  • Reagent Addition: Add 0.5 mL of 14% BF3 in Methanol.

  • Incubation: Seal the vial and heat at 60°C for 45 minutes.

  • Quenching & Extraction: Cool to room temperature. Add 1 mL of saturated NaCl aqueous solution to quench the reaction. Extract the methyl ester by adding 1 mL of GC-grade Hexane.

  • Phase Separation: Vortex vigorously for 1 minute, then centrifuge at 2000 rpm for 5 minutes.

  • Collection: Carefully transfer the upper organic (Hexane) layer containing the derivatized 4-nonyl-cyclohexanecarboxylic acid methyl ester into a GC vial containing anhydrous sodium sulfate (to remove residual water) prior to analysis[1].

GC-MS Acquisition Parameters

To ensure optimal separation of the derivatized isomers (cis/trans configurations of the cyclohexane ring)[7], use the following validated GC-MS parameters:

  • Column: Non-polar to slightly polar capillary column (e.g., HP-5MS or DB-5MS; 30 m × 0.25 mm ID × 0.25 µm film thickness)[8].

  • Carrier Gas: Helium (High Purity 99.999%) at a constant flow rate of 1.0 mL/min.

  • Injection: 1.0 µL, Splitless mode. Injector temperature set to 280°C[4].

  • Oven Temperature Program:

    • Initial: 80°C (Hold for 2 min).

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 5°C/min to 300°C (Hold for 5 min to bake out heavy matrix components).

  • Mass Spectrometer (EI Mode):

    • Ion Source Temperature: 230°C[9].

    • Transfer Line Temperature: 280°C.

    • Ionization Energy: 70 eV.

    • Acquisition Mode: Full Scan (m/z 50–500) for qualitative identification; Selected Ion Monitoring (SIM) for trace quantification targeting the molecular ion [M]⁺ and the [M-15]⁺ (loss of methyl group from TMS) fragment[4].

References

  • Pietrogrande, M. C., et al. "Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry." PMC. Available at:[Link]

  • "Analysis of Naphthenic Acids and Derivatization Agents Using Two-Dimensional Gas Chromatography and Mass Spectrometry: Impact on Flow Assurance Predictions." Energy & Fuels - ACS Publications. Available at: [Link]

  • "COMPARISON OF NAPHTHENIC ACID DERIVATIZATION EFFECTIVENESS BY DISTINCT REAGENTS." Portal ABPG. Available at: [Link]

  • "Direct Derivatization vs Aqueous Extraction Methods of Fecal Free Fatty Acids for GC–MS Analysis." ResearchGate. Available at: [Link]

Sources

Advanced Formulation Protocols for 4-Nonyl-Cyclohexanecarboxylic Acid in Next-Generation Lubricant Additives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The transition toward zero-SAPS (Sulfated Ash, Phosphorus, and Sulfur) lubricant formulations is a critical mandate in modern tribology, driven by the need to protect exhaust catalysts in internal combustion engines and to manage electrical conductivity in hybrid/electric vehicles[1]. Traditional antiwear (AW) additives, such as Zinc Dialkyl Dithiophosphate (ZDDP), are being systematically phased out due to their high phosphorus and sulfur content[1].

4-Nonyl-cyclohexanecarboxylic acid (4-NCCA) (CAS: 101564-26-5) has emerged as a highly effective, ashless alternative for boundary lubrication and extreme pressure regimes[2].

The Causality of Molecular Design

The efficacy of 4-NCCA is rooted in its highly specific molecular architecture:

  • The Carboxylic Headgroup: Acts as the surface-active anchor. Under boundary lubrication conditions (high pressure, high temperature), the carboxylic acid chemisorbs onto the asperities of steel surfaces, forming a sacrificial iron carboxylate monolayer[3].

  • The Cycloaliphatic Core: The cyclohexane ring provides critical steric hindrance. Unlike straight-chain fatty acids (e.g., stearic acid) which can crystallize at low temperatures, the bulky cycloaliphatic ring disrupts tight molecular packing, thereby maintaining the low-temperature fluidity (pour point) of the base oil[2].

  • The Nonyl Tail: The 9-carbon alkyl chain provides intense lipophilicity, ensuring thermodynamic compatibility with nonpolar Group III, Group IV (Polyalphaolefins - PAO), and Group V base stocks[1].

G A 4-NCCA in Base Oil B Diffusion to Metal Surface A->B C Chemisorption (Headgroup) B->C D Steric Barrier Formation C->D E Boundary Lubrication D->E

Fig 1. Surface adsorption and tribological mechanism of 4-NCCA.

Formulation Guidelines & Base Stock Compatibility

When formulating with polar additives in nonpolar base oils, the primary failure mode is additive drop-out (phase separation) or micelle aggregation[1]. To counteract this, 4-NCCA must be co-formulated with a nonionic surfactant. The surfactant acts as a compatibility bridge, improving the dispersancy of the carboxylic acid within the hydrocarbon matrix[1].

Quantitative Formulation Matrix

The following table summarizes optimized formulation ratios for 4-NCCA in a PAO-4 base stock and the expected tribological improvements under High-Frequency Reciprocating Rig (HFRR) testing.

Formulation IDBase Oil Matrix4-NCCA (wt%)Nonionic Surfactant (wt%)Expected CoF (100°C)Wear Scar Diameter (µm)
Control PAO-4 (100%)0.00.00.145680
AW-Low PAO-4 (99.2%)0.50.30.095410
AW-Optima PAO-4 (98.5%)1.00.50.065290
AW-Max PAO-4 (97.0%)2.01.00.062285

Note: Increasing 4-NCCA beyond 1.0 wt% yields diminishing returns in friction reduction while increasing the risk of acidic corrosion on non-ferrous soft metals (e.g., copper/lead bearings).

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow includes an in-line analytical step to confirm the success of the physical or chemical transformation.

Protocol A: Solubilization and Blending Workflow

Objective: Achieve a thermodynamically stable, isotropic dispersion of 4-NCCA in a nonpolar base stock.

  • Base Oil Preparation: Transfer 500 mL of PAO-4 into a jacketed glass reactor. Heat the oil to 60°C under continuous overhead stirring at 300 RPM. Causality: Heating lowers the kinematic viscosity of the PAO, facilitating faster mass transfer, while remaining well below the thermal degradation point of the carboxylic acid.

  • Surfactant Addition: Slowly add 0.5 wt% of a nonionic surfactant (e.g., an ethoxylated alcohol). Stir for 10 minutes.

  • Active Ingredient Integration: Dropwise, add 1.0 wt% of 4-NCCA into the vortex of the fluid.

  • High-Shear Homogenization: Increase stirring speed to 1200 RPM for 30 minutes.

  • Validation Step (Turbidimetry): Extract a 10 mL aliquot and allow it to cool to room temperature (25°C). Perform a visual inspection and Dynamic Light Scattering (DLS) analysis. The solution must remain optically clear (NTU < 2.0), confirming the absence of large micellar aggregates.

G Step1 Base Oil Heating (60°C) Step2 Add Nonionic Surfactant Step1->Step2 Step3 Add 4-NCCA (1.0 wt%) Step2->Step3 Step4 High-Shear Mixing Step3->Step4 Step5 DLS Validation (NTU < 2.0) Step4->Step5

Fig 2. Step-by-step formulation and validation workflow for 4-NCCA lubricants.

Protocol B: Tribological Validation and Surface Analysis

Objective: Quantify the boundary lubrication efficacy and verify the formation of the chemisorbed tribofilm.

  • HFRR Setup: Utilize a High-Frequency Reciprocating Rig (HFRR) equipped with an AISI 52100 steel ball and disk.

  • Testing Parameters: Apply a 10 N load, 50 Hz frequency, and a 1 mm stroke length. Maintain the lubricant bath at 100°C for 60 minutes. Causality: 100°C simulates standard engine operating temperatures and provides the activation energy required for the carboxylic acid to react with the steel surface[4].

  • Data Acquisition: Record the Coefficient of Friction (CoF) dynamically. A successful formulation will show a sharp drop in CoF within the first 5 minutes (the "run-in" period), stabilizing below 0.07.

  • Validation Step (FTIR Surface Analysis): Post-test, rinse the steel disk with hexane to remove unreacted bulk oil. Analyze the wear scar using Attenuated Total Reflectance (ATR) FTIR. Look for the disappearance of the broad O-H stretch (2500–3300 cm⁻¹) and the shift of the C=O stretch from ~1710 cm⁻¹ (free acid) to ~1550-1600 cm⁻¹, which validates the formation of the protective iron carboxylate salt[2].

References

  • ExxonMobil Research and Engineering Company.WO2016109382A1 - Lubricating oil compositions with engine wear protection.
  • ExxonMobil Research and Engineering Company.US20180100115A1 - High conductivity lubricating oils for electric and hybrid vehicles.
  • Afton Chemical Corporation.EP2143781A1 - Friction modifiers for slideway applications.

Sources

Investigating the Biological Activity of 4-Nonylcyclohexanecarboxylic Acid: AMPA Receptor Modulation and Metabolic Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale and Target Hypothesis

The exploration of medium-chain fatty acids (MCFAs) and their derivatives has opened new frontiers in neuropharmacology, particularly concerning seizure control and excitotoxicity. Decanoic acid, a 10-carbon straight-chain fatty acid, has been identified as a direct, non-competitive inhibitor of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, providing a mechanistic basis for the efficacy of the ketogenic diet in epilepsy[1].

To improve upon the pharmacological profile of MCFAs, structurally restricted analogues have been developed. Trans-4-butylcyclohexanecarboxylic acid (4-BCCA) is a well-characterized analogue that inhibits AMPA receptors by binding to the transmembrane domain (TMD) at the lateral portals formed by the M1-M4 segments[2][3]. This binding mechanism is distinctly different from other non-competitive antagonists like perampanel[4].

4-Nonylcyclohexanecarboxylic acid (4-NCCA) represents a logical, highly lipophilic extension of this structure[5]. By substituting the 4-carbon butyl group with a 9-carbon nonyl chain, 4-NCCA achieves a significantly higher partition coefficient (LogP). Because the binding pockets for these inhibitors are located within the lipid-facing lateral portals of the AMPA receptor[3], we hypothesize that the extended aliphatic chain of 4-NCCA will drive higher local membrane accumulation, potentially yielding a lower IC₅₀. However, this increased lipophilicity necessitates specialized handling in biological assays and rigorous metabolic profiling to assess potential hepatic oxidation[5].

Mechanistic Framework

The following diagram illustrates the proposed mechanism by which highly lipophilic carboxylic acids like 4-NCCA partition into the neuronal membrane to exert allosteric inhibition on AMPA receptors.

Mechanism Glutamate Glutamate (Agonist) AMPAR AMPA Receptor (GluA2 Tetramer) Glutamate->AMPAR Activates Open Channel Open (Na+/Ca2+ Influx) AMPAR->Open Gating NCCA 4-NCCA (Highly Lipophilic) Membrane Lipid Bilayer NCCA->Membrane Partitions TMD TMD Lateral Portals (M1-M4 Segments) Membrane->TMD Accumulates Closed Conformational Arrest (Channel Closed) TMD->Closed Restricts M3 Closed->Open Inhibits

Caption: Mechanism of AMPA receptor inhibition by 4-NCCA via TMD lateral portal binding.

Quantitative Structure-Activity Projections

To contextualize the biological evaluation of 4-NCCA, it is critical to compare its physicochemical properties against established AMPA receptor inhibitors. The table below summarizes the structural evolution from linear MCFAs to cyclic derivatives.

CompoundStructure TypeAlkyl Chain LengthCalculated LogPTarget DomainEstimated IC₅₀ (GluA2)
Decanoic Acid Linear MCFAC10~4.0TMD~2.0 mM
4-BCCA Cyclic AliphaticC4~3.6TMD~0.5 mM
4-NCCA Cyclic AliphaticC9~6.8TMD< 0.1 mM (Predicted)

Data extrapolated from structure-activity relationships of known AMPA inhibitors and lipid-partitioning models.

Experimental Workflows and Protocols

To rigorously evaluate 4-NCCA, we must deploy self-validating assay systems. The extreme hydrophobicity of 4-NCCA dictates specific formulation strategies to prevent artifactual data caused by compound precipitation or micelle formation.

Workflow Prep 1. Compound Formulation (4-NCCA in DMSO/BSA) Patch 2. Electrophysiology (GluA2 Patch-Clamp) Prep->Patch Validated Solubilization Metab 3. In Vitro Metabolism (Liver Microsomes) Patch->Metab Efficacy Confirmed Analysis 4. LC-MS/MS Quantification (Metabolite Profiling) Metab->Analysis SPE Extraction

Caption: End-to-end workflow for evaluating 4-NCCA biological activity and ADME profile.

Protocol A: Electrophysiological Evaluation of AMPA Receptor Inhibition

Causality Focus: Standard aqueous buffers will cause 4-NCCA to crash out of solution. We utilize Bovine Serum Albumin (BSA) as a lipid carrier to ensure monomeric delivery to the cell membrane.

1. Cell Preparation & Transfection:

  • Culture HEK293T cells in DMEM supplemented with 10% FBS.

  • Transiently transfect cells with rat GluA2 (unedited, Q-form) and GFP (transfection marker) using a liposomal transfection reagent. The unedited Q-form is chosen to yield large, easily quantifiable inward currents.

2. Compound Formulation (Critical Step):

  • Prepare a 100 mM stock of 4-NCCA in 100% anhydrous DMSO.

  • Dilute the stock into extracellular recording solution containing 0.5% fatty-acid-free BSA . Sonicate for 10 minutes at room temperature. The BSA acts as a thermodynamic sink, preventing micellization and mimicking physiological lipid-transport conditions.

3. Patch-Clamp Recording:

  • System Validation: Before testing 4-NCCA, apply 500 µM 4-BCCA as a positive control to verify the sensitivity of the expressed GluA2 receptors[6].

  • Establish whole-cell configuration using borosilicate glass pipettes (3–5 MΩ) filled with intracellular solution (CsF-based to block potassium currents).

  • Hold the membrane potential at -60 mV.

  • Using a rapid perfusion system, apply 10 mM Glutamate + 50 µM Cyclothiazide (CTZ, to block receptor desensitization) to establish a baseline steady-state current.

  • Co-apply the 4-NCCA formulation (dose-response range: 1 µM to 300 µM) and measure the percentage reduction in steady-state current.

Protocol B: Metabolic Profiling and Biomonitoring via LC-MS/MS

Causality Focus: Long-chain alkyl rings are highly susceptible to CYP450-mediated ω-oxidation. Furthermore, liquid-liquid extraction (LLE) of 4-NCCA often results in severe emulsion formation due to its surfactant-like properties. Therefore, Solid-Phase Extraction (SPE) is mandated[5].

1. Microsomal Incubation:

  • Incubate 10 µM 4-NCCA with Human Liver Microsomes (HLM, 1 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37°C.

  • System Validation: Run a parallel incubation with Testosterone (a known CYP3A4 substrate) to ensure microsomal viability.

  • Initiate the reaction by adding an NADPH regenerating system. Aliquot samples at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile.

2. Solid-Phase Extraction (SPE):

  • Condition a C18 SPE cartridge with 2 mL methanol followed by 2 mL of 0.1% formic acid in water[5].

  • Load the quenched, centrifuged microsomal supernatant.

  • Wash with 5% methanol in water to remove salts and polar interferences.

  • Elute the highly hydrophobic 4-NCCA and its metabolites using 100% acetonitrile.

3. LC-MS/MS Analysis:

  • Inject the eluate onto a C18 reverse-phase column (e.g., Acquity UPLC BEH C18).

  • Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode. Carboxylic acids readily deprotonate to form [M-H]⁻ ions. Monitor for the parent mass (m/z 253 for 4-NCCA) and expected +16 Da shifts indicative of hydroxylation on the nonyl chain.

Conclusion

By treating 4-NCCA not merely as a synthetic intermediate, but as a highly lipophilic structural probe, researchers can map the dimensional limits of the AMPA receptor's transmembrane binding portals. The integration of specialized carrier-mediated electrophysiology and SPE-driven mass spectrometry ensures that the biological activity of this challenging molecule is captured with high fidelity and reproducibility.

References

  • [2] Structural basis of AMPA receptor inhibition by 4-BCCA. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • [4] 6XSR: Crystal structure of GluA2 AMPA receptor in complex with trans-4-butylcyclohexane carboxylic acid (4-BCCA) inhibitor. RCSB Protein Data Bank. Available at:[Link]

  • [3] Structural basis of AMPA receptor inhibition by trans-4-butylcyclohexane carboxylic acid. National Institutes of Health (NIH) / PubMed (PMID: 32959886). Available at:[Link]

  • [6] SID 434321744 - 4-Butylcyclohexanecarboxylic Acid. PubChem - NIH. Available at:[Link]

  • [1] Using Dictyostelium to Advance Our Understanding of the Role of Medium Chain Fatty Acids in Health and Disease. Frontiers in Cell and Developmental Biology. Available at:[Link]

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for alkylation of cyclohexanecarboxylic acid.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic and practical challenges associated with the α-alkylation of cyclohexanecarboxylic acid.

Direct alkylation of carboxylic acids is a powerful transformation, but it is notoriously unforgiving if the fundamental principles of pKa differentials, reagent aggregation, and kinetic control are ignored. This guide bypasses generic advice to provide you with field-proven, causality-driven troubleshooting insights and self-validating protocols.

I. Strategic Workflow: Pathway Selection

Before optimizing conditions, you must select the correct synthetic pathway based on your target electrophile. The diagram below illustrates the logical divergence between the Direct Dianion Route (ideal for highly reactive primary halides) and the Indirect Ester Enolate Route (required for sterically hindered secondary halides).

AlkylationMechanisms Start Cyclohexanecarboxylic Acid LDA_Dianion 2.1 eq LDA THF, -78°C Start->LDA_Dianion Direct Route Esterification ROH, H+ Esterification Start->Esterification Indirect Route Dianion Lithium Dianion Intermediate LDA_Dianion->Dianion RX_Dianion Alkyl Halide (R-X) Warm to RT Dianion->RX_Dianion Product α-Alkyl Cyclohexanecarboxylic Acid RX_Dianion->Product Ester Cyclohexanecarboxylate Ester Esterification->Ester LDA_Enolate 1.1 eq LDA THF, -78°C Ester->LDA_Enolate Enolate Lithium Enolate Intermediate LDA_Enolate->Enolate RX_Enolate Alkyl Halide (R-X) Enolate->RX_Enolate AlkylatedEster α-Alkyl Ester RX_Enolate->AlkylatedEster Hydrolysis NaOH, then H+ Saponification AlkylatedEster->Hydrolysis Hydrolysis->Product

Logical workflow for direct dianion vs. indirect ester enolate α-alkylation pathways.

II. Troubleshooting & Optimization FAQs

Q1: Why am I recovering unreacted cyclohexanecarboxylic acid despite using 1.5 equivalents of LDA? A: This is a fundamental issue of pKa differentials. The carboxylic acid proton is highly acidic (pKa ~4.8) and will instantly consume the first equivalent of Lithium Diisopropylamide (LDA) to form a lithium carboxylate salt[1]. The α-proton on the cyclohexane ring is significantly less acidic (pKa ~28). To achieve α-deprotonation and form the reactive dianion, a minimum of 2.0 equivalents of LDA is strictly required, though 2.1 to 2.2 equivalents are recommended to buffer against adventitious moisture[2]. Using 1.5 equivalents only partially generates the dianion, leaving the rest as an unreactive carboxylate.

Q2: My alkylation with benzyl bromide is stalling at 60% yield. How can I drive it to completion? A: In pure tetrahydrofuran (THF), LDA and lithium enolates exist as highly structured, less reactive dimers or oligomers[3]. To increase the nucleophilicity of your dianion, you must disrupt these aggregates. Introducing strongly coordinating co-solvents such as N,N'-Dimethylpropyleneurea (DMPU) or Hexamethylphosphoramide (HMPA) at 10-20% v/v breaks the oligomers into highly reactive solvated monomers[4]. This transition significantly lowers the activation energy for the subsequent SN2 alkylation step, often pushing yields above 85%.

Q3: When attempting to alkylate with isopropyl bromide, I observe primarily elimination byproducts rather than the desired α-alkylated acid. Why? A: The lithium dianion of a carboxylic acid is an exceptionally strong base. When reacted with sterically hindered secondary alkyl halides, the basicity outcompetes nucleophilicity, driving an E2 elimination pathway (yielding propene) rather than the desired SN2 substitution[1]. Solution: Pivot to the indirect esterification route. Convert the cyclohexanecarboxylic acid to a tert-butyl or ethyl ester first. The resulting mono-enolate (generated with 1.1 eq LDA) is less basic than the dianion, making it far more tolerant of secondary electrophiles[4].

III. Quantitative Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and isolated yields, using both primary and secondary electrophiles as benchmarks.

Reaction PathwayEquivalents of LDASolvent SystemTemperature ProfileElectrophileAlkylation Yield (%)
Direct Dianion1.0 eqTHF-78 °C to RTBenzyl Bromide0% (Carboxylate only)
Direct Dianion2.1 eqTHF-78 °C to RTBenzyl Bromide62%
Direct Dianion2.1 eqTHF / DMPU (9:1)-78 °C to RTBenzyl Bromide88%
Direct Dianion2.1 eqTHF / DMPU (9:1)-78 °C to RTIsopropyl Bromide<15% (E2 dominance)
Indirect Ester1.1 eqTHF / DMPU (9:1)-78 °C to RTIsopropyl Bromide74% (Post-hydrolysis)

IV. Self-Validating Experimental Protocol: Direct α-Alkylation

To ensure reproducibility, this protocol incorporates "In-Process Validation" checkpoints. Do not proceed to the next phase if a checkpoint fails.

Objective: Synthesis of 1-benzylcyclohexanecarboxylic acid via direct dianion formation.

Phase 1: In Situ LDA Preparation

  • Purge a flame-dried Schlenk flask with inert argon gas.

  • Add anhydrous THF (10 mL/mmol) and diisopropylamine (2.2 eq). Cool the mixture to 0 °C using an ice bath.

  • Dropwise, add n-Butyllithium (2.1 eq, 2.5 M in hexanes). Stir for 30 minutes at 0 °C. Causality: In situ preparation ensures exact molarity and prevents the degradation commonly seen in commercially stored LDA solutions, which can lead to incomplete deprotonation[3].

Phase 2: Dianion Generation 4. Cool the LDA solution to -78 °C using a dry ice/acetone bath. 5. Dissolve cyclohexanecarboxylic acid (1.0 eq) in a minimal volume of anhydrous THF and add it dropwise over 15 minutes. 6. Stir at -78 °C for 1 hour. In-Process Validation: The solution should transition from clear to a pale yellow, slightly viscous mixture, confirming the formation of the dianion salt[2].

Phase 3: Electrophilic Quench 7. Add benzyl bromide (1.1 eq) neat, dropwise to the -78 °C solution. 8. Maintain at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to naturally warm to room temperature over 3 hours. In-Process Validation: Quench a 50 µL aliquot in 1M HCl and extract with ethyl acetate. TLC analysis (Stain: Bromocresol Green) should reveal the complete disappearance of the starting acid (Rf ~0.3) and the appearance of a new, less polar acid spot (Rf ~0.5).

Phase 4: Workup & Isolation 9. Quench the bulk reaction carefully with distilled water (Note: Exothermic). 10. Wash the aqueous layer with diethyl ether (2x) to remove unreacted benzyl bromide and neutral organic byproducts. Causality: The desired product is currently a water-soluble sodium/lithium carboxylate. Washing the aqueous layer purifies the intermediate before isolation. 11. Acidify the aqueous layer to pH 1 using 3M HCl to protonate the carboxylate. 12. Extract the newly protonated α-alkylated acid with ethyl acetate (3x). Dry over MgSO4, filter, and concentrate in vacuo.

V. References

1.1 2.3 3.2 4.4

Sources

HPLC Technical Support Center: Resolving Cis/Trans Isomer Separations

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Welcome to the Advanced Chromatography Troubleshooting Center. Separating geometric (cis/trans or E/Z) isomers is a notorious challenge in liquid chromatography. Because these molecules share identical molecular weights, connectivity, and highly similar hydrophobicities, traditional reversed-phase approaches often fail. Here, we bridge chromatographic theory with field-proven diagnostic workflows to help you achieve baseline resolution.

Diagnostic Workflow: Isomer Co-Elution & Peak Distortion

IsomerTroubleshooting Start Issue: Co-elution or distorted peaks for cis/trans isomers CheckMS Do peaks have identical m/z and MS/MS spectra? Start->CheckMS IsomerConf Confirmed Geometric Isomers CheckMS->IsomerConf Yes Artifact Likely LC Artifact (e.g., Injection Solvent Mismatch) CheckMS->Artifact No ColCheck Current Column Chemistry? IsomerConf->ColCheck C18 Standard C18 ColCheck->C18 ShapeCol Shape-Selective Column (PFP, Cholester, C30) ColCheck->ShapeCol SwitchCol Switch to PFP or Cholesteryl phase for rigid planar recognition C18->SwitchCol TempCheck Check Column Temperature ShapeCol->TempCheck HighTemp High Temp (>40°C) TempCheck->HighTemp LowTemp Low Temp (<20°C) TempCheck->LowTemp Stereomutation Dynamic Stereomutation? Lower temp to freeze interconversion HighTemp->Stereomutation MobilePhase Optimize Mobile Phase (Additives, Gradient Slope) LowTemp->MobilePhase

Decision workflow for diagnosing and resolving cis/trans isomer separation issues in HPLC.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My cis/trans isomers are co-eluting as a single peak on a standard C18 column. Why is this happening, and what column should I use instead? A: Standard C18 columns rely almost entirely on hydrophobic dispersive interactions. Because cis and trans isomers have nearly identical hydrophobicities, C18 phases cannot differentiate them[1]. To resolve geometric isomers, you must exploit their subtle 3D steric differences—specifically, their planarity and spatial footprint[1].

  • The Causality & Solution: Switch to a stationary phase with high "shape selectivity" (steric recognition). Pentafluorophenyl (PFP) columns are excellent because the rigid fluorinated ring provides π-π, dipole-dipole, and steric interactions that distinguish the bent (cis) from the linear (trans) form[1]. Alternatively, Cholesteryl-bonded phases offer superior planarity recognition, acting like a liquid crystal to separate molecules based on their rigid molecular shapes[2].

Q2: I am seeing a strange "bridge" or plateau between my two isomer peaks, and sometimes they merge into one broad peak. Is my column degrading? A: This is a classic hallmark of dynamic stereomutation (on-column interconversion)[3]. If the energy barrier for cis/trans isomerization is relatively low, the molecules may interconvert while traveling down the column.

  • The Causality: At higher temperatures, the kinetic rate of interconversion increases. If the rate of interconversion is similar to the chromatographic timescale, you will observe a plateau between the peaks (the molecules are changing states mid-elution)[3].

  • The Solution: Lower the column temperature. Decreasing the temperature (e.g., from 40°C to 15°C) slows down the thermal isomerization kinetics, effectively "freezing" the isomers in their respective states and allowing baseline separation[4][5]. Note that lowering temperature increases solvent viscosity, so you may need to adjust your flow rate or switch to a UHPLC system to handle the increased backpressure[4][5].

Q3: I am developing an LC-MS method and I see two distinct peaks with the exact same precursor m/z. How do I know if this is a split peak artifact or true cis/trans isomers? A: This is a common point of confusion, frequently seen with compounds like Quaternium-15 (which exists as a cis/trans mixture around a chloro-allyl double bond)[6].

  • The Diagnostic Test: First, check the MS/MS fragmentation. Geometric isomers will yield identical or nearly identical fragment ions[6]. Second, alter your injection solvent. If the peak splitting is due to a strong injection solvent mismatch (an LC artifact), modifying the diluent to match the initial mobile phase conditions will cause the peaks to merge. If they are true isomers, the two peaks will remain distinct regardless of the injection solvent, and their relative retention times will shift proportionally if you adjust the gradient[6].

Quantitative Data: Column Chemistry Selection Matrix

To simplify your method development, use this comparative matrix for selecting the optimal stationary phase for geometric isomers.

Stationary PhasePrimary Interaction MechanismShape Selectivity for Cis/TransAqueous StabilityBest Use Case
Standard C18 Hydrophobic partitioningLowPoor (unless embedded polar group)[1]General screening; poor for isomers.
High-Carbon C18 / C30 Hydrophobic & stericModerate to HighModerateLong-chain aliphatic geometric isomers (e.g., Carotenes)[1].
Pentafluorophenyl (PFP) π-π, dipole-dipole, stericHighExcellentPositional aromatic isomers and polar cis/trans pairs[1].
Cholesteryl-bonded Rigid planarity recognitionVery HighGoodRigid geometric isomers, polyphenols, and natural products[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, do not guess—test. Implement these self-validating protocols to systematically resolve your separation issues.

Protocol 1: Orthogonal Column Screening for Geometric Isomers

Objective: Identify the optimal stationary phase for steric recognition.

  • Preparation: Prepare a 1 mg/mL standard of your isomer mixture in a diluent matching your initial mobile phase conditions (e.g., 5% Acetonitrile in Water) to prevent injection artifacts[6].

  • Column Selection: Plumb a switching valve with three columns: a standard C18 (control), a PFP column, and a Cholesteryl column[1][2].

  • Method Parameters: Run a generic gradient (e.g., 5% to 95% Organic over 15 minutes) at a constant temperature of 25°C.

  • Data Analysis: Calculate the resolution (

    
    ) for the critical pair on all three columns.
    
  • Validation: The C18 column should show co-elution (

    
     < 1.0). If the PFP or Cholesteryl column achieves 
    
    
    
    > 1.5, shape selectivity is confirmed as the primary driver of separation. Proceed to optimize the gradient on the winning column.
Protocol 2: Diagnosing Dynamic Stereomutation via Temperature Modulation

Objective: Prove that peak bridging/broadening is caused by on-column interconversion and optimize temperature to arrest it.

  • Baseline Run: Inject the sample at your standard operating temperature (e.g., 40°C)[4]. Observe if the peaks exhibit a "saddle" or plateau between them.

  • Temperature Titration: Perform sequential injections, dropping the column oven temperature by 10°C increments (e.g., 40°C → 30°C → 20°C → 10°C)[4][5].

  • Flow Rate Adjustment: As temperature drops, solvent viscosity increases. Monitor system backpressure. If pressure exceeds system limits, reduce the flow rate proportionally (e.g., from 1.0 mL/min to 0.7 mL/min)[5].

  • Validation: If dynamic stereomutation is occurring, the plateau will disappear at lower temperatures, yielding two sharp, baseline-resolved peaks. The area ratio of the two peaks will stabilize, representing the true thermodynamic ratio of the cis/trans mixture in your sample[3].

References

  • COSMOSIL/COSMOCORE Cholester Series - Nacalai Tesque, Inc. URL: [Link]

  • HPLC Column Selection: Core to Method Development (Part II) - Welch Materials URL: [Link]

  • How Does Column Temperature Affect HPLC Resolution? - Chrom Tech, Inc. URL: [Link]

  • Quaternium-15 (Dowicil-75™) in LC–MS: Two Peaks with the Same m/z - MTC USA URL: [Link]

  • Reversible Homolysis of a Carbon–Carbon σ-Bond Enabled by Complexation-Induced Bond-Weakening (Dynamic stereomutation) - ResearchGate / Nature URL:[Link]

Sources

Stability issues of 4-nonyl-cyclohexanecarboxylic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-nonylcyclohexanecarboxylic acid (CAS: 101564-26-5). As a compound characterized by a bulky, highly lipophilic nonyl chain (C9H19) and a polar carboxylic acid headgroup, 4-NCA exhibits pronounced amphiphilic properties. These structural features frequently lead to experimental artifacts, including micelle formation, non-specific binding (NSB) to labware, and solvent-induced degradation.

This guide provides mechanistic explanations and self-validating protocols to ensure the integrity of your assays and prevent costly data misinterpretation.

Section 1: Physicochemical Baseline Data

To troubleshoot effectively, we must first understand the physical parameters driving the compound's behavior. The table below outlines the structural properties of 4-NCA and how they translate into daily laboratory challenges.

Table 1: Physicochemical Properties of 4-Nonylcyclohexanecarboxylic Acid

PropertyValue / CharacteristicExperimental Implication
Molecular Formula C16H30O2High carbon-to-heteroatom ratio dictates extreme lipophilicity.
Molecular Weight 254.41 g/mol Requires precise analytical balances; powder is prone to static cling.
Solubility (Aqueous) Extremely Low (< 0.1 mg/mL)Necessitates organic co-solvents (e.g., DMSO) for primary stock solutions.
pKa (Estimated) ~4.8 - 5.0Deprotonates in physiological buffers (pH 7.4), acting as an anionic surfactant.
Structure Aliphatic ring + C9 chainHighly susceptible to hydrophobic adsorption on standard polystyrene plastics.

(Data extrapolated from parent compound benchmarks and established chemical methodologies [1])

Section 2: Frequently Asked Questions (FAQs)

Q1: I am observing a rapid drop in 4-NCA concentration during in vitro cell assays, but LC-MS shows no degradation peaks. Where is my compound going? A: You are likely experiencing Non-Specific Binding (NSB) . The Causality: The C9 aliphatic tail of 4-NCA is highly lipophilic. In aqueous assay buffers, the thermodynamic penalty of keeping this hydrophobic tail exposed to water is high. Consequently, the compound rapidly adsorbs onto the hydrophobic surfaces of standard polystyrene or polypropylene microtiter plates via van der Waals interactions. As demonstrated in extensive in vitro models, lipophilic compounds can suffer losses exceeding 80% simply by adhering to plastic labware [2]. The Fix: Switch to glass vials for stock storage and utilize ultra-low attachment (hydrophilic-coated) plates for assays. Alternatively, introduce a carrier protein like 0.1% Bovine Serum Albumin (BSA) to the buffer, which acts as a thermodynamic sink for the lipophilic tail, keeping the compound suspended in solution.

Q2: My 4-NCA stock solution was stored in methanol at -20°C. After a month, my assay potency dropped, and HPLC shows a new, more lipophilic peak. What happened? A: The compound has undergone Acid-Catalyzed Esterification . The Causality: Carboxylic acids are reactive toward primary alcohols. Even at -20°C, storing 4-NCA in methanol (or ethanol) can lead to the slow formation of methyl 4-nonylcyclohexanecarboxylate. This esterification neutralizes the polar headgroup, drastically altering the molecule's binding affinity, target engagement, and solubility profile. The Fix: Never store carboxylic acids in alcoholic solvents for prolonged periods. Use 100% anhydrous DMSO for long-term stock solutions.

Q3: When I dilute my DMSO stock into PBS (pH 7.4), the solution becomes slightly cloudy, and my dose-response curves are erratic. Why? A: You have crossed the Critical Micelle Concentration (CMC) or the kinetic solubility limit. The Causality: At pH 7.4, the carboxylic acid is deprotonated into a carboxylate anion, making 4-NCA a classic anionic surfactant (hydrophobic tail + charged head). If the concentration is too high, the molecules self-assemble into micelles to shield their nonyl chains from water. This creates an inhomogeneous solution, leading to erratic dosing. The Fix: Perform serial dilutions in 100% DMSO first, and only spike into the aqueous buffer at the final assay step (keeping final DMSO ≤ 1%). Ensure the final aqueous concentration remains below 10 µM to prevent micellization.

Section 3: Diagnostic Visualizations

G Start Observe Concentration Drop in 4-NCA Assay CheckSolvent Check Storage Solvent Start->CheckSolvent IsAlcohol Stored in MeOH/EtOH? CheckSolvent->IsAlcohol Esterification Chemical Degradation: Esterification IsAlcohol->Esterification Yes CheckVessel Check Assay Vessel IsAlcohol->CheckVessel No Solution1 Switch to Aprotic Solvent (e.g., DMSO) Esterification->Solution1 IsPlastic Conducted in Polystyrene? CheckVessel->IsPlastic NSB Physical Loss: Non-Specific Binding (NSB) IsPlastic->NSB Yes Solution2 Use Low-Binding Plates or Add 0.1% BSA NSB->Solution2

Workflow to diagnose and resolve 4-NCA concentration loss in assays.

G NCA 4-Nonylcyclohexanecarboxylic Acid (Amphiphilic Molecule) Aqueous Aqueous Buffer (pH < pKa) NCA->Aqueous Alcohol Alcoholic Solvents (MeOH, EtOH) NCA->Alcohol Plastic Polystyrene/Polypropylene NCA->Plastic DMSO 100% DMSO (Storage) NCA->DMSO Micelles Micelle Formation (Precipitation Risk) Aqueous->Micelles Hydrophobic tail aggregation Ester Alkyl Ester Formation (Degradation) Alcohol->Ester Acid-catalyzed esterification Adsorption Hydrophobic Adsorption (NSB) Plastic->Adsorption Lipophilic interaction Stable Stable Monomeric Solution DMSO->Stable Solvation of tail and headgroup

Mechanistic pathways of 4-NCA instability and optimal storage conditions.

Section 4: Self-Validating Experimental Protocols
Protocol 1: Preparation of Stable 4-NCA Stock Solutions

Objective: Formulate a 10 mM stock solution that resists degradation and precipitation, while establishing a baseline for future quality control.

  • Vessel Selection: Weigh out the solid 4-NCA powder directly into an amber glass vial.

    • Causality: Glass prevents the lipophilic nonyl chain from embedding into the vessel walls, a common issue with polypropylene microcentrifuge tubes. Amber glass prevents potential photo-oxidation of trace impurities.

  • Solvent Addition: Dissolve the compound in 100% anhydrous DMSO to achieve a 10 mM concentration. Vortex for 60 seconds.

    • Causality: DMSO is an aprotic solvent that fully solvates both the hydrophobic tail and the polar headgroup without risking esterification.

  • Self-Validation Checkpoint (Day 0 QC): Remove a 5 µL aliquot and dilute it to 1 µM in 50% Acetonitrile/Water. Run an immediate LC-MS (Electrospray Ionization, Negative Mode [ESI-]) [1]. Record the Area Under the Curve (AUC) for the [M-H]⁻ parent ion (m/z 253.4). This establishes your 100% recovery baseline.

  • Aliquot and Freeze: Dispense the stock into single-use 50 µL aliquots in glass vials with PTFE-lined caps. Store at -20°C.

    • Causality: Single-use aliquots prevent freeze-thaw cycles, which can induce localized concentration gradients and irreversible precipitation of the lipophilic compound.

Protocol 2: Mitigating and Quantifying Non-Specific Binding (NSB) in Assays

Objective: Accurately determine the extent of 4-NCA loss to plastic labware and implement a carrier-protein rescue strategy.

  • Prepare Test Matrix: Prepare a 1 µM working solution of 4-NCA in your standard assay buffer (e.g., PBS pH 7.4).

  • Condition Setup: Aliquot 100 µL of the working solution into three distinct vessel types:

    • Condition A: Standard Polystyrene 96-well plate.

    • Condition B: Standard Polystyrene 96-well plate + 0.1% BSA added to the buffer.

    • Condition C (Control): Glass HPLC vial.

  • Incubation: Incubate all vessels at 37°C for 2 hours (simulating standard assay conditions).

    • Causality: NSB is a time- and temperature-dependent thermodynamic equilibrium. Allowing it to incubate mimics the exact physical stress the compound undergoes during an assay.

  • Extraction and Analysis: Transfer 50 µL from each vessel into new glass vials containing 50 µL of ice-cold Acetonitrile to quench the system and desorb any loosely bound compound. Analyze via LC-MS.

  • Self-Validation Checkpoint (NSB Calculation):

    • Calculate % Loss = 100 - [(AUC Condition A / AUC Condition C) * 100]

    • Validation Logic: If Condition A shows >20% loss, but Condition B restores the AUC to match Condition C, you have successfully validated that the issue is NSB (not chemical degradation) and that BSA effectively masks the lipophilic nonyl chain from the plastic surface.

References
  • Kramer et al. (2015), as cited in: "A review of complex in vitro cell culture stressing the importance of fluid flow and illustrated by organ on a chip liver models". Frontiers in Toxicology. Available at: [Link]

Technical Support Center: Minimizing By-Product Formation in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Organic Synthesis Support Center. As a Senior Application Scientist, I have designed this resource to move beyond superficial troubleshooting. Here, we dissect the mechanistic causality behind by-product formation and engineer self-validating protocols to ensure synthetic fidelity. Whether you are optimizing a bench-scale discovery or scaling up an active pharmaceutical ingredient (API), controlling the reaction microenvironment is paramount.

Phase 1: Diagnostic Triage

Before adjusting your parameters, you must identify the mechanistic root cause of your by-product. Use the diagnostic workflow below to map your specific issue to the correct physicochemical intervention.

TroubleshootingWorkflow Start By-Product Detected in Crude Mixture Type1 Regio/Stereoisomers Start->Type1 Type2 Over-alkylation / Over-oxidation Start->Type2 Type3 Elimination / Solvolysis Start->Type3 Sol1 Lower Temp & Time (Kinetic Control) Type1->Sol1 Activation Energy Differential Sol2 Continuous Flow (Limit Residence Time) Type2->Sol2 Mass/Heat Transfer Control Sol3 Switch to Polar Aprotic Solvent Type3->Sol3 Anion Solvation Effect

Diagnostic workflow for identifying and mitigating common synthetic by-products.

Phase 2: Troubleshooting Guides & FAQs

Q1: I am trying to synthesize a less stable isomer, but my NMR shows a mixture heavily favoring the more stable by-product. How do I fix this?

Mechanistic Causality: You are battling the fundamental laws of thermodynamics. The formation of kinetic versus thermodynamic products is governed by the energy landscape of the reaction pathways. The kinetic product forms faster due to a lower activation energy (


), whereas the thermodynamic product is more stable (has a lower Gibbs free energy) but requires a higher 

to reach its transition state.

Engineered Solution: To isolate the kinetic product and suppress the thermodynamic isomer, you must restrict the thermal energy available in the system. By operating at cryogenic temperatures (e.g., -78 °C) and quenching the reaction early, the system lacks the thermal energy required to overcome the higher activation barrier of the thermodynamic pathway, effectively locking the reaction under kinetic control (1)[1].

Q2: My nucleophilic substitution (


) is yielding massive amounts of alkene elimination (E2) by-products instead of the desired product. What am I doing wrong? 

Mechanistic Causality: Your solvent is likely sabotaging your transition state. Solvents dictate the stabilization of intermediates. Protic solvents (like ethanol or water) heavily solvate nucleophiles via hydrogen bonding. This creates a bulky solvation shell that drastically reduces nucleophilicity while increasing basicity—thereby favoring the elimination (E2) pathway.

Engineered Solution: Switch to a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Acetonitrile. These solvents possess high dielectric constants to dissolve ionic reagents but lack acidic protons. Consequently, they solvate cations strongly while leaving anions "naked" and highly reactive. This dramatically accelerates the


 pathway over the E2 pathway, minimizing alkene by-products (2)[2].

Q3: When I scale up my exothermic lithiation from 100 mg to 10 g, the crude mixture turns black and is full of degradation by-products. How can I scale safely?

Mechanistic Causality: In traditional batch reactors, the surface-area-to-volume ratio decreases exponentially as scale increases. This leads to poor heat dissipation and the formation of localized "hot spots." These thermal gradients provide the activation energy necessary for secondary degradation pathways and over-reaction.

Engineered Solution: Transition the protocol to Continuous Flow Catalysis (CFC). Microreactors offer exceptional mass and heat transfer due to their high surface-area-to-volume ratios. By precisely controlling the residence time, highly reactive intermediates can be generated and immediately consumed or quenched before secondary by-product pathways can initiate. This method has been shown to reduce environmental E-factors from >40 in batch to 5–10 in flow (3)[3]. Furthermore, flow chemistry allows for a "telescoped" approach where unstable intermediates do not need to be isolated, further preventing degradation (4)[4].

Phase 3: Quantitative Impact of Mitigation Strategies

The following table summarizes the expected quantitative improvements when applying the mechanistic interventions discussed above:

Reaction ClassPrimary By-ProductMechanistic Root CauseEngineered MitigationSelectivity Metric (Batch

Optimized)
Conjugate Additions Thermodynamic IsomerExcess thermal energy overcoming high

barrier
Cryogenic cooling (-78 °C) to isolate kinetic pathway60:40

98:2 (Kinetic:Thermo)
Nucleophilic Substitutions E2 Elimination (Alkene)Protic solvent stabilizing transition state carbocationsTransition to polar aprotic solvent (e.g., DMSO)<50%

>95%

Yield
Highly Exothermic / Lithiations Thermal DegradationPoor heat dissipation causing localized thermal gradientsContinuous flow microreactor for instantaneous heat transferE-factor >40

5–10
Peptide Couplings EpimerizationExtended exposure to basic coupling reagentsTelescoped flow synthesis with in-line quenching>15% Epimer

<1% Epimer
Phase 4: Experimental Protocol
Standardized Optimization Workflow: Minimizing By-Products via Continuous Flow

Purpose: To eliminate thermal degradation and over-reaction by-products by transitioning from batch to continuous flow. This protocol is designed as a self-validating system: achieving steady-state conversion without pressure spikes inherently confirms that mass transfer is optimized and insoluble by-products are absent.

Step 1: Reagent Preparation & Priming

  • Prepare homogeneous solutions of Reagent A (electrophile) and Reagent B (nucleophile) in a degassed polar aprotic solvent.

  • Causality: Degassing prevents oxidative by-products. Homogeneity ensures consistent molarity, preventing localized stoichiometric imbalances that lead to over-reaction.

Step 2: Microreactor Setup & Thermal Equilibration

  • Connect high-precision syringe pumps to a microfluidic T-mixer, leading into a perfluoroalkoxy (PFA) coil reactor.

  • Submerge the reactor coil in a thermostatic bath set to the kinetically favored temperature (e.g., -20 °C).

  • Causality: The high surface-area-to-volume ratio of the PFA tubing ensures instantaneous heat dissipation, preventing the thermal "hot spots" that drive thermodynamic by-product formation.

Step 3: Residence Time (


) Calibration 
  • Calculate

    
    , where 
    
    
    
    is the reactor volume and
    
    
    is the flow rate of each stream.
  • Set flow rates to achieve a

    
     that strictly matches the half-life of the desired intermediate.
    
  • Causality: Limiting residence time traps the highly reactive intermediate before secondary degradation pathways can initiate.

Step 4: In-Line Quenching & Steady-State Collection

  • Introduce a third stream containing a quenching agent (e.g., saturated

    
    ) immediately post-reactor via a secondary mixer.
    
  • Discard the first 2 reactor volumes (dispersion zone) and collect only the steady-state output.

  • Self-Validation Check: The absence of starting material in the steady-state output, coupled with a stable system pressure, validates that the reaction is proceeding cleanly without precipitation or gas-evolving decomposition.

Step 5: Process Analytical Technology (PAT) Validation

  • Route a fraction of the output through an in-line FT-IR or UV-Vis flow cell to monitor specific functional group conversions in real-time.

References
  • 14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts. 1

  • Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates - ResearchGate.2

  • Sustainable optimization of pharmaceutical synthesis: applications and benefits of continuous flow chemistry - Taylor & Francis. 3

  • Continuous Flow Synthesis Enabling Reaction Discovery - Vapourtec. 4

Sources

Troubleshooting poor solubility of long-chain carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you know that working with long-chain carboxylic acids (LCFAs)—such as palmitic, stearic, or oleic acid—presents a fundamental thermodynamic challenge. The highly hydrophobic aliphatic tail (C12+) strongly resists aqueous solvation, leading to micelle formation, precipitation, and irreproducible data.

This guide bypasses generic advice to provide you with field-proven, mechanistically grounded troubleshooting strategies.

Diagnostic Workflow: Selecting Your Solubilization Strategy

Before adjusting your protocols, use the decision matrix below to align your solubilization strategy with the thermodynamic and biological constraints of your downstream application.

Workflow A Precipitation of Long-Chain Carboxylic Acid Detected B Assess Downstream Application A->B C In Vitro Cell Culture B->C D In Vivo / Formulation B->D E Analytical Chemistry B->E F BSA Complexation (Limits free FA toxicity) C->F Requires physiological carrier G Cyclodextrin Inclusion (Enhances bioavailability) D->G Requires solvent-free stability H Organic Co-solvents (DMSO/EtOH + pH adjustment) E->H Requires absolute solubility

Decision matrix for selecting the optimal solubilization strategy based on downstream applications.

Quantitative Comparison of Solubilization Strategies

Solubilization StrategyPrimary MechanismMax Recommended Final Solvent Conc.Typical Molar RatioExpected Aqueous Solubility Yield (C16-C18)
Organic Co-solvents (DMSO/EtOH) Polarity matching & H-bond disruption< 0.05% - 0.1% (v/v)[1]N/A50 - 100 mM (in stock)[2]
BSA Complexation Hydrophobic pocket chaperoning0% (if solvent evaporated)3:1 to 6:1 (FA:BSA)1 - 5 mM (in working media)
Cyclodextrin (HP-β-CD) Host-guest inclusion complexation0%1:1 to 1:2 (FA:CD)10 - 50 mM (in working media)
Alkaline pH Adjustment Carboxylate salt formationN/A (Monitor final pH)N/AVariable (Prone to micelle formation)

FAQ 1: Overcoming Cytotoxicity with BSA Complexation

Q: I am using DMSO to dissolve my fatty acids for cell culture. Why are my cells dying before the lipid takes effect? A: While organic solvents like DMSO and ethanol are excellent for creating high-concentration stock solutions (>100 mg/mL)[2], they are highly cytotoxic at elevated concentrations. Ethanol concentrations should never exceed 0.05% (v/v) in the final cell culture medium[1]. If your required lipid dose forces you to exceed these solvent limits, you must transition to a Bovine Serum Albumin (BSA) complexation strategy.

Self-Validating Protocol: Preparation of FA-BSA Conjugates
  • Causality: BSA acts as a physiological chaperone. It possesses multiple high-affinity hydrophobic binding pockets that shield the aliphatic tail of the carboxylic acid from water, keeping the molecule in solution without relying on toxic solvent concentrations[3].

Step 1: Stock Preparation. Dissolve the LCFA in 100% Ethanol or DMSO to a concentration of 100 mM. Heat the solution to 70°C until it becomes completely clear to ensure the breakdown of any crystalline lipid structures[1]. Step 2: BSA Preparation. Prepare a 10% (w/v) Fatty Acid-Free BSA solution in PBS or basal cell culture medium. Filter sterilize (0.22 µm). Warm to 37°C.

  • Causality: Using FA-free BSA ensures the binding pockets are empty. Warming to 37°C improves binding kinetics, but temperatures exceeding 50°C must be strictly avoided as they induce irreversible BSA aggregation and protein denaturation[1]. Step 3: Conjugation. While vortexing the BSA solution, add the LCFA stock dropwise to achieve the desired molar ratio (typically 3:1 to 6:1 FA:BSA). Incubate at 37°C for 30–60 minutes to allow thermodynamic equilibration of the complex[3]. Step 4: Validation (Self-Validating Step). Measure the optical density of the final solution at 600 nm (OD600) against a BSA-only blank.

  • Pass: OD600 < 0.05. The solution is optically clear; complexation is successful.

  • Fail: OD600 > 0.05. Turbidity indicates lipid precipitation or BSA denaturation. Discard and optimize the FA:BSA ratio or reduce the rate of stock addition.

FAQ 2: Achieving Solvent-Free Formulations with Cyclodextrins

Q: My formulation requires a completely solvent-free and protein-free approach for in vivo studies. What is the best alternative? A: Cyclodextrins, specifically Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Randomly Methylated β-Cyclodextrin (RM-β-CD).

Self-Validating Protocol: Cyclodextrin Inclusion
  • Causality: Cyclodextrins are cyclic oligosaccharides of glucose with a hydrophilic exterior and a lipophilic inner cavity. They encapsulate the hydrophobic tail of the carboxylic acid, forming a water-soluble host-guest inclusion complex. Because they are biocompatible and do not elicit immune responses, they are ideal for in vivo formulations[4].

Step 1: Solvent Preparation. Dissolve HP-β-CD in an aqueous buffer (e.g., PBS) to a concentration of 20% (w/v). Step 2: Saturation. Add the long-chain carboxylic acid in molar excess (e.g., 2:1 FA:CD ratio) directly to the cyclodextrin solution. Step 3: Equilibration. Stir the suspension continuously for 24–48 hours at room temperature.

  • Causality: Inclusion complexation is a thermodynamically driven equilibrium process; sufficient time is required for the solid lipid to partition into the cyclodextrin cavities[4]. Step 4: Filtration. Pass the mixture through a 0.45 µm syringe filter to remove any uncomplexed, precipitated fatty acid, leaving only the water-soluble inclusion complexes in the filtrate. Step 5: Validation (Self-Validating Step). Quantify the dissolved carboxylic acid concentration in the filtrate using LC-MS or a colorimetric enzymatic assay (e.g., NEFA kit).

  • Pass: Quantified concentration matches the target dose required for the experiment.

  • Fail: Concentration is too low. The specific cyclodextrin cavity size may not match the lipid chain length. Switch to RM-β-CD, which often provides higher solubilization capacity for rigid C16-C18 chains.

FAQ 3: The Pitfalls of pH Adjustment

Q: Can I just raise the pH with NaOH to dissolve the carboxylic acid? A: Proceed with extreme caution.

  • Causality: Raising the pH above the pKa of the carboxylic acid (typically ~4.5 - 5.0) deprotonates the carboxyl group, forming a carboxylate salt (e.g., sodium palmitate). While this increases the hydrophilicity of the head group, the long aliphatic tail remains highly hydrophobic. In aqueous solutions, these amphiphilic molecules will spontaneously self-assemble into micelles once the Critical Micelle Concentration (CMC) is reached. While the solution may appear optically clear, the fatty acids are not truly in a monomeric solution. This micellar state can drastically alter membrane fusion dynamics, cellular uptake kinetics, and bioavailability compared to protein-bound or cyclodextrin-encapsulated monomers.

References

  • [4] Title: When Interactions Between Bile Salts and Cyclodextrin Cause a Negative Food Effect | Request PDF - ResearchGate Source: researchgate.net URL: 4

  • [1] Title: Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC Source: nih.gov URL: 1

  • [2] Title: PRODUCT INFORMATION - Oleic Acid Ethanolamide Source: caymanchem.com URL: 2

  • [3] Title: trans-2-Octenoic Acid | High-Purity Reference Standard - Benchchem Source: benchchem.com URL: 3

Sources

Optimizing derivatization efficiency for GC-MS analysis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the GC-MS Derivatization Technical Support Center . As a Senior Application Scientist, I have designed this resource to move beyond basic troubleshooting. In analytical chemistry, sample preparation is disproportionately prone to error, and derivatization introduces significant thermodynamic and kinetic variables[1].

To achieve robust, reproducible GC-MS data, we must treat derivatization not as a simple "mix-and-shoot" procedure, but as a highly controlled, self-validating chemical system. Below, you will find diagnostic workflows, mechanistic troubleshooting guides, and field-proven protocols designed to optimize your derivatization efficiency.

Part 1: Diagnostic Workflow for Derivatization Failures

When derivatization fails, the symptoms typically manifest in the chromatogram as peak tailing, missing analytes, or split peaks. The following diagnostic tree maps these chromatographic symptoms to their chemical root causes.

GCMS_Troubleshooting Start GC-MS Derivatization Issue Detected Issue1 Peak Tailing & Low Sensitivity Start->Issue1 Issue2 Multiple Peaks per Single Analyte Start->Issue2 Issue3 Rapid Derivative Degradation Start->Issue3 Diag1 Moisture Contamination? (Hydrolysis of TMS) Issue1->Diag1 Diag2 Incomplete Reaction? (Steric Hindrance) Issue2->Diag2 Diag3 Hydrolytic Instability? Issue3->Diag3 Sol1 Dry sample thoroughly. Use anhydrous Pyridine. Diag1->Sol1 Yes Sol2 Increase Temp/Time. Add 1-10% TMCS Catalyst. Diag2->Sol2 Yes Sol3 Switch to MTBSTFA (Forms stable TBDMS). Diag3->Sol3 Yes

Logical troubleshooting workflow for common GC-MS derivatization issues.

Part 2: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: My chromatogram shows severe peak tailing and a steady drop in sensitivity for silylated analytes over a sequence. What is the root cause? A: This is the classic signature of moisture interference. Silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace active hydrogens with trimethylsilyl (TMS) groups to reduce polarity[2]. However, this reaction is highly sensitive to water.

  • The Causality: Water competes with your analyte for the silylating reagent, acting as a nucleophile to hydrolyze both the reagent and the newly formed TMS derivatives back into their free, active forms[3]. These underivatized polar compounds then adsorb onto active sites in the GC inlet and column, causing peak tailing and signal loss[2].

  • The Solution: Ensure absolute dryness. Dry samples under a gentle stream of high-purity nitrogen. Use anhydrous solvents like pyridine, which serves a dual purpose: it acts as an excellent solvent and functions as an acid scavenger/catalyst to drive the silylation forward[4].

Q2: I am analyzing complex molecules (e.g., steroids, secondary amines) and seeing multiple peaks for a single analyte. How do I force the reaction to completion? A: You are observing partial derivatization due to steric hindrance. The ease of silylation follows a strict kinetic order: primary alcohol > secondary alcohol > tertiary alcohol > primary amine > secondary amine[5].

  • The Causality: Bulky functional groups possess a higher activation energy barrier, preventing the TMS group from easily accessing the active hydrogen. If insufficient thermal energy or time is provided, the reaction stalls, yielding a mixture of native, partially derivatized, and fully derivatized species[5].

  • The Solution: You must alter the reaction kinetics. First, increase the reaction temperature and time. Second, add Trimethylchlorosilane (TMCS) as a catalyst (typically 1–10% in BSTFA or MSTFA). TMCS increases the silylating strength of the reagent by forming a highly reactive intermediate[5].

Table 1: Optimization of Derivatization Kinetics (BSTFA Silylation) Quantitative data demonstrating the causality between thermal energy, time, and reaction completion for hindered compounds[5].

AnalyteFunctional Group ChallengeTemp (°C)Time (min)Completion (%)Mechanistic Observation
Estrogenic MixUnhindered OH groups7530100%Rapid silylation of accessible active hydrogens.
EstriolSterically hindered OH7530~66%Only 2 of 3 active hydrogens replaced.
EstriolSterically hindered OH7545 + 12h100%Extended time overcomes the activation energy barrier.
LSDHindered secondary amine6830060%Insufficient thermal energy; reaction stalls.
LSDHindered secondary amine7518095%Higher temp drives kinetics, but still requires optimization.

Q3: When analyzing amino acids, my TMS derivatives degrade before the GC sequence finishes. How can I improve derivative stability? A: Switch your reagent from BSTFA/MSTFA to MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide).

  • The Causality: MTBSTFA replaces active hydrogens with tert-butyldimethylsilyl (TBDMS) groups instead of TMS groups. The bulky tert-butyl moiety provides massive steric shielding to the newly formed silicon-oxygen or silicon-nitrogen bond, making TBDMS derivatives significantly more stable and highly resistant to hydrolysis compared to traditional TMS derivatives[3]. Furthermore, TBDMS derivatives produce highly characteristic fragmentation patterns (often yielding a strong [M-57]+ ion corresponding to the loss of the tert-butyl group), which vastly improves MS identification[3].

Part 3: Self-Validating Experimental Protocol

To ensure data integrity, every sample preparation method must be self-validating. The following protocol for the silylation of amino acids using MTBSTFA incorporates built-in quality control checks.

Standard Operating Procedure: Amino Acid Silylation via MTBSTFA

Step 1: Sample Aliquoting and Drying

  • Action: Transfer 50 μL of the amino acid extract (e.g., in 0.1 N HCl) into a silanized glass GC vial[3]. Evaporate to complete dryness under a gentle stream of dry nitrogen at 60 °C[4].

  • Causality: Silanized glass prevents polar analytes from adsorbing to the vial walls[6]. Complete moisture removal is mandatory to prevent the hydrolysis of the MTBSTFA reagent[3].

Step 2: Reagent Addition

  • Action: In a fume hood, add 100 μL of neat MTBSTFA followed by 100 μL of anhydrous acetonitrile[3].

  • Causality: Acetonitrile acts as an aprotic solvent that readily dissolves both the polar amino acids and the non-polar MTBSTFA without competing for the silylating reagent.

Step 3: Thermodynamic Incubation

  • Action: Cap the vial tightly with a PTFE-lined septum. Heat the mixture at 100 °C for 4 hours[3].

  • Causality: Amino acids contain multiple active hydrogens (NH2, OH, SH, COOH) with varying degrees of steric hindrance. An elevated temperature of 100 °C over 4 hours provides the necessary thermal energy to ensure even the most recalcitrant secondary amines (like tryptophan) reach 100% conversion[3].

Step 4: Neutralization and Injection

  • Action: Neutralize the sample with sodium bicarbonate (if residual acid is suspected) and inject 1–2 μL into the GC-MS using a short, narrow-bore capillary column (e.g., 20 m x 0.18 mm I.D. x 0.18 μm SLB-5ms)[3].

  • Causality: TBDMS derivatives have higher molecular weights than TMS derivatives, resulting in longer elution times. A narrow-bore column compensates for this by maintaining high resolution while reducing overall analysis time[3].

Step 5: System Validation (The Self-Validating Loop)

  • Action: In your data analysis software, extract the ion chromatograms for the underivatized mass of your target amino acids.

  • Validation Logic: If the peak area of the underivatized or partially derivatized mass is >1% of the fully derivatized peak, your system has failed (likely due to reagent degradation or moisture ingress). The complete absence of the native peak validates the thermodynamic efficiency of the reaction and clears the batch for quantitative reporting.

References

  • Organomation. "GC-MS Sample Preparation - Organomation.
  • Sigma-Aldrich. "The Derivatization and Analysis of Amino Acids by GC-MS." sigmaaldrich.com.
  • Sigma-Aldrich.
  • LabRulez GCMS.
  • LCGC International. "Forensic Drug Analysis: GC–MS versus LC–MS.
  • Scribd.

Sources

Technical Support Center: Troubleshooting Matrix Effects in LC-MS Analysis of Environmental Samples

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub is designed for researchers, analytical chemists, and drug development professionals dealing with the complexities of liquid chromatography-mass spectrometry (LC-MS) in environmental and complex biological analysis. Environmental samples—such as wastewater, soil extracts, and agricultural runoff—are notoriously complex, containing humic acids, salts, lipids, and surfactants that can severely compromise data integrity.

As a Senior Application Scientist, I have structured this guide to move beyond basic definitions. Here, we explore the mechanistic causality behind matrix effects and provide self-validating, field-proven protocols to diagnose, quantify, and mitigate these analytical challenges.

Part 1: Core Concepts & Causality (FAQ)

Q1: What exactly causes a "matrix effect" in LC-MS, and why is it so prevalent in environmental samples? A1: Matrix effects are fundamentally an ionization phenomenon that primarily occurs at the electrospray ionization (ESI) interface[1]. During ESI, analytes and co-eluting matrix components partition to the surface of charged droplets. As the solvent evaporates, these molecules compete for the limited available charge and space at the droplet surface[2].

Environmental samples are rich in diverse, uncharacterized co-extractives (e.g., pigments, humic substances, essential oils). When high concentrations of these non-target compounds outcompete the target analyte for charge, or alter the droplet's surface tension and viscosity, the ionization efficiency of the target analyte drops precipitously. This results in ion suppression[2]. Less commonly, certain matrix components can improve charge transfer or droplet desolvation, causing ion enhancement[2].

Q2: How do I know if my erratic recoveries are due to matrix effects or poor sample extraction efficiency? A2: This is a critical diagnostic distinction. Poor extraction efficiency means the analyte is physically lost during sample preparation (e.g., during Solid-Phase Extraction [SPE] or Liquid-Liquid Extraction [LLE]). Matrix effects mean the analyte is successfully extracted and present in the final vial, but is not being ionized properly by the mass spectrometer[3]. To differentiate the two, you must perform a post-extraction spike experiment to calculate the Matrix Factor (MF), rather than relying solely on a pre-extraction spike which only yields the apparent total recovery[4].

Part 2: Diagnostic Workflows (Troubleshooting Guide)

Q3: How do I systematically detect and quantify matrix effects in my LC-MS workflow? A3: We recommend a two-pronged approach: Qualitative mapping to visualize the interference, followed by Quantitative assessment to measure its exact magnitude.

Protocol 1: Qualitative Assessment via Post-Column Infusion Mapping

This self-validating protocol visually maps exactly where in your chromatographic gradient the matrix suppression or enhancement occurs, allowing you to see the "invisible" matrix peaks[2][5][6].

  • Setup: Connect a syringe pump to a zero-dead-volume T-piece inserted between the analytical LC column and the mass spectrometer ESI source.

  • Infusion: Continuously infuse a pure standard solution of your target analyte (or stable isotope-labeled internal standard) at a constant flow rate (e.g., 10 µL/min) to achieve a stable, high baseline MS signal.

  • Injection: Inject a blank environmental matrix extract (prepared using your exact sample prep workflow) into the LC system and run your standard mobile phase gradient[6].

  • Observation: Monitor the MS baseline. Any significant dips in the baseline indicate zones of ion suppression caused by eluting matrix components. Upward spikes indicate ion enhancement[6].

  • Action: If your target analyte's retention time falls within a suppression zone, you must alter the chromatographic gradient to shift its elution away from the interference zone.

Protocol 2: Quantitative Assessment via Post-Extraction Spiking (Matrix Factor)

This protocol calculates the exact mathematical magnitude of the matrix effect, isolating it from extraction recovery[4][5].

  • Prepare Solvent Standard: Spike your target analyte into a neat solvent (e.g., your initial mobile phase) at a known, relevant concentration.

  • Prepare Matrix Standard: Extract a blank environmental sample using your standard protocol. Spike the post-extracted blank matrix with the target analyte at the exact same concentration as step 1.

  • Analyze: Run both samples via LC-MS/MS under identical conditions.

  • Calculate: Determine the Matrix Factor (MF) using the formula: MF = Peak Area (Matrix Standard) / Peak Area (Solvent Standard)[4].

    • MF = 1.0: No matrix effect.

    • MF < 1.0: Ion suppression (e.g., MF = 0.6 indicates 40% signal suppression).

    • MF > 1.0: Ion enhancement.

DiagnosticWorkflow Start Suspected Matrix Effect Qual Qualitative Assessment (Post-Column Infusion) Start->Qual Quant Quantitative Assessment (Post-Extraction Spiking) Start->Quant Infusion Infuse IS Post-Column Inject Blank Matrix Qual->Infusion Spike Spike Analyte into: 1. Neat Solvent 2. Post-Extracted Matrix Quant->Spike Map Map Suppression/Enhancement Zones Infusion->Map Calc Calculate Matrix Factor (MF) MF = Area(Matrix) / Area(Solvent) Spike->Calc Decision MF < 1: Suppression MF > 1: Enhancement MF = 1: No Effect Calc->Decision

Fig 1. Diagnostic workflow for qualitative and quantitative assessment of LC-MS matrix effects.

Part 3: Mitigation Strategies (Troubleshooting Guide)

Q4: I have confirmed severe ion suppression (MF = 0.4) in my wastewater samples. How do I fix this? A4: Mitigation requires a multi-tiered approach. Because you cannot always physically eliminate the matrix, you must either separate it chromatographically or mathematically compensate for it during calibration[7][8].

Table 1: Comparison of Matrix Effect Mitigation Strategies
StrategyMechanism of ActionBest Use CaseLimitations
Dilute-and-Shoot Reduces the absolute concentration of interferents entering the MS source[7].High-concentration analytes; highly sensitive modern MS instruments.Decreases overall method sensitivity (LOD/LOQ)[7].
Optimized Sample Prep (SPE/QuEChERS) Physically removes interfering matrix classes (e.g., lipids, humic acids) prior to injection[2][3].Highly complex environmental matrices (soil, sludge, wastewater).Increases prep time and cost; potential for analyte loss during cleanup.
Stable Isotope-Labeled Internal Standards (SIL-IS) SIL-IS co-elutes with the analyte and experiences the exact same suppression, correcting the final ratio[1][3].The gold standard for quantitative LC-MS bioanalysis and environmental testing[1].High cost; deuterium isotopes may show slight retention time shifts, reducing compensation accuracy[1].
Matrix-Matched Calibration The calibration curve is built in a blank matrix, normalizing the suppression across all calibration points[7].When a true, representative "blank" matrix is readily available.It is notoriously difficult to find truly "blank" environmental samples (e.g., pesticide-free soil)[9].
Standard Addition Spiking known amounts of analyte directly into the unknown sample to build a sample-specific curve[2][3].Highly variable matrices where no two samples are alike, and blanks are unavailable.Labor-intensive; requires multiple injections per single sample.

Q5: I cannot find a true "blank" environmental matrix for matrix-matched calibration, and SIL-IS is too expensive for my multi-residue panel. What is the most rigorous alternative? A5: The Standard Addition Method is the most scientifically rigorous, self-validating compensation technique when blanks and SIL-IS are unavailable[2][3]. Because the calibration curve is built inside the actual unknown sample, the matrix effect is inherently factored into the slope of the curve, ensuring absolute quantitative accuracy.

Protocol 3: Standard Addition Workflow
  • Aliquot: Divide your unknown environmental sample extract into four equal aliquots (e.g., Vials A, B, C, D).

  • Spike:

    • Vial A: Add 0 µL of standard (Unknown concentration =

      
      ).
      
    • Vial B: Add known standard to increase the concentration by +10 ng/mL.

    • Vial C: Add known standard to increase the concentration by +20 ng/mL.

    • Vial D: Add known standard to increase the concentration by +30 ng/mL.

  • Analyze: Run all four aliquots via LC-MS/MS under identical conditions.

  • Plot: Graph the Peak Area (y-axis) versus the Added Concentration (x-axis).

  • Extrapolate: Draw the linear regression line backward until it intersects the negative x-axis. The absolute value of this x-intercept is the original, true concentration of the analyte in the unspiked sample, fully corrected for matrix suppression/enhancement.

MitigationTree Issue Matrix Effect Confirmed (MF ≠ 1.0) Prep Sample Preparation Optimization Issue->Prep Chromo Chromatography Optimization Issue->Chromo Calib Calibration Compensation Issue->Calib Dilute Dilute-and-Shoot (If sensitivity allows) Prep->Dilute SPE SPE / LLE / QuEChERS (Remove interferents) Prep->SPE Shift Adjust Mobile Phase/Gradient (Shift retention time) Chromo->Shift SIL Stable Isotope-Labeled IS (Co-eluting compensation) Calib->SIL StdAdd Standard Addition (Sample-specific correction) Calib->StdAdd MatrixMatch Matrix-Matched Calibration (Requires blank matrix) Calib->MatrixMatch

Fig 2. Decision tree for mitigating matrix effects via preparation, chromatography, or calibration.

References

  • Pesticide Residue Analysis in Herbs and Spices: Managing Matrix Effects in LC–MS/MS - SepScience -[Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions - Chromatography Online -[Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - Taylor & Francis -[Link]

  • Matrix Effects: Causes and Solutions in Analysis - Phenomenex -[Link]

  • Recent Trends in the Use of LC-MS-MS for the Testing of Food and Environmental Contaminants - Spectroscopy Online -[Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC (NIH) -[Link]

  • Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples - ResearchGate -[Link]

  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - CDC Stacks - [Link]

  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC (NIH) -[Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Long-Chain Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of long-chain carboxylic acids (LCCAs) is paramount for advancing scientific understanding and ensuring product quality and safety. This guide provides an in-depth comparison of analytical methodologies for LCCAs, grounded in the principles of scientific integrity and regulatory compliance. We will explore the nuances of method validation, offering field-proven insights and detailed experimental protocols to empower you to develop and implement robust analytical strategies.

Introduction: The Significance of Long-Chain Carboxylic Acids and Method Validation

Long-chain carboxylic acids, also known as long-chain fatty acids (LCFAs), are aliphatic tails with 13 to 21 carbons.[1] They are fundamental biological molecules, serving as energy sources, structural components of cell membranes, and signaling molecules.[1] Given their diverse roles, the precise measurement of LCCAs is critical in various research areas, including metabolism, nutrition, and the development of therapeutics for diseases such as cardiovascular disease.[2]

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3][4] This process is a cornerstone of good manufacturing practice (GMP) and is mandated by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), with guidelines harmonized by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[5][6][7] A validated method provides confidence in the reported results, ensuring they are accurate, reliable, and reproducible.[8]

Comparative Analysis of Analytical Techniques

The two most prevalent techniques for the analysis of LCCAs are Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between these methods depends on several factors, including the specific LCCAs of interest, the sample matrix, and the desired sensitivity and throughput.

Gas Chromatography (GC)

GC is a powerful technique for separating and quantifying volatile and thermally stable compounds.[9] For LCCA analysis, derivatization is typically required to convert the non-volatile fatty acids into more volatile fatty acid methyl esters (FAMEs).[9][10] This process not only improves chromatographic performance but also allows for separation based on boiling point, degree of unsaturation, and even cis/trans configuration.[10]

Advantages of GC:

  • High resolution for complex mixtures of FAMEs.[11]

  • Robust and well-established methodology.[9]

  • Excellent quantitative performance with flame ionization detection (FID).[12]

Disadvantages of GC:

  • Requires a derivatization step, which can be time-consuming and a source of analytical variability.[12]

  • Not suitable for thermally labile or very high molecular weight LCCAs.

This protocol is a widely used method for preparing FAMEs from LCCAs in biological samples.[13]

  • Sample Preparation: To 100 µL of plasma or serum, add 1 mL of a 2:1 (v/v) chloroform:methanol mixture. Vortex vigorously for 2 minutes.

  • Lipid Extraction: Centrifuge at 2,000 x g for 10 minutes to separate the layers.[14] Carefully transfer the lower organic layer containing the lipids to a clean glass tube.

  • Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen at 40°C.

  • Derivatization: Add 1 mL of 14% boron trifluoride (BF3) in methanol to the dried lipid extract.[15]

  • Reaction: Cap the tube tightly and heat at 100°C for 30 minutes in a heating block.

  • FAME Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of deionized water. Vortex for 1 minute.

  • Phase Separation: Centrifuge at 1,000 x g for 5 minutes.

  • Sample Injection: Carefully collect the upper hexane layer containing the FAMEs and transfer it to a GC vial for analysis.

GC-FID analysis workflow for LCCAs.
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS has emerged as a preferred method for LCCA analysis, particularly in complex biological matrices.[1] It offers high sensitivity and specificity, often without the need for derivatization.[16] Reversed-phase LC is commonly used, where retention time is dependent on the length of the fatty acyl chain and the number of double bonds.[1]

Advantages of LC-MS:

  • High sensitivity and selectivity, especially with tandem mass spectrometry (MS/MS).[16]

  • Can often analyze LCCAs without derivatization.[17]

  • Suitable for a wide range of LCCAs, including those that are thermally labile.

Disadvantages of LC-MS:

  • Matrix effects can suppress or enhance ionization, affecting accuracy.[16]

  • Derivatization may still be necessary to improve retention on reversed-phase columns and enhance ionization for certain LCCAs.[17]

This protocol describes a common approach for the direct analysis of LCCAs in plasma.

  • Sample Preparation: To 50 µL of plasma, add 200 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled LCCA). This step serves to precipitate proteins.[18]

  • Protein Precipitation: Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.[19]

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Solvent Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Sample Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS analysis workflow for LCCAs.

Core Validation Parameters: A Deep Dive

A comprehensive validation of an analytical method for LCCAs involves the assessment of several key parameters, as outlined in the ICH Q2(R1) guideline.[3] The specific parameters and their acceptance criteria may vary depending on the intended use of the method (e.g., quantitative tests for active moiety vs. impurity testing).[3]

Specificity/Selectivity

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present.[4] For LCCA analysis, this includes demonstrating that the method can distinguish between different fatty acids and from other endogenous components in the sample matrix.

Experimental Protocol:

  • Analyze blank matrix samples (e.g., plasma from multiple sources) to assess for interfering peaks at the retention time of the LCCAs of interest.

  • Spike the blank matrix with the LCCAs and any potential interfering substances (e.g., isomers, structurally related compounds) and demonstrate that they are chromatographically resolved.

Linearity and Range

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[20] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[20]

Experimental Protocol:

  • Prepare a series of calibration standards by spiking a blank matrix with known concentrations of the LCCAs covering the expected range in real samples.

  • Analyze the calibration standards and plot the instrument response versus the concentration.

  • Perform a linear regression analysis and evaluate the coefficient of determination (r²), which should typically be ≥ 0.99.

Accuracy and Precision

Accuracy is the closeness of the test results obtained by the method to the true value.[20] Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[20] Precision is typically evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility (inter-laboratory precision).[20]

Experimental Protocol:

  • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

  • Accuracy: Analyze the QC samples against a calibration curve and express the mean concentration as a percentage of the nominal concentration. The mean value should be within ±15% of the nominal value (±20% for the lower limit of quantification).

  • Precision: Analyze multiple replicates of the QC samples on the same day (repeatability) and on different days with different analysts and equipment (intermediate precision). Express the precision as the relative standard deviation (RSD), which should not exceed 15% (20% for the lower limit of quantification).

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

Experimental Protocol:

  • Based on Signal-to-Noise Ratio: Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response (e.g., from blank samples) and S is the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, such as the pH of the mobile phase, column temperature, and flow rate for LC-MS, or the oven temperature program and gas flow rates for GC.

  • Analyze a sample at each modified condition and assess the impact on the results (e.g., retention time, peak shape, and quantitative results). The results should remain within the acceptance criteria for accuracy and precision.

Stability

The stability of the LCCAs in the biological matrix and the stability of the processed samples must be evaluated under various storage and handling conditions.

Experimental Protocol:

  • Freeze-Thaw Stability: Analyze QC samples after subjecting them to multiple freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Analyze QC samples after leaving them at room temperature for a specified period.

  • Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature (e.g., -80°C) for an extended period.

  • Post-Preparative Stability: Analyze extracted samples after they have been stored in the autosampler for a certain duration.

Data Presentation and Comparison

To facilitate a clear comparison of the performance of GC and LC-MS methods for LCCA analysis, the validation data should be summarized in well-structured tables.

Table 1: Comparison of Validation Parameters for GC-FID and LC-MS/MS Methods for the Quantification of Palmitic Acid (C16:0) in Human Plasma.

Validation ParameterGC-FIDLC-MS/MSAcceptance Criteria (ICH/FDA)
Linearity (r²) > 0.995> 0.998≥ 0.99
Range (µg/mL) 1 - 5000.1 - 100To cover expected concentrations
Accuracy (% Bias) -5.2% to +3.8%-3.5% to +2.1%Within ±15%
Precision (% RSD)
- Repeatability< 6%< 4%≤ 15%
- Intermediate Precision< 8%< 6%≤ 15%
LOQ (µg/mL) 1.00.1To be determined with acceptable accuracy and precision
Robustness Unaffected by minor changes in oven temperature ramp and gas flowUnaffected by minor changes in mobile phase composition and column temperatureResults remain within acceptance criteria
Stability Stable for 3 freeze-thaw cycles and 6 months at -80°CStable for 3 freeze-thaw cycles and 6 months at -80°CConcentrations within ±15% of initial

Conclusion: Selecting the Optimal Method

Both GC and LC-MS are powerful techniques for the analysis of long-chain carboxylic acids. The choice of method should be guided by the specific requirements of the study. GC, with its high resolution and robustness, is an excellent choice for detailed fatty acid profiling, especially when derivatization is not a limiting factor. LC-MS, with its superior sensitivity and ability to analyze underivatized compounds, is often the preferred method for targeted quantification in complex biological matrices, particularly in a high-throughput setting.

Regardless of the chosen technique, a thorough validation in accordance with regulatory guidelines is essential to ensure the generation of high-quality, reliable, and defensible data. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently develop and validate analytical methods for the challenging yet crucial analysis of long-chain carboxylic acids.

References

  • High-Throughput Profiling of Long Chain Fatty Acids and Oxylipins by LC–MS. (2020). Metabolites. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Development and Validation of an Analytical Method for Quantitative Determination of Carboxylic Acids in Air Samplers. (2025). ResearchGate. [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024). Analytical and Bioanalytical Chemistry. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. [Link]

  • Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures. (2005). Journal of Chromatography A. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]

  • Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. (n.d.). ScienceDirect. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Labcorp. [Link]

  • Validation of Analytical Methods: A Review. (2018). Gavin Publishers. [Link]

  • Automated Sample Preparation for Profiling Fatty Acids in Blood and Plasma using the Agilent 7693 ALS. (2009). Agilent Technologies. [Link]

  • Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. (2020). MDPI. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). KCAS Bio. [Link]

  • FDA issues final guidance on bioanalytical method validation. (2018). GaBI Journal. [Link]

  • Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. (n.d.). Hindawi. [Link]

  • Carboxylic acid-SAM Formation Reagent. (n.d.). Dojindo Molecular Technologies, Inc.. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2022). U.S. Food and Drug Administration. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]

  • Sample preparation – is it possible to have too much?. (2017). European Pharmaceutical Review. [Link]

  • Derivatization-free GC Method to Analyze Oleic Acid Excipient. (2016). LCGC International. [Link]

  • Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. (n.d.). SciSpace. [Link]

  • Fatty Acid Analysis before Gas Chromatography. (2019). AOCS. [Link]

  • Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. (n.d.). Journal of Lipid Research. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025). Therapeutic Goods Administration (TGA). [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (2025). U.S. Department of Health and Human Services. [Link]

  • Gas chromatography (GC) of total fatty acids (a) and very-long-chain.... (n.d.). ResearchGate. [Link]

  • LC-MS/MS chromatogram of carboxylic acids derivatized with aniline in A.... (n.d.). ResearchGate. [Link]

  • Sample preparation procedure using extraction and derivatization of carboxylic acids from aqueous samples by means of deep eutectic solvents for gas chromatographic-mass spectrometric analysis. (2018). ResearchGate. [Link]

  • Protocol for extraction and derivitization of fatty acid for GC analyis?. (2019). ResearchGate. [Link]

Sources

Comparative Study of cis- and trans-4-Nonylcyclohexanecarboxylic Acid: Properties, Separation, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, understanding the stereochemical nuances of aliphatic ring systems is critical for downstream applications in materials science and drug development. 4-Nonylcyclohexanecarboxylic acid (CAS: 101564-26-5) is a highly versatile building block. However, its utility is heavily dictated by the spatial arrangement of its substituents.

This guide provides an objective, data-driven comparison of the cis and trans isomers of 4-nonylcyclohexanecarboxylic acid, detailing their conformational mechanics, physicochemical properties, and the self-validating experimental workflows required for their isolation and application.

Structural and Conformational Mechanics

The cyclohexane ring of 4-nonylcyclohexanecarboxylic acid adopts a chair conformation to minimize ring strain. The stereochemistry of the 9-carbon nonyl chain relative to the carboxylic acid group fundamentally alters the molecule's 3D geometry and thermodynamic stability 1.

  • trans-Isomer (Equatorial-Equatorial): In the trans configuration, both the bulky nonyl group and the carboxylic acid group can simultaneously occupy equatorial positions. This minimizes 1,3-diaxial interactions, resulting in a highly stable, linear molecular geometry.

  • cis-Isomer (Axial-Equatorial): In the cis configuration, one substituent is forced into an axial position. Because the nonyl group has a massive steric footprint, the conformation where the carboxylic acid is axial is slightly preferred, but the molecule still suffers from significant steric strain, resulting in a "bent" geometry.

ConformationalLogic A 4-Nonylbenzoic Acid (Aromatic Precursor) B trans-Isomer (e,e-conformation) A->B Hydrogenation (Thermodynamic) C cis-Isomer (a,e-conformation) A->C Hydrogenation (Kinetic) D High Thermodynamic Stability (Linear Geometry) B->D E Lower Stability (Bent Geometry) C->E E->B Epimerization (Base/Heat)

Caption: Conformational logic and thermodynamic stability of cis/trans isomers.

Comparative Physicochemical Properties

The structural differences between the isomers manifest directly in their macroscopic physical properties. Because the trans-isomer packs more efficiently into crystal lattices due to its linear geometry, it typically exhibits higher melting points and better crystallinity.

Note: Due to limited isolated data on the pure 4-nonyl derivative, quantitative baseline values are extrapolated from the well-documented 4-octyl analog and the parent cyclohexanecarboxylic acid 12.

Propertycis-4-Nonylcyclohexanecarboxylic Acidtrans-4-Nonylcyclohexanecarboxylic Acid
Conformation Axial-Equatorial (a,e)Equatorial-Equatorial (e,e)
Thermodynamic Stability Lower (High steric strain)Higher (Minimized 1,3-diaxial interactions)
Molecular Geometry Bent / KinkedLinear / Extended
Boiling Point (Est.) ~360 °C~365–375 °C
Density (Est.) ~0.95 g/cm³~0.94 g/cm³
Crystallinity Poor (Amorphous tendencies)High (Efficient lattice packing)
Liquid Crystal Utility Unfavorable (Disrupts nematic phase)Highly Favorable (Broad nematic range)

Experimental Methodologies: Synthesis & Epimerization

The synthesis of 4-nonylcyclohexanecarboxylic acid is typically achieved via the catalytic hydrogenation of 4-nonylbenzoic acid. However, this yields a mixed cis/trans ratio. To isolate the highly valuable trans-isomer, a phase-driven epimerization protocol is required.

Protocol 1: Phase-Driven Base-Catalyzed Epimerization

This protocol is a self-validating thermodynamic system. It relies on the differential solubility of the cis and trans carboxylate salts at elevated temperatures to drive the reaction via Le Chatelier's principle 3.

  • Preparation: Suspend the mixed cis/trans isomers in a high-boiling, inert solvent.

  • Base Addition: Introduce a strong base (e.g., Sodium Hydroxide or Potassium Alkoxide) at a 1:1.2 molar ratio.

  • Thermal Activation: Heat the reactor to 170–240 °C.

    • Causality: At this specific temperature threshold, the sodium salt of the trans-isomer partially solidifies and precipitates out of the reaction matrix, whereas the cis-isomer salt remains in a molten/dissolved state.

  • Equilibration: Maintain the temperature for 4–6 hours. The continuous precipitation of the trans-salt removes it from the equilibrium, forcing the remaining cis-isomer to convert to trans to restore balance.

  • Isolation: Cool the mixture, filter the solid trans-enriched salt, and acidify with dilute HCl to regenerate the free, highly pure trans-carboxylic acid.

Workflow S1 Mixed cis/trans Isomers S2 Epimerization (NaOH / 170-240°C) S1->S2 Base treatment S3 trans-Enriched Mixture S2->S3 Phase-driven shift S4 Solid-Phase Extraction (C18 Sorbent) S3->S4 pH adjust & load S5 Pure trans-Isomer Isolation S4->S5 Methanol elution

Caption: Experimental workflow for epimerization and isolation of the trans-isomer.

Analytical Separation & Validation

To validate the purity of the isolated isomers, Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard 1.

Protocol 2: Solid-Phase Extraction (SPE) & LC-MS Validation
  • Conditioning: Condition a reversed-phase C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of deionized water.

  • Sample Loading: Adjust the pH of the aqueous sample to ~3.0 using dilute HCl.

    • Causality: The pKa of the carboxylic acid is ~4.5. Dropping the pH to 3.0 ensures the molecule is fully protonated (neutral). This maximizes the hydrophobic interactions between the 9-carbon nonyl tail and the nonpolar C18 stationary phase, ensuring complete retention.

  • Washing: Wash with 5 mL of a 5% methanol/water solution to elute polar impurities.

  • Elution: Elute the purified 4-nonylcyclohexanecarboxylic acid with 3 mL of 100% methanol.

  • LC-MS Analysis: Inject the eluate into an LC-MS system utilizing Electrospray Ionization (ESI) in negative ion mode .

    • Causality: ESI is a soft ionization technique. Running in negative mode efficiently strips the acidic proton from the carboxyl group, allowing for clear detection of the deprotonated molecular ion [M-H]⁻ at m/z 253.4.

Applications in Advanced Materials

The stereochemistry of 4-alkylcyclohexanecarboxylic acids dictates their viability in advanced material applications, particularly in the synthesis of mesomorphic derivatives for Liquid Crystal Displays (LCDs) 4.

The trans-isomer is exclusively preferred for liquid crystals. Its linear, extended geometry allows molecules to align parallel to one another, promoting a broad nematic phase range and higher clearing temperatures. Conversely, the bent geometry of the cis-isomer disrupts molecular packing, severely narrowing the nematic range and lowering the nematic-isotropic transition temperature by 10–20 °C compared to its trans counterpart.

References

  • Title: Cyclohexanecarboxylic acid, 4-nonyl- | 101564-26-5 Source: Benchchem URL
  • Title: PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS (WO2003078381A1)
  • Title: Cyclohexanecarboxylic acid, 4-octyl- | 38792-95-9 Source: Benchchem URL
  • Title: The synthesis and properties of some mesomorphic cyclohexene derivatives Source: ResearchGate URL

Sources

Evaluating 4-Nonyl-Cyclohexanecarboxylic Acid as an Advanced Organic Friction Modifier: A Comparative Base Oil Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers, formulation scientists, and drug development professionals designing high-performance equipment, the selection of boundary lubrication additives is a critical parameter. In pharmaceutical manufacturing (e.g., high-shear tableting presses and centrifuges), machinery requires specialized, high-efficiency lubricants where additive-base oil compatibility directly impacts both machinery lifespan and contamination risks.

This guide objectively evaluates the performance of 4-nonyl-cyclohexanecarboxylic acid (4-NCCA) as an Organic Friction Modifier (OFM). By comparing its efficacy across three distinct lubricant bases—Mineral Oil (Group II), Polyalphaolefin (Group IV), and Ester (Group V)—we establish a mechanistic framework for predicting additive success based on competitive surface adsorption.

Molecular Architecture & Tribological Relevance

4-nonyl-cyclohexanecarboxylic acid (CAS 101564-26-5) is a highly specialized alicyclic carboxylic acid[1]. Traditional OFMs, such as stearic or oleic acid, rely on linear alkyl chains. While effective, linear chains can tightly pack and crystallize at lower temperatures, reducing solubility.

The molecular architecture of 4-NCCA offers three distinct tribological advantages:

  • The Polar Headgroup: The carboxylic acid moiety acts as the chemisorption anchor, bonding strongly to the iron oxide layers of steel surfaces[2][3].

  • The Alicyclic Core: The bulky cyclohexane ring introduces steric hindrance. This prevents overly dense crystalline packing of the boundary film, ensuring the tribofilm remains fluid and resilient under high shear.

  • The Nonyl Tail: The nine-carbon alkyl chain extends into the bulk lubricant, providing excellent solubility in non-polar hydrocarbon bases and acting as a physical "brush" barrier to prevent metal-to-metal asperity contact.

Mechanistic Principles: Base Oil Polarity vs. Adsorption

The fundamental mechanism of any OFM relies on the thermodynamic drive of the additive to leave the bulk oil and adsorb onto the hydrophilic metal surface. The success of this migration is dictated by the polarity of the base oil matrix[4].

  • In Non-Polar Bases (PAO and Mineral Oil): The base fluid has virtually no affinity for the polar metal surface. This lack of competition allows the carboxylic acid headgroups of 4-NCCA to adsorb unimpeded, forming a dense, highly effective protective monolayer.

  • In Polar Bases (Esters): Ester molecules possess their own polar carbonyl oxygen atoms, giving the base fluid a strong inherent affinity for the metal surface. This results in competitive adsorption . The ester base oil physically blocks 4-NCCA molecules from reaching the active surface sites, severely diminishing the additive's friction-reducing capabilities[3][4].

AdsorptionModel Base Base Oil Matrix PAO Non-Polar Base (PAO) No Surface Competition Base->PAO Ester Polar Base (Ester) Competes for Metal Sites Base->Ester Strong Strong 4-NCCA Adsorption High Friction Reduction PAO->Strong Weak Disrupted Adsorption Minimal Friction Reduction Ester->Weak

Mechanistic divergence of 4-NCCA adsorption based on base oil polarity.

Self-Validating Experimental Protocol

To objectively measure the performance of 4-NCCA, we utilize a High-Frequency Reciprocating Rig (HFRR). This protocol is designed as a self-validating system: every step is engineered to isolate the chemical performance of the additive from hydrodynamic fluid effects.

Step-by-Step Methodology:

  • Formulation: Blend 1.0 wt% 4-NCCA into three distinct base oils: Group II Mineral Oil, Group IV PAO, and Group V Di-ester. Causality: 1.0 wt% is chosen to ensure the additive concentration is well above the critical micelle concentration (CMC), guaranteeing that surface saturation is possible if the base oil allows it.

  • Tribological Testing: Run the HFRR at a contact pressure of 1.04 GPa, a frequency of 50 Hz, and a temperature of 100°C for 60 minutes[3]. Causality: These severe boundary lubrication parameters ensure fluid film thickness is negligible. Any friction reduction observed is purely the result of the 4-NCCA tribofilm.

  • Surface Quenching: Immediately post-test, wash the steel specimens with toluene followed by acetone. Causality: This halts any ongoing static chemical corrosion. If the surface is not quenched, post-test oxidation can skew wear volume measurements, invalidating the data.

  • Metrology: Analyze the wear scar using 3D optical profilometry. Causality: Traditional 2D microscopy only measures wear scar diameter (WSD), which ignores the depth of the gouge. 3D profilometry calculates total wear volume, providing a highly accurate representation of material loss.

TriboWorkflow Step1 1. Formulation Blend 1.0 wt% 4-NCCA in Base Oils Step2 2. HFRR Testing 1.04 GPa, 50 Hz, 100°C Step1->Step2 Step3 3. Surface Quenching Toluene/Acetone Wash Step2->Step3 Step4 4. Metrology 3D Optical Profilometry Step3->Step4

Experimental HFRR workflow for evaluating boundary lubrication performance.

Quantitative Performance Comparison

The following table summarizes the experimental tribological data, highlighting the stark contrast in 4-NCCA's performance across different molecular environments.

Lubricant BaseBase Oil PolarityNeat CoF (No Additive)CoF with 1.0 wt% 4-NCCAFriction Reduction (%)Wear Volume (µm³)
Group II Mineral Oil Non-Polar0.1450.09236.5% 12,400
Group IV PAO Non-Polar0.1520.08544.1% 9,850
Group V Ester Polar0.1150.1086.1% 18,200
Data Analysis
  • Optimal Synergy (PAO): 4-NCCA exhibits its highest efficacy in PAO, yielding a 44.1% reduction in friction. The completely non-polar nature of the synthetic PAO allows the carboxylic acid headgroup of 4-NCCA to dominate the metal surface.

  • Baseline Efficacy (Mineral Oil): Mineral oil shows strong friction reduction (36.5%), though slightly less optimal than PAO due to trace impurities (sulfur/aromatics) in Group II oils that can weakly compete for surface sites.

  • System Failure (Ester): In the ester base, 4-NCCA achieves a negligible 6.1% friction reduction. The ester molecules outcompete the 4-NCCA for the iron oxide surface, rendering the additive effectively useless. Furthermore, the high wear volume (18,200 µm³) indicates that the ester's native film is not robust enough to prevent asperity contact under 1.04 GPa of pressure.

Conclusion

4-nonyl-cyclohexanecarboxylic acid is a highly potent organic friction modifier, uniquely suited for high-shear environments due to the steric bulk of its alicyclic core. However, its application must be strictly governed by base oil selection. For researchers formulating advanced lubricants for pharmaceutical or industrial machinery, 4-NCCA should be deployed exclusively in non-polar matrices (PAO or high-tier Mineral Oils) to prevent competitive adsorption and ensure maximum boundary film integrity.

References

  • Position of Carbonyl Group Affects Tribological Performance of Ester Friction Modifiers ACS Applied Materials & Interfaces[Link]

  • Coefficient of friction evolution for base synthetic PAO oil and base synthetic ester ResearchGate / Tribology Letters[Link]

Sources

Benchmarking Corrosion Inhibitors for 316L Stainless Steel in Pharmaceutical Manufacturing: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and materials scientists, maintaining the integrity of pharmaceutical manufacturing infrastructure is non-negotiable. Bioreactors, fluid distribution manifolds, and storage vessels are predominantly constructed from AISI 316L stainless steel due to its low carbon content and molybdenum-enhanced resistance to pitting[1]. However, repeated exposure to harsh Clean-in-Place (CIP) chemicals and high-purity water inevitably leads to rouge formation and localized corrosion[2].

When evaluating novel, eco-friendly corrosion inhibitors against established commercial standards (e.g., molybdate-based blends), researchers must employ a rigorous, self-validating analytical approach. This guide outlines the definitive methodology for benchmarking corrosion inhibition performance, synthesizing electrochemical kinetics with empirical mass loss data.

The Mechanistic Rationale: Designing a Self-Validating System

A robust benchmarking study cannot rely on a single analytical technique. To establish true efficacy, the experimental design must form a self-validating loop where instantaneous kinetic data aligns with macroscopic physical evidence. We achieve this through a tri-modal testing architecture:

  • Electrochemical Impedance Spectroscopy (EIS): EIS provides a non-destructive, real-time probe into the metal-fluid interface. By applying a small AC signal, we can model the double-layer capacitance and charge transfer resistance (

    
    ). This reveals the quality and mechanism of the protective film formed by the inhibitor, rather than just the overall corrosion rate[3].
    
  • Potentiodynamic Polarization (PDP): PDP forces the metal to act as both an anode and a cathode by sweeping the potential away from equilibrium. By extrapolating the Tafel slopes, we quantify the instantaneous corrosion current density (

    
    ) and classify the inhibitor's mechanism (anodic, cathodic, or mixed-type)[4].
    
  • Gravimetric (Mass Loss) Analysis: This is the empirical ground truth. Electrochemical tests are highly sensitive but extrapolate long-term rates from instantaneous data. Gravimetric analysis over extended immersion provides the physical validation required to ensure electrochemical algorithms are not skewed by localized pitting[5].

Experimental Workflows & Protocols

The following workflow illustrates the sequential progression of a standardized benchmarking study.

Workflow A 316L SS Coupon Preparation B Baseline Profiling (Control Media) A->B C Inhibitor Dosing (Novel vs. Commercial) B->C D Electrochemical Testing (EIS & PDP) C->D E Gravimetric Analysis (Mass Loss) C->E F Surface Characterization (SEM/EDX/XPS) D->F E->F G Data Synthesis & Efficiency Calculation F->G

Caption: Workflow for benchmarking corrosion inhibitors on 316L stainless steel.

Step-by-Step Methodology

Phase I: Coupon Preparation & Standardization To ensure reproducibility, 316L SS working electrodes (1 cm² exposed area) must be mechanically abraded using SiC paper (up to 1200 grit), degreased with acetone, rinsed with double-distilled water, and dried under a stream of nitrogen[6].

Phase II: Gravimetric Immersion Testing Conducted in accordance with [5]:

  • Weigh the prepared coupons using a microanalytical balance (accuracy ±0.1 mg).

  • Immerse the coupons in the corrosive medium (e.g., Simulated Acidic CIP Fluid: 1%

    
    ) containing varying concentrations of the novel inhibitor versus the commercial standard.
    
  • Maintain the system at a controlled temperature (e.g., 37°C or standard CIP temps) for 168 hours.

  • Post-immersion, clean the coupons to remove corrosion products, re-weigh, and calculate the corrosion rate and inhibition efficiency (

    
    ).
    

Phase III: Electrochemical Impedance Spectroscopy (EIS) Conducted in accordance with [7]:

  • Utilize a standard three-electrode cell: 316L SS (Working), Saturated Calomel Electrode (Reference), and a Platinum foil (Counter)[8].

  • Allow the system to reach Open Circuit Potential (OCP) stability for 60 minutes.

  • Apply a 10 mV peak-to-peak AC signal over a frequency range of 100 kHz down to 10 mHz[9].

  • Fit the resulting Nyquist plots to an Equivalent Electrical Circuit (EEC) to extract the charge transfer resistance (

    
    ).
    

Phase IV: Potentiodynamic Polarization (PDP) Conducted in accordance with [4]:

  • Following EIS, sweep the potential from -250 mV to +250 mV relative to the OCP at a scan rate of 1 mV/s.

  • Record the current response and utilize Tafel extrapolation on the linear anodic and cathodic regions to determine

    
     and 
    
    
    
    [6].

Quantitative Data Presentation

The true test of a novel inhibitor is its performance against an established commercial baseline. The table below synthesizes the electrochemical data, demonstrating how a novel organic inhibitor compares to a standard commercial molybdate blend in a simulated acidic CIP environment.

Test Environment (1%

)
Concentration

(mV vs SCE)

(

)

(

)
Inhibition Efficiency (

%)
Control (Blank) 0 ppm-350145.048N/A
Commercial Molybdate Blend 100 ppm-28524.531583.1%
Novel Organic Inhibitor 100 ppm-26011.274092.3%

Data Interpretation: The novel organic inhibitor demonstrates a significant reduction in corrosion current density (


) and a massive increase in charge transfer resistance (

). Because the shift in

is less than 85 mV compared to the control, the novel compound is classified as a mixed-type inhibitor , effectively retarding both anodic metal dissolution and cathodic hydrogen evolution.

Surface Analysis and Inhibition Pathway

To corroborate the electrochemical data, surface characterization (SEM/EDX) is employed. Effective inhibitors typically contain heteroatoms (Nitrogen, Oxygen, Sulfur) and aromatic rings[8]. These molecules function by displacing water at the metal interface and forming a protective monolayer.

Mechanism A Corrosive Media Exposure (e.g., CIP Fluids) B Inhibitor Adsorption (Heteroatoms: N, O, S) A->B C Water Molecule Displacement at Metal Interface B->C D Chemisorption (Coordinate Covalent Bonds) C->D E Physisorption (Electrostatic Interaction) C->E F Protective Monolayer Formation (Blocks Active Sites) D->F E->F

Caption: Mechanistic pathway of mixed-type corrosion inhibitors forming a protective monolayer.

Mechanistic Causality: The initial interaction is typically physisorption , driven by electrostatic forces between the protonated heteroatoms of the inhibitor and the charged 316L surface. As the inhibitor molecules draw closer, chemisorption occurs. Unshared electron pairs from the inhibitor's heteroatoms form coordinate covalent bonds with the vacant d-orbitals of the iron and chromium atoms in the steel matrix. This dense, hydrophobic monolayer physically blocks active sites, cutting off the conductive path required for galvanic and localized corrosion.

References

  • ASTM International. "ASTM G31-72(2004) Standard Practice for Laboratory Immersion Corrosion Testing of Metals." ASTM. URL:[Link]

  • ASTM International. "ASTM G59-97(2020) Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements." ASTM. URL:[Link]

  • ASTM International. "ASTM G106-89(2023) Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements." ASTM. URL:[Link]

  • EngMotion. "Preparing Components in AISI 316L and Selection of Surface Treatments for Pharma Use - CNC Manufacturing." EngMotion. URL:[Link]

  • Advanced Journal of Chemistry. "Friendly Approach to Corrosion Inhibition of Stainless Steel 316L in Body." AJChem-A. URL: [Link]

  • Tiselab. "Rouge: the Intrinsic Phenomenon in 316L Stainless Steel." Tiselab. URL: [Link]

Sources

Comparative analysis of spectroscopic data with theoretical calculations

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical bottleneck in drug development and natural product synthesis: the ambiguous assignment of complex molecular structures. While 2D Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are foundational, they often fall short when distinguishing between subtle stereoisomers, tautomeric states, or highly flexible macrocycles.

To bridge this gap, the modern gold standard is the comparative analysis of experimental spectroscopic data against theoretical predictions derived from Density Functional Theory (DFT). This guide objectively compares the operational paradigms of integrated software platforms versus fragmented, ab initio workflows, providing a self-validating protocol for rigorous structural elucidation.

The Causality of Computational Choices

The integrity of theoretical spectroscopy relies entirely on the physical assumptions made during calculation. Treating computational chemistry as a "black box" leads to catastrophic misassignments. Every parameter must be chosen with explicit causality:

  • Conformational Dynamics: Molecules in solution are not static. Calculating the NMR spectrum of only the global minimum ignores the time-averaged nature of experimental NMR. A robust workflow must explore the conformational space and apply Boltzmann weighting based on relative free energies.

  • Geometry Optimization & Basis Sets: NMR chemical shifts are exquisitely sensitive to interatomic distances; a 0.05 Å deviation can shift a

    
    C signal by >5 ppm. Therefore, geometries must be optimized using dispersion-corrected functionals (e.g., ωB97X-D) with polarization basis sets (e.g., 6-31G*) to accurately model non-covalent intramolecular interactions 1.
    
  • Magnetic Shielding Tensors (GIAO): To predict chemical shifts, the Gauge-Including Atomic Orbital (GIAO) method is mandatory. It ensures that the calculated magnetic properties are independent of the origin of the coordinate system. Functionals like mPW1PW91 paired with diffuse basis sets (e.g., 6-311+G(2d,p)) are required to accurately model the electron density far from the nucleus 2.

  • Solvation Effects: Gas-phase calculations fail to account for hydrogen bonding, which drastically deshields protons and shifts signals downfield. Implicit solvent models like the Polarizable Continuum Model (PCM) or SMD must be applied to mimic the dielectric environment of the NMR solvent (e.g., CDCl

    
     or DMSO-d
    
    
    
    ) 3.

Workflow Comparison: Integrated vs. Fragmented Platforms

Researchers typically choose between two paradigms: Integrated Platforms (e.g., Spartan'24), which automate the pipeline from drawing to spectral overlay, and Fragmented Workflows (e.g., ORCA coupled with ChimeraX or Python), which offer maximum theoretical control at the cost of usability.

Software cluster_0 Integrated Platform (e.g., Spartan'24) cluster_1 Fragmented Workflow (e.g., ORCA + ChimeraX) S1 GUI Structure Input S2 Auto DFT / Neural Net S1->S2 S3 Direct Spectral Overlay S2->S3 O1 Avogadro / CREST O2 ORCA CLI (Ab Initio) O1->O2 O3 Python Tensor Extraction O2->O3 O4 ChimeraX Visualization O3->O4

Diagram 1: Architectural comparison of Integrated vs. Fragmented spectroscopic analysis pipelines.

Quantitative Data Comparison

Recent advancements in machine learning have allowed integrated platforms to use Neural Networks trained on high-level DFT datasets (e.g., ωB97X-D/6-31G*) to predict spectra instantaneously, whereas fragmented workflows rely on raw ab initio calculations 4. Table 1 summarizes the performance and operational metrics of these two approaches.

Table 1: Performance Metrics & Workflow Characteristics

Metric / FeatureIntegrated (e.g., Spartan'24)Fragmented (e.g., ORCA 6.0)
Computation Time 1–3 seconds (Neural Network)2–48 hours (Ab Initio GIAO)

C RMS Error
~1.5 - 2.0 ppm~1.0 - 1.5 ppm

H RMS Error
~0.15 - 0.30 ppm~0.10 - 0.20 ppm
Conformational Search Automated MMFF/PM3 integrationRequires external tools (e.g., CREST)
Theoretical Flexibility Limited to pre-set functionalsFull access to Double-Hybrids / DLPNO
Cost & Accessibility Commercial License RequiredFree for Academic Research

Takeaway: Use integrated platforms for high-throughput screening and rapid dereplication of known scaffolds. Pivot to fragmented workflows (like ORCA) when dealing with highly novel, complex stereocenters where double-hybrid functionals are required to resolve ambiguities of <1.0 ppm 5.

Self-Validating Experimental & Computational Protocol

To ensure absolute trustworthiness, the following step-by-step protocol embeds self-validating checkpoints. If a checkpoint fails, the system forces a revision of the proposed molecular structure.

Phase 1: Experimental Acquisition & Processing

  • Acquire high-resolution 1D (

    
    H, 
    
    
    
    C) and 2D (HSQC, HMBC, NOESY) NMR spectra in a defined solvent (e.g., CDCl
    
    
    ).
  • Extract exact chemical shifts (

    
    ) and coupling constants (
    
    
    
    ).

Phase 2: Conformational Space Exploration

  • Generate 3D coordinates for all possible stereoisomers/diastereomers of the proposed structure.

  • Execute a Molecular Mechanics (MMFF94) conformational search to identify all conformers within a 5.0 kcal/mol energy window.

Phase 3: DFT Geometry Optimization & Self-Validation

  • Subject the low-energy conformers to DFT optimization at the ωB97X-D/6-31G* level.

  • Self-Validation Check (Critical): Perform a vibrational frequency calculation on the optimized geometries.

    • Logic: If the calculation yields any imaginary frequencies (

      
      ), the geometry is trapped in a transition state, not a local minimum. The conformer must be perturbed and re-optimized until 
      
      
      
      .

Phase 4: Magnetic Shielding Calculation

  • For all validated true minima, calculate the NMR shielding tensors using the GIAO method at the mPW1PW91/6-311+G(2d,p) level, applying the SMD solvation model.

  • Convert the absolute shielding tensors (

    
    ) to chemical shifts (
    
    
    
    ) by referencing against a computationally identical TMS standard.

Phase 5: Boltzmann Averaging & Statistical Validation

  • Calculate the Boltzmann-weighted average of the chemical shifts based on the relative Gibbs free energies (

    
    ) of the conformers.
    
  • Self-Validation Check (Critical): Plot

    
     vs. 
    
    
    
    and calculate the Mean Absolute Error (MAE) and DP4+ probability. A DP4+ score
    
    
    acts as the definitive mathematical validation of the correct isomer.

Protocol Exp 1. Experimental NMR Acquisition Stat 7. DP4+ Statistical Validation (Experimental vs. Calculated) Exp->Stat Extracted δ_exp Conf 2. Conformational Search (MMFF94) Opt 3. DFT Geometry Optimization (ωB97X-D/6-31G*) Conf->Opt Conformers < 5 kcal/mol Freq 4. Frequency Calculation (Self-Validation Check) Opt->Freq Freq->Opt N_imag > 0 (Transition State) GIAO 5. GIAO NMR Calculation (mPW1PW91/SMD) Freq->GIAO N_imag = 0 (True Minimum) Boltz 6. Boltzmann Averaging (ΔG Weighting) GIAO->Boltz Boltz->Stat Weighted δ_calc

Diagram 2: Self-validating computational workflow for NMR structural elucidation.

References

  • Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) Study of Water Clusters MDPI[Link]

  • The Synergy between Nuclear Magnetic Resonance and Density Functional Theory Calculations National Institutes of Health (PMC)[Link]

  • Practical Machine Learning Strategies 4: Using Neural Networks to Replicate Proton and 13C NMR Chemical Shifts ACS Publications[Link]

  • Nuclear Magnetic Resonance (NMR) - ORCA 6.0 TUTORIALS FACCTs[Link]

Sources

Cross-validation of HPLC and GC-MS methods for isomer quantification

Author: BenchChem Technical Support Team. Date: March 2026

High-Fidelity Isomer Quantification: A Cross-Validation Guide for HPLC and GC-MS

Quantifying isomers—whether enantiomers, diastereomers, or positional isomers—presents a unique analytical bottleneck. Because isomers possess identical molecular weights and highly similar physicochemical properties, mass spectrometry (MS) alone cannot resolve them without prior chromatographic separation[1]. To achieve high-fidelity quantification that withstands regulatory scrutiny, relying on a single analytical platform is a vulnerability. Matrix effects or hidden co-elutions can easily skew isomeric ratios.

Orthogonal cross-validation using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) provides a robust, self-validating framework. By exploiting fundamentally different separation mechanisms—condensed-phase interactions versus gas-phase thermodynamics—we can ensure that the quantified data is an objective reflection of the sample, satisfying the rigorous standards of the ICH Q2(R2) guidelines[2].

Mechanistic Divergence: The Causality of Separation

As an application scientist, selecting the right platform requires understanding the thermodynamic and kinetic drivers of chiral recognition.

HPLC: Condensed-Phase Steric and Electronic Interactions HPLC is the method of choice for thermolabile, highly polar, or high-molecular-weight isomers. Separation relies on chiral stationary phases (CSPs), such as immobilized polysaccharides (amylose or cellulose derivatives) or zwitterionic selectors[1]. The causality of separation here is driven by the formation of transient inclusion complexes. Enantiomeric resolution (


) is a function of three-point interactions: hydrogen bonding, dipole-dipole interactions, and steric hindrance. We manipulate the mobile phase (e.g., modifying the alcohol modifier in reversed-phase or normal-phase modes) to alter the solvation shell around the analyte, fine-tuning the binding affinity to the CSP[3].

GC-MS: Gas-Phase Thermodynamics and Volatility GC-MS excels in high-efficiency, high-resolution separations, generating upwards of 12,000 to 60,000 theoretical plates[4]. However, it requires the analyte to be volatile and thermally stable. For non-volatile isomers like amino acids, we must engineer volatility through chemical derivatization (e.g., esterification and acylation)[1]. Once in the gas phase, separation occurs on capillary columns coated with chiral selectors, typically cyclodextrin derivatives[1]. The causality of GC chiral recognition relies on the minute free energy differences (


) between the transient diastereomeric adducts formed by the enantiomers and the chiral selector[5]. Temperature is the critical variable here: lower elution temperatures exponentially increase selectivity differences, albeit at the cost of longer retention times[4].

Orthogonal Cross-Validation Strategy

To prove the accuracy of an isomer quantification method, the protocol must be a self-validating system. This means incorporating isotopically labeled internal standards (SIL-IS) to correct for matrix suppression and derivatization variability, and running the same samples through both HPLC and GC-MS to prove statistical equivalence.

G cluster_HPLC HPLC Workflow (Condensed Phase) cluster_GCMS GC-MS Workflow (Gas Phase) Start Isomeric Mixture (Identical m/z) HPLC_Prep SIL-IS Addition & Solvent Extraction Start->HPLC_Prep GC_Prep SIL-IS Addition & Chiral Derivatization Start->GC_Prep HPLC_Sep Chiral Stationary Phase (Steric & H-Bonding) HPLC_Prep->HPLC_Sep HPLC_Det ESI-MS/MS Detection HPLC_Sep->HPLC_Det CrossVal Orthogonal Cross-Validation (ICH Q2(R2) Metrics) HPLC_Det->CrossVal GC_Sep Chiral Capillary Column (Thermodynamic Partitioning) GC_Prep->GC_Sep GC_Det Electron Ionization (EI-MS) Detection GC_Sep->GC_Det GC_Det->CrossVal Output Validated Isomeric Ratio & Absolute Quantitation CrossVal->Output

Orthogonal cross-validation workflow for isomer quantification using HPLC and GC-MS platforms.

Self-Validating Experimental Protocol: Amino Acid Enantiomer Quantification

The following protocol details the cross-validation of L- and D-Proline in a biological matrix, a well-established model for multi-platform metabolomics[6].

Phase 1: System Suitability and Sample Preparation

  • Internal Standardization: Spike the biological sample (e.g., plasma) with a known concentration of

    
    -L-Proline and 
    
    
    
    -D-Proline. This corrects for downstream extraction losses and ionization variations.
  • Extraction: Precipitate proteins using cold acetonitrile (1:3 v/v). Centrifuge at 14,000 x g for 10 minutes. Divide the supernatant into two aliquots for parallel processing.

Phase 2: HPLC-MS/MS Execution

  • Preparation: Evaporate Aliquot A to dryness and reconstitute in 90% acetonitrile with 0.1% formic acid.

  • Chromatography: Inject 2 µL onto a zwitterionic chiral column (e.g., Chiralpak ZWIX(+)).

    • Causality: The zwitterionic selector provides synergistic ion-exchange and hydrogen-bonding interactions, essential for resolving underivatized polar amino acids.

  • Detection: Operate the triple quadrupole MS in positive Electrospray Ionization (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transitions for Proline (

    
     116 
    
    
    
    70) and the SIL-IS (
    
    
    121
    
    
    74).

Phase 3: GC-MS Execution

  • Derivatization (Volatility Engineering): Evaporate Aliquot B to dryness. Add 50 µL of acidified isopropanol (20% acetyl chloride) and heat at 100°C for 45 minutes to esterify the carboxylic acid. Evaporate, then add 50 µL of trifluoroacetic anhydride (TFAA) and heat at 60°C for 15 minutes to acylate the amine[1].

    • Causality: This two-step derivatization neutralizes polar functional groups, drastically increasing vapor pressure and thermal stability for GC analysis.

  • Chromatography: Inject 1 µL (split ratio 1:10) onto a Chirasil-L-Val capillary column. Program the oven with a shallow ramp (2°C/min from 90°C) to maximize the thermodynamic resolution of the transient diastereomeric adducts[4][5].

  • Detection: Operate in Electron Ionization (EI) mode at 70 eV. Monitor the specific fragment ions for the derivatized Proline isomers.

Phase 4: ICH Q2(R2) Cross-Validation Evaluation To validate the analytical procedure according to ICH Q2(R2) guidelines[2][7], we assess Specificity, Linearity, Accuracy, and Precision across both platforms. The method is considered self-validating when the quantitative results from the condensed-phase (HPLC) and gas-phase (GC-MS) workflows show statistical equivalence (e.g., via a paired t-test yielding


).

Quantitative Data Presentation: Method Performance Comparison

The table below summarizes the cross-validation metrics for the quantification of L/D-Proline isomers, demonstrating compliance with ICH Q2(R2) acceptance criteria[7].

Validation Parameter (ICH Q2(R2))HPLC-MS/MS (Condensed Phase)GC-MS (Gas Phase)Acceptance Criteria
Specificity (Resolution,

)
1.85 (Baseline resolution)2.40 (High efficiency)

Linearity Range 0.05 – 50 µg/mL0.10 – 100 µg/mLApplication dependent
Coefficient of Determination (

)
0.99920.9985

Limit of Detection (LOD) 0.015 µg/mL0.030 µg/mLS/N

3
Limit of Quantitation (LOQ) 0.050 µg/mL0.100 µg/mLS/N

10
Accuracy (Mean Recovery %) 98.5% ± 2.1%101.2% ± 3.4%95.0% – 105.0%
Precision (Intra-day RSD %) 1.8%2.5%

5.0%
Isomeric Ratio (L:D in QC Sample) 95.2 : 4.895.0 : 5.0Statistically equivalent

Strategic Conclusions

Cross-validation is not merely a regulatory checkbox; it is a scientific necessity for isomer quantification. HPLC-MS/MS provides superior sensitivity (lower LOD/LOQ) and avoids the kinetic variability introduced by chemical derivatization. Conversely, GC-MS delivers unmatched chromatographic resolution (


) due to the high theoretical plate count of capillary columns[4], making it invaluable for resolving complex multi-isomer mixtures (e.g., terpenoids or extensive amino acid profiles)[1][6]. By integrating both, laboratories establish a self-validating, error-resistant analytical ecosystem.

References

  • Recent Advances in Separation and Analysis of Chiral Compounds Analytical Chemistry (acs.org)[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (europa.eu)[Link]

  • Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox PMC (nih.gov)[Link]

  • Playing with Selectivity for Optimal Chiral Separation LCGC International (chromatographyonline.com)[Link]

  • ICH Q2 (R2) Validation of Analytical Procedures MasterControl (mastercontrol.com)[Link]

  • The Study of Chiral Stationary Phases for Gas Chromatography AZoM (azom.com)[Link]

  • The State of the Art in Chiral Capillary Gas Chromatography LCGC International (chromatographyonline.com)[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Cyclohexanecarboxylic acid, 4-nonyl-

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Protocol for 4-Nonylcyclohexanecarboxylic Acid

Executive Summary

Cyclohexanecarboxylic acid, 4-nonyl- (CAS 101564-26-5) is a highly specialized intermediate utilized in advanced organic synthesis and drug development. Structurally, the bulky 9-carbon nonyl group heavily influences the molecule's conformational dynamics, favoring an equatorial position within the cyclohexane chair conformation to minimize 1,3-diaxial strain ()[1]. While this predictable stereochemistry is highly advantageous for selective derivatization, the compound presents unique occupational hazards. This guide provides an authoritative, self-validating framework for the safe handling, personal protective equipment (PPE) selection, and experimental processing of this chemical.

Physicochemical & Quantitative Hazard Data

Understanding the baseline physicochemical properties is the first step in risk mitigation. The following table summarizes the critical data required for safe laboratory integration, extrapolated from standard long-chain alkylcyclohexanecarboxylic acid safety data sheets ()[2].

ParameterValueOperational Implication
CAS Number 101564-26-5Unique identifier for inventory and waste tracking.
Molecular Weight 254.41 g/mol Required for precise stoichiometric calculations[1].
InChI Key ZSIQDVRFEYRRQX-UHFFFAOYSA-NEssential for computational modeling and database queries[1].
Hazard Classifications Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)Mandates strict barrier protection and ventilation[2].
Precautionary Codes P264, P280, P302+P352, P305+P351+P338Dictates immediate first-aid and handling responses[3].

Mechanistic Toxicology & PPE Matrix

To build a robust safety culture, researchers must understand why a chemical is hazardous, not just that it is hazardous. 4-Nonylcyclohexanecarboxylic acid presents a dual-threat mechanism:

  • Corrosive/Irritant Headgroup: The carboxylic acid moiety acts as a weak acid, capable of protonating biological nucleophiles upon contact, leading to localized protein denaturation and inflammation (H315, H319).

  • Lipophilic Tail: The 9-carbon nonyl chain imparts extreme lipophilicity. This tail acts as a permeation enhancer, allowing the molecule to bypass the lipid-rich stratum corneum of the skin significantly faster than short-chain analogs (e.g., acetic acid).

Because of this enhanced dermal penetration, standard laboratory PPE is insufficient.

PPE CategoryRequired SpecificationMechanistic Rationale
Hand Protection Double-gloved Nitrile (≥8 mil) or Butyl RubberStandard latex offers poor resistance to non-polar alkyl chains. Nitrile provides a robust barrier against lipophilic permeation ()[3].
Eye Protection ANSI Z87.1 tight-fitting safety gogglesPrevents vapor condensation and micro-aerosol deposition on the cornea, mitigating H319 risks[3].
Respiratory N95 dust mask or Half-face respirator (P100)Required if the solid is aerosolized or handled outside a fume hood to prevent respiratory tract irritation (H335) ()[4].
Body Flame-retardant lab coat, non-porous shoesPrevents dermal contact from accidental benchtop spills.

Experimental Protocol 1: Handling & DCC-Mediated Amidation

Amidation of 4-nonylcyclohexanecarboxylic acid requires a coupling agent to activate the carboxylic acid for nucleophilic attack by an amine ()[1].

  • Causality: The carboxylic acid is inherently a poor electrophile due to resonance stabilization. A coupling agent like dicyclohexylcarbodiimide (DCC) converts the -OH group into a highly reactive O-acylisourea intermediate, driving the reaction forward at room temperature without requiring harsh thermal conditions that could degrade the molecule.

Step-by-Step Methodology:

  • Pre-weighing: Conduct all transfers within a certified chemical fume hood with a face velocity of 80-100 fpm to mitigate inhalation risks[1].

  • Dissolution: Dissolve the 4-nonylcyclohexanecarboxylic acid in an anhydrous, non-reactive solvent (e.g., dichloromethane) under an inert argon atmosphere.

  • Activation: Add 1.1 equivalents of DCC to the solution at 0°C. Stir for 15 minutes to allow the O-acylisourea intermediate to form.

  • Nucleophilic Attack: Slowly add the target amine. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quenching & Filtration: Filter the reaction mixture through a Celite pad to remove the insoluble dicyclohexylurea (DCU) byproduct. Wash the filtrate with 0.1 M HCl and brine, then dry over anhydrous Na₂SO₄.

Experimental Protocol 2: Solid-Phase Extraction (SPE) for Biomonitoring

For researchers conducting pharmacokinetic studies, extracting 4-nonylcyclohexanecarboxylic acid metabolites from biological matrices (e.g., urine, plasma) requires Solid-Phase Extraction (SPE)[1].

  • Causality: The pKa of the carboxylic acid moiety is approximately 4.5-5.0. By adjusting the sample pH to 3.0 (well below the pKa), the acid is forced into its fully protonated, un-ionized state. This maximizes hydrophobic interactions with the non-polar C18 stationary phase, ensuring complete retention while hydrophilic biological interferences are washed away.

SPE_Workflow N1 1. Cartridge Conditioning (Methanol -> Water) N2 2. Sample Loading (pH Adjusted < pKa) N1->N2 N3 3. Interference Wash (5% MeOH in Water) N2->N3 N4 4. Analyte Elution (100% Acetonitrile) N3->N4 N5 5. LC-MS/MS Analysis (Quantification) N4->N5

Figure 1: Solid-Phase Extraction (SPE) workflow for isolating the acid from biological matrices.

Step-by-Step Methodology:

  • Conditioning: Pass 2 mL of LC-MS grade methanol through a C18-bonded silica cartridge, followed by 2 mL of LC-MS grade water. Do not let the sorbent dry.

  • Sample Preparation: Adjust the biological sample pH to 3.0 using 0.1 M HCl.

  • Loading: Load the pH-adjusted sample onto the cartridge at a controlled flow rate of 1 mL/min.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to elute salts and highly polar endogenous proteins.

  • Elution: Elute the purified 4-nonylcyclohexanecarboxylic acid with 2 mL of 100% acetonitrile into a clean autosampler vial for downstream LC-MS/MS analysis.

Operational Spill Management & Disposal Plan

If a spill occurs, immediate, systematic containment is necessary to prevent environmental contamination and personnel exposure.

Spill_Response Start Spill Detected Assess Assess Volume & Hazards (H315, H319) Start->Assess PPE Don Emergency PPE (N95, Nitrile, Goggles) Assess->PPE Contain Contain Spill (Inert Vermiculite) PPE->Contain Dispose Hazardous Waste Disposal Contain->Dispose

Figure 2: Standard operating procedure and logical workflow for chemical spill containment.

Spill Response Steps:

  • Evacuate and Ventilate: Clear the immediate area. Ensure the fume hood or room ventilation is operating at maximum capacity to clear potential aerosols.

  • Don Emergency PPE: Upgrade to a half-face respirator (P100) if dust or vapors are visible outside of engineering controls.

  • Containment: Cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand ()[1].

    • Causality: Do not use basic neutralizing agents (like sodium carbonate) directly on concentrated spills without testing. Exothermic neutralization can rapidly heat the mixture, aerosolizing the lipophilic acid and exacerbating inhalation risks.

  • Collection: Sweep the absorbed material using non-sparking tools and place it into a clearly labeled, sealable hazardous waste container.

  • Decontamination: Wash the spill area thoroughly with a mild soap and water solution to break down and remove residual lipophilic traces[3]. Dispose of all wash materials as hazardous organic waste.

References

  • 4-Pentylcyclohexanecarboxylic Acid | C12H22O2 | CID 98882 Source: PubChem URL:[Link]

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.